molecular formula C6H10O B12678356 Propenyl ether CAS No. 10524-77-3

Propenyl ether

Cat. No.: B12678356
CAS No.: 10524-77-3
M. Wt: 98.14 g/mol
InChI Key: ZKJNETINGMOHJG-GGWOSOGESA-N
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Description

Propenyl ether is a useful research compound. Its molecular formula is C6H10O and its molecular weight is 98.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10524-77-3

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

(E)-1-[(E)-prop-1-enoxy]prop-1-ene

InChI

InChI=1S/C6H10O/c1-3-5-7-6-4-2/h3-6H,1-2H3/b5-3+,6-4+

InChI Key

ZKJNETINGMOHJG-GGWOSOGESA-N

Isomeric SMILES

C/C=C/O/C=C/C

Canonical SMILES

CC=COC=CC

Origin of Product

United States

Foundational & Exploratory

Propenyl Ethers: A Technical Overview of Chemical Formula and Molecular Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical formula and molecular structure of propenyl ethers, a class of unsaturated ethers with significant applications in organic synthesis and polymer chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Formula and General Structure

Propenyl ethers are a class of organic compounds characterized by a propenyl group (CH₃CH=CH-) attached to an oxygen atom, which is in turn bonded to another organic substituent (R). The general chemical formula for a propenyl ether is C₃H₅OR . The nature of the 'R' group determines the specific properties and reactivity of the individual ether.

A common and well-studied example is ethyl this compound, where the R group is an ethyl group (-CH₂CH₃). The chemical formula for ethyl this compound is C₅H₁₀O .[1]

Molecular Structure and Isomerism

The molecular structure of propenyl ethers is defined by the presence of a carbon-carbon double bond in the propenyl group. This double bond gives rise to geometric isomerism, resulting in two distinct spatial arrangements: cis (Z) and trans (E).

  • Cis (Z)-Propenyl Ether: In the cis isomer, the substituents with higher priority on each carbon of the double bond are on the same side.

  • Trans (E)-Propenyl Ether: In the trans isomer, the higher-priority substituents are on opposite sides of the double bond.

The specific arrangement of these isomers influences the molecule's physical and chemical properties, including its boiling point, stability, and reactivity in stereospecific reactions.

PropertyValue
Chemical Formula C₅H₁₀O
Molecular Weight 86.13 g/mol
Isomers cis (Z) and trans (E)
Boiling Point 67-76 °C
Density 0.778 g/mL at 25 °C
Computed C=C Bond Length Approximately 1.34 Å
Computed C-O-C Bond Angle Approximately 110-112°
Computed C=C-O Bond Angle Approximately 120-122°

Note: Bond lengths and angles are estimated based on standard values for similar functional groups and may vary based on the computational method used.

Experimental Protocols: Synthesis of Propenyl Ethers

A primary method for the synthesis of propenyl ethers is through the isomerization of the corresponding allyl ethers. A widely used laboratory and industrial method for preparing the precursor allyl ethers is the Williamson Ether Synthesis .[2][3][4][5][6] This method involves the reaction of an alkoxide with a primary alkyl halide.

Detailed Methodology for Williamson Ether Synthesis of an Allyl Ether:
  • Alkoxide Formation: An alcohol is deprotonated by a strong base, such as sodium hydride (NaH), to form a highly reactive alkoxide ion. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

  • Nucleophilic Substitution: The alkoxide then acts as a nucleophile and attacks the allyl halide (e.g., allyl bromide) in an Sₙ2 reaction.[2][4] This results in the formation of the allyl ether and a salt byproduct.

  • Workup and Purification: The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation.

Isomerization to this compound:

The resulting allyl ether can then be isomerized to the more thermodynamically stable this compound. This is often achieved by heating the allyl ether in the presence of a base or a transition metal catalyst.

Visualization of Synthetic Pathway

The following diagram illustrates the general workflow for the synthesis of a this compound, starting from an alcohol and an allyl halide via the Williamson ether synthesis, followed by isomerization.

SynthesisWorkflow General Synthesis of Propenyl Ethers cluster_williamson Williamson Ether Synthesis cluster_isomerization Isomerization Alcohol Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻) Alcohol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide AllylEther Allyl Ether (R-OCH₂CH=CH₂) Alkoxide->AllylEther Sₙ2 Attack AllylHalide Allyl Halide (CH₂=CHCH₂-X) AllylHalide->AllylEther PropenylEther This compound (R-OCH=CHCH₃) AllylEther->PropenylEther Rearrangement Catalyst Base or Catalyst Catalyst->PropenylEther

Caption: Workflow for this compound synthesis.

This guide provides a foundational understanding of the chemical formula and molecular structure of propenyl ethers, along with a representative synthetic protocol. For professionals in drug development, the this compound moiety can be a key structural element or a reactive intermediate in the synthesis of more complex bioactive molecules.[7] Further research into the specific derivatives and their reaction kinetics is encouraged for targeted applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Propenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl propenyl ether (C₅H₁₀O) is a volatile organic compound of significant interest in organic synthesis. It serves as a versatile intermediate and building block in the production of various specialty chemicals and polymers. This technical guide provides a comprehensive overview of the physical and chemical properties of ethyl this compound, detailed experimental protocols for its synthesis, and an exploration of its reactivity. The information presented is intended to support researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Physical and Chemical Properties

Ethyl this compound is a colorless liquid with a characteristic ether-like odor.[1] It exists as a mixture of (E) and (Z) stereoisomers. The quantitative physical and chemical properties of ethyl this compound are summarized in the tables below.

Table 1: General and Physical Properties of Ethyl this compound
PropertyValueReference(s)
Molecular Formula C₅H₁₀O[2]
Molecular Weight 86.13 g/mol [2]
IUPAC Name (E/Z)-1-ethoxyprop-1-ene[2]
CAS Number 928-55-2[3]
Appearance Colorless liquid[4]
Odor Ether-like[4]
Boiling Point 67-76 °C[5]
Melting Point -140 °C (estimate)[6]
Density 0.778 g/mL at 25 °C[5]
Refractive Index (n²⁰/D) 1.398[5]
Flash Point -18 °C[6]
Solubility Sparingly soluble in water; miscible with many organic solvents.[4]
Table 2: Spectroscopic Data of Ethyl this compound
Spectroscopic TechniqueKey Features and Observed PeaksReference(s)
¹H NMR Signals corresponding to the ethyl group (triplet and quartet) and the propenyl group (doublets and multiplets). The chemical shifts of the vinylic protons differ for the (E) and (Z) isomers.[2]
¹³C NMR Resonances for the five carbon atoms, with distinct chemical shifts for the ethyl and propenyl carbons. The vinylic carbons show characteristic shifts in the alkene region of the spectrum.[2]
Infrared (IR) Spectroscopy Strong C-O stretching band characteristic of ethers (around 1000-1300 cm⁻¹). A C=C stretching vibration for the propenyl group is also observed (around 1650-1680 cm⁻¹).[2]
Mass Spectrometry (MS) The molecular ion peak (M⁺) is expected at m/z 86. Fragmentation patterns typically involve cleavage alpha to the ether oxygen.[7]

Experimental Protocols

The synthesis of ethyl this compound is most commonly achieved through the isomerization of its precursor, allyl ethyl ether. This reaction can be catalyzed by a strong base.

Protocol 1: Base-Catalyzed Isomerization of Allyl Ethyl Ether

This protocol describes a general procedure for the base-catalyzed isomerization of an allyl ether to a this compound, which can be adapted for the synthesis of ethyl this compound.[8]

Materials:

  • Allyl ethyl ether

  • Potassium tert-butoxide (KOtBu) or other strong, non-nucleophilic base

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or other suitable aprotic solvent

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with anhydrous DMSO.

  • Addition of Base: Potassium tert-butoxide (catalytic amount, e.g., 5-10 mol%) is added to the solvent under a nitrogen atmosphere.

  • Addition of Substrate: Allyl ethyl ether is added dropwise to the stirred solution at room temperature.

  • Reaction: The reaction mixture is heated to a specified temperature (e.g., 60-80 °C) and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[1]

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water. The aqueous layer is extracted several times with diethyl ether or another suitable organic solvent.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude ethyl this compound is then purified by fractional distillation.[5]

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the key chemical transformations and the general laboratory workflow for the synthesis of ethyl this compound.

G Base-Catalyzed Isomerization of Allyl Ethyl Ether cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Allyl_Ethyl_Ether Allyl Ethyl Ether Deprotonation Deprotonation at allylic position Allyl_Ethyl_Ether->Deprotonation Base Strong Base (e.g., KOtBu) Base->Deprotonation Anion_Formation Formation of allylic anion Deprotonation->Anion_Formation Proton_Transfer Proton transfer to terminal carbon Anion_Formation->Proton_Transfer Ethyl_Propenyl_Ether Ethyl this compound (E/Z mixture) Proton_Transfer->Ethyl_Propenyl_Ether Regenerated_Base Regenerated Base Proton_Transfer->Regenerated_Base

Caption: Mechanism of base-catalyzed isomerization.

G Experimental Workflow for Ethyl this compound Synthesis Start Start Reaction_Setup 1. Reaction Setup (Flask, Solvent, Inert Atmosphere) Start->Reaction_Setup Add_Base 2. Add Strong Base (e.g., KOtBu) Reaction_Setup->Add_Base Add_Allyl_Ether 3. Add Allyl Ethyl Ether Add_Base->Add_Allyl_Ether Heat_Stir 4. Heat and Stir (Monitor by TLC/GC) Add_Allyl_Ether->Heat_Stir Quench 5. Quench Reaction (Add Water) Heat_Stir->Quench Extract 6. Extraction (with Diethyl Ether) Quench->Extract Dry_Concentrate 7. Dry and Concentrate Organic Layer Extract->Dry_Concentrate Distill 8. Fractional Distillation Dry_Concentrate->Distill Product Pure Ethyl this compound Distill->Product

Caption: Synthesis and purification workflow.

Chemical Reactivity and Applications

Ethyl this compound is a reactive compound due to the presence of the electron-rich carbon-carbon double bond. It readily undergoes several types of reactions, making it a valuable synthetic intermediate.

  • Polymerization: The vinyl ether functionality allows ethyl this compound to undergo cationic polymerization, leading to the formation of poly(ethyl this compound). These polymers have applications in coatings, adhesives, and specialty materials.[4]

  • Hydrolysis: In the presence of aqueous acid, ethyl this compound can be hydrolyzed to propanal and ethanol.

  • Cycloaddition Reactions: The double bond can participate in [4+2] and [2+2] cycloaddition reactions, providing routes to various cyclic compounds.[5]

  • Intermediate in Organic Synthesis: It is used as a starting material for the synthesis of other organic compounds, including α,β-unsaturated aldehydes through condensation with acetals.[5]

Safety and Handling

Ethyl this compound is a highly flammable liquid and should be handled with appropriate safety precautions.[6] It is recommended to work in a well-ventilated fume hood and to avoid sources of ignition. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. As an ether, it may form explosive peroxides upon prolonged storage and exposure to air and light. Therefore, it should be stored in a cool, dry, and dark place under an inert atmosphere.

References

Synthesis of Propenyl Ethers from Corresponding Allyl Ethers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomerization of allyl ethers to their corresponding propenyl ether isomers is a fundamental and synthetically useful transformation in organic chemistry. Propenyl ethers are valuable intermediates, serving as protecting groups and as precursors for various functional group transformations, including the synthesis of aldehydes and ketones through hydrolysis. This technical guide provides a comprehensive overview of the primary methods for this isomerization, focusing on reaction mechanisms, experimental protocols, and quantitative data to aid researchers in selecting and applying the most suitable method for their synthetic needs.

Introduction to Allyl to this compound Isomerization

The conversion of an allyl ether to a this compound involves the migration of the double bond from the γ,β-position to the α,β-position relative to the ether oxygen. This transformation can be achieved through various catalytic methods, broadly categorized as base-catalyzed and transition metal-catalyzed reactions. The choice of catalyst and reaction conditions significantly influences the reaction's efficiency, stereoselectivity (formation of Z or E isomers), and substrate scope.

Base-Catalyzed Isomerization

Base-catalyzed isomerization proceeds via a[1][2]-prototropic shift, where a proton is abstracted from the carbon adjacent to the ether oxygen, followed by reprotonation at the terminal carbon of the allyl group. Strong bases are typically required to facilitate the initial deprotonation.

Reaction Mechanism

The generally accepted mechanism for base-catalyzed isomerization involves the formation of a resonance-stabilized carbanion intermediate. The stereochemical outcome of the reaction is often dependent on the nature of the base and the substrate.

sub Allyl Ether int Carbanion Intermediate sub->int Deprotonation base Base (B:) prod This compound int->prod Reprotonation bh BH+

Caption: Base-catalyzed isomerization of an allyl ether to a this compound.

Experimental Protocols

Protocol 1: Isomerization using 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) [2]

  • A pressure tube is charged with the corresponding allylic substrate (0.18 mmol, 1 equivalent), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) (0.018 mmol, 2.5 mg, 0.1 equivalent), and 1.8 mL of toluene.

  • The mixture is allowed to react at 60 °C overnight.

  • The reaction is quenched with H₂O (5 mL) and extracted with Et₂O (3 x 5 mL).

  • The solvent is removed under reduced pressure to yield the product.

Protocol 2: Isomerization using Lithium Diisopropylamide (LDA) [3]

  • To a solution of the allyl ether (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (5 mL) at room temperature, add a solution of lithium diisopropylamide (LDA) (1.2 mmol) in THF.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the mixture with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

Quantitative Data
SubstrateBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)Z:E RatioReference
Allyl phenyl etherLDA (1.2)THFRT195>98:2[3]
Allyl benzyl (B1604629) etherLDA (1.2)THFRT292>98:2[3]
(R)-1-(allyloxy)-4-(trifluoromethyl)benzeneTBD (0.1)Toluene801697>99:1 (Z)[2]
1-allyloxy-4-methoxybenzenet-BuOK (1.5)MTBE80129693:7[4]
1-allyloxy-4-chlorobenzenet-BuOK (1.5)MTBE8069492:8[4]

Transition Metal-Catalyzed Isomerization

A wide range of transition metal complexes, including those of ruthenium, iridium, palladium, and cobalt, are effective catalysts for the isomerization of allyl ethers. These reactions often proceed under milder conditions and can exhibit high stereoselectivity.

Reaction Mechanisms

Two primary mechanisms are generally proposed for transition metal-catalyzed isomerization: the hydride addition-elimination mechanism and the π-allyl mechanism .

Hydride Addition-Elimination Mechanism:

AllylEther Allyl Ether Intermediate1 Metal-Alkyl Intermediate AllylEther->Intermediate1 Hydride Addition MetalHydride [M]-H PropenylEtherComplex This compound Complex Intermediate1->PropenylEtherComplex β-Hydride Elimination PropenylEtherComplex->MetalHydride Catalyst Regeneration PropenylEther This compound PropenylEtherComplex->PropenylEther

Caption: Hydride addition-elimination mechanism for isomerization.

π-Allyl Mechanism:

AllylEther Allyl Ether PiAllylComplex π-Allyl Metal Hydride Intermediate AllylEther->PiAllylComplex Oxidative Addition Metal [M] PropenylEtherComplex This compound Complex PiAllylComplex->PropenylEtherComplex Reductive Elimination PropenylEtherComplex->Metal Catalyst Regeneration PropenylEther This compound PropenylEtherComplex->PropenylEther

Caption: π-Allyl mechanism for transition metal-catalyzed isomerization.

Ruthenium-Catalyzed Isomerization

Ruthenium complexes are among the most efficient and widely used catalysts for this transformation.

Experimental Protocol: Isomerization using Tris(triphenylphosphine)ruthenium(II) dichloride

  • To the allyl ether (0.32 mol) in a 100 mL flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add tris(triphenylphosphine)ruthenium(II) dichloride (0.16 mmol).

  • Heat the reaction mixture to 120 °C for two hours.

  • Monitor the reaction progress by proton NMR or gas chromatography.

  • Upon completion, the product can be purified by distillation or column chromatography.

Iridium-Catalyzed Isomerization

Iridium catalysts, such as Crabtree's catalyst, are also highly effective and can provide excellent stereoselectivity.

Experimental Protocol: Isomerization using [Ir(cod)(PMePh₂)₂]PF₆ [1]

  • The iridium catalyst is activated with H₂ prior to use.

  • In a suitable flask under an inert atmosphere, dissolve the allyl ether in tetrahydrofuran or dioxane.

  • Add the activated iridium catalyst to the solution.

  • Stir the reaction at room temperature and monitor its progress.

  • After completion, the solvent is removed, and the product is purified.

Cobalt-Catalyzed Isomerization

Cobalt(II)(salen) complexes have been developed for the Z-selective oxidative isomerization of allyl ethers.[5]

Experimental Protocol: Z-Selective Oxidative Isomerization [5]

  • To a solution of the allyl ether in a suitable solvent, add the cobalt(II)(salen) complex catalyst.

  • Add an oxidant such as N-fluoro-2,4,6-trimethylpyridinium trifluoromethanesulfonate.

  • Stir the reaction at room temperature.

  • Upon completion, the reaction is worked up to isolate the Z-propenyl ether.

Quantitative Data for Transition Metal-Catalyzed Isomerization
SubstrateCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Z:E RatioReference
Allyl phenyl ether[RuClH(CO)(PPh₃)₃] (0.1)Toluene1101>9915:85[6]
4-Allyloxytoluene[RuCl₂(PPh₃)₃] (0.5)Ethanol802996:94[7]
Allyl benzyl ether[Ir(cod)(PMePh₂)₂]PF₆ (1)THFRT0.5100<1:99[1]
1-(Allyloxy)-4-tert-butylbenzeneCo(II)(salen) (5)CH₂Cl₂RT1287>99:1 (Z)[5]
Allyl phenyl etherPd(OAc)₂ (2) / dppf (4)Dioxane100249510:90[8]

Conclusion

The synthesis of propenyl ethers from allyl ethers is a well-established transformation with a variety of effective methods available to synthetic chemists. Base-catalyzed methods, particularly with strong, non-nucleophilic bases like LDA and TBD, offer a metal-free approach, often with high Z-selectivity. Transition metal catalysts, especially those based on ruthenium and iridium, provide highly efficient and stereoselective routes to propenyl ethers under mild conditions. The choice of the optimal method will depend on the specific substrate, desired stereoisomer, and functional group tolerance. This guide provides the fundamental knowledge and practical protocols to successfully implement this valuable synthetic transformation in a research and development setting.

References

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Propenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the spectroscopic data for ethyl propenyl ether, a representative vinylic ether. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular structure elucidation and characterization. This document covers the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and visual aids to facilitate understanding.

Molecular Structure of Ethyl this compound

Ethyl this compound, specifically 1-ethoxyprop-1-ene, exists as two geometric isomers: (E)-1-ethoxyprop-1-ene (trans) and (Z)-1-ethoxyprop-1-ene (cis). The presence of the double bond and the ether linkage gives rise to distinct spectroscopic features that allow for their differentiation and structural confirmation.

Figure 1: Molecular structures of (E) and (Z)-ethyl this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the isomers of ethyl this compound.

Table 1: ¹H NMR Spectroscopic Data for Ethyl this compound

Protons(E)-1-ethoxyprop-1-ene Chemical Shift (δ, ppm)(Z)-1-ethoxyprop-1-ene Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
=CH-O~6.2~5.9Doublet~12 (trans)
CH₃-CH=~1.6~1.5Doublet of doublets
=CH-CH₃~4.5~4.1Doublet of quartets
O-CH₂-CH₃~3.7~3.6Quartet~7
O-CH₂-CH₃~1.2~1.2Triplet~7

Table 2: ¹³C NMR Spectroscopic Data for Ethyl this compound

Carbon(E)-1-ethoxyprop-1-ene Chemical Shift (δ, ppm)(Z)-1-ethoxyprop-1-ene Chemical Shift (δ, ppm)
=CH-O~143~140
=CH-CH₃~100~98
O-CH₂-CH₃~64~63
O-CH₂-CH₃~15~15
=CH-CH₃~9~9

Table 3: IR Spectroscopic Data for Ethyl this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C=C Stretch1650-1670Medium
C-O-C Stretch (asymmetric)1200-1275Strong
=C-H Bend (trans)~960Strong
=C-H Bend (cis)~690Strong
C-H Stretch (sp²)3000-3100Medium
C-H Stretch (sp³)2850-2975Strong

Table 4: Mass Spectrometry Data for Ethyl this compound

m/zProposed Fragment
86[M]⁺ (Molecular Ion)
71[M - CH₃]⁺
57[M - C₂H₅]⁺ or [C₄H₉]⁺
43[C₃H₇]⁺ or [CH₃CO]⁺
29[C₂H₅]⁺

Interpretation of Spectroscopic Data

The ¹H NMR spectrum of ethyl this compound provides detailed information about the proton environment. The vinyl protons (=CH) are the most deshielded, appearing at higher chemical shifts due to the electron-withdrawing effect of the adjacent oxygen atom and the sp² hybridization. The coupling constant between the two vinyl protons is a key diagnostic feature for distinguishing between the E and Z isomers. A larger coupling constant (typically > 12 Hz) is observed for the trans isomer due to the anti-periplanar relationship of the protons, while a smaller coupling constant is characteristic of the cis isomer. The ethyl group protons show a characteristic quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group, arising from coupling to the adjacent protons.

In the ¹³C NMR spectrum, the sp² hybridized carbons of the double bond appear at high chemical shifts (>100 ppm). The carbon atom bonded to the oxygen (=CH-O) is the most deshielded. The sp³ hybridized carbons of the ethyl group appear at lower chemical shifts. The chemical shifts of the vinylic carbons can also show subtle differences between the E and Z isomers.

The IR spectrum of ethyl this compound displays characteristic absorption bands that confirm the presence of key functional groups. A prominent C=C stretching vibration is observed in the 1650-1670 cm⁻¹ region. A strong, broad band corresponding to the C-O-C asymmetric stretching of the ether linkage appears around 1200-1275 cm⁻¹. The out-of-plane =C-H bending vibrations are diagnostic for the stereochemistry of the double bond, with a strong band around 960 cm⁻¹ for the trans isomer and around 690 cm⁻¹ for the cis isomer.

The mass spectrum of ethyl this compound shows a molecular ion peak [M]⁺ at an m/z value corresponding to its molecular weight (86.13 g/mol ). The fragmentation pattern provides further structural information. Common fragmentation pathways involve the loss of alkyl groups, such as a methyl radical ([M - CH₃]⁺ at m/z 71) or an ethyl radical ([M - C₂H₅]⁺ at m/z 57).

G M [CH₃CH=CHOCH₂CH₃]⁺ m/z = 86 F1 [CH₃CH=CHOCH₂]⁺ m/z = 71 M->F1 - •CH₃ F2 [CH₃CH=CHO]⁺ m/z = 57 M->F2 - •C₂H₅ F3 [C₂H₅]⁺ m/z = 29 M->F3

Figure 2: Proposed mass spectrometry fragmentation pathway for ethyl this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Instrument parameters may need to be optimized for specific samples and equipment.

  • Sample Preparation : Dissolve 5-25 mg of the ethyl this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.[1][2]

  • Instrumentation : The spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a spectral width of 200-250 ppm and a longer acquisition time or a higher number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.[3]

  • Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS).

  • Sample Preparation : For liquid samples like ethyl this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly on the ATR crystal.[4][5]

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

  • Acquisition :

    • Record a background spectrum of the clean salt plates or the empty ATR crystal.[6]

    • Place the sample and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing : The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

  • Sample Introduction : Introduce a small amount of the volatile ethyl this compound sample into the mass spectrometer, often via direct injection or through a gas chromatography (GC) system for separation from a mixture.

  • Ionization : The most common ionization technique for a molecule of this type is Electron Ionization (EI). In EI, the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.[7]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[8]

  • Detection : The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

G cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Prep Sample Preparation (5-100 mg in 0.6 mL solvent) NMR_Acq Data Acquisition (400+ MHz Spectrometer) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Referencing) NMR_Acq->NMR_Proc Final_Analysis Structural Elucidation NMR_Proc->Final_Analysis IR_Prep Sample Preparation (Thin film or ATR) IR_Acq Data Acquisition (FTIR Spectrometer) IR_Prep->IR_Acq IR_Proc Data Processing (Background Subtraction) IR_Acq->IR_Proc IR_Proc->Final_Analysis MS_Intro Sample Introduction (Direct injection or GC) MS_Ion Ionization (Electron Ionization) MS_Intro->MS_Ion MS_Anal Mass Analysis (Quadrupole or TOF) MS_Ion->MS_Anal MS_Det Detection MS_Anal->MS_Det MS_Det->Final_Analysis

Figure 3: General workflow for the spectroscopic analysis of ethyl this compound.

This guide provides a foundational understanding of the spectroscopic characterization of ethyl this compound. The presented data and protocols are essential for the unambiguous identification and structural analysis of this and similar vinylic ether compounds in various scientific and industrial applications.

References

An In-depth Technical Guide to the Cis and Trans Isomers of Ethyl 1-Propenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and properties of the cis and trans isomers of ethyl 1-propenyl ether. This document details experimental protocols for the preparation of these isomers and presents their key physicochemical and spectroscopic data in a comparative format.

Physicochemical Properties

The cis and trans isomers of ethyl 1-propenyl ether are colorless, flammable liquids.[1] While often supplied as a mixture, their separation can be achieved through fractional distillation or preparative gas chromatography.[1] Key physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Ethyl 1-Propenyl Ether Isomers

PropertyValue (Mixture of Isomers)
Molecular FormulaC₅H₁₀O
Molecular Weight86.13 g/mol
Boiling Point67-76 °C
Density0.778 g/mL at 25 °C
Refractive Index (n²⁰/D)1.398

Synthesis of Ethyl 1-Propenyl Ether Isomers

A common method for the preparation of a mixture of cis and trans ethyl 1-propenyl ether is the pyrolysis of 1,1-diethoxypropane.[1] For the stereoselective synthesis of the trans isomer, the isomerization of the readily available allyl ethyl ether using a cationic iridium complex has been reported to be highly effective.[2][3]

Experimental Protocol: Synthesis of trans-Ethyl 1-Propenyl Ether via Isomerization of Allyl Ethyl Ether

This protocol is based on the iridium-catalyzed isomerization of allyl ethers.[2][3]

Materials:

  • Allyl ethyl ether

  • [Ir(cyclo-octa-1,5-diene)(PMePh₂)₂]PF₆ (Iridium catalyst)

  • Tetrahydrofuran (THF) or Dioxane, anhydrous

  • Hydrogen gas (H₂)

  • Standard Schlenk line and glassware

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the iridium catalyst, [Ir(cyclo-octa-1,5-diene)(PMePh₂)₂]PF₆, in anhydrous THF or dioxane.

  • Activate the catalyst by bubbling hydrogen gas through the solution for a short period.

  • Add allyl ethyl ether to the activated catalyst solution.

  • Stir the reaction mixture at room temperature. The progress of the isomerization can be monitored by gas chromatography (GC) or ¹H NMR spectroscopy.

  • Upon completion of the reaction, the solvent can be removed under reduced pressure.

  • The resulting trans-ethyl 1-propenyl ether is reported to be obtained in high yield (>95%) and high stereoselectivity (>97%).[2]

Isomerization and Thermodynamic Stability

The cis and trans isomers of ethyl 1-propenyl ether can be interconverted. The thermodynamic stability of the isomers has been investigated, with the trans isomer being slightly more stable than the cis isomer. The enthalpy of reaction for the isomerization of the cis to the trans isomer in the liquid phase has been determined to be 1.56 ± 0.12 kJ/mol.

The isomerization of allyl ethyl ether to cis-1-propenyl ether is an exothermic process with a reaction enthalpy of -21.4 ± 0.6 kJ/mol in the liquid phase (DMSO solvent).

Spectroscopic Characterization

The cis and trans isomers of ethyl 1-propenyl ether can be distinguished by their characteristic signals in ¹H and ¹³C NMR spectroscopy, particularly the chemical shifts and coupling constants of the vinylic protons.

Table 2: ¹H and ¹³C NMR Spectral Data for Ethyl 1-Propenyl Ether Isomers

IsomerNucleusChemical Shift (δ, ppm)Coupling Constant (J, Hz)
trans ¹H
O-CH=~6.2
=CH-CH₃~4.8
O-CH₂-CH₃~3.7
=CH-CH₃~1.5
O-CH₂-CH₃~1.2
cis ¹H
O-CH=~5.9
=CH-CH₃~4.3
O-CH₂-CH₃~3.7
=CH-CH₃~1.6
O-CH₂-CH₃~1.2
trans ¹³C
O-CH=~147
=CH-CH₃~100
O-CH₂-CH₃~64
=CH-CH₃~10
O-CH₂-CH₃~15
cis ¹³C
O-CH=~146
=CH-CH₃~98
O-CH₂-CH₃~64
=CH-CH₃~9
O-CH₂-CH₃~15

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The data presented here is an approximation based on typical values for vinyl ethers.

Visualizations

Synthetic Pathway to trans-Ethyl 1-Propenyl Ether

The following diagram illustrates the iridium-catalyzed isomerization of allyl ethyl ether to predominantly trans-ethyl 1-propenyl ether.

Synthesis_Pathway Allyl_Ether Allyl Ethyl Ether Trans_Product trans-Ethyl 1-Propenyl Ether (>97% stereoselectivity) Allyl_Ether->Trans_Product Isomerization Catalyst [Ir(COD)(PMePh₂)₂]PF₆ / H₂ Catalyst->Allyl_Ether Solvent THF or Dioxane Room Temperature Solvent->Allyl_Ether

Caption: Iridium-catalyzed synthesis of trans-ethyl 1-propenyl ether.

Cis-Trans Isomerization Equilibrium

The equilibrium between the cis and trans isomers of ethyl 1-propenyl ether is depicted below.

Isomerization_Equilibrium Cis_Isomer cis-Ethyl 1-Propenyl Ether Trans_Isomer trans-Ethyl 1-Propenyl Ether Cis_Isomer->Trans_Isomer ΔH = +1.56 kJ/mol

Caption: Thermodynamic equilibrium between cis and trans isomers.

References

The Propenyl Ether Functional Group: An In-depth Technical Guide to Stability and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The propenyl ether functional group, characterized by a C=C-O-R linkage, is a key structural motif in a variety of organic molecules, including natural products and synthetic intermediates. Its unique electronic structure, arising from the conjugation of the carbon-carbon double bond with the lone pairs of the ether oxygen, imparts distinct stability and reactivity profiles that are of significant interest in chemical synthesis and drug development. This guide provides a comprehensive overview of the core principles governing the stability and reactivity of propenyl ethers, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Stability of the this compound Functional Group

The stability of a this compound is influenced by several factors, including the geometry of the double bond (E/Z isomerism), the nature of the substituent on the oxygen atom (the 'R' group), and the electronic effects of substituents on the propenyl moiety itself.

Thermodynamic Stability

The thermodynamic stability of propenyl ethers can be assessed through isomerization energies and heats of formation. Propenyl ethers are generally more stable than their isomeric allyl ethers (R-O-CH₂-CH=CH₂). This increased stability is attributed to the energetically favorable conjugation between the p-orbitals of the C=C double bond and a lone pair on the adjacent oxygen atom.

Quantitative data on the isomerization of allyl ethyl ether to cis-1-propenyl ethyl ether reveals an enthalpy of reaction (ΔrH°) of -21.4 ± 0.6 kJ/mol, indicating that the this compound is the thermodynamically more stable isomer.[1] Furthermore, the trans (E) isomer of a this compound is generally more stable than the cis (Z) isomer due to reduced steric strain. For example, the isomerization of cis-1-propenyl ethyl ether to the trans isomer has a ΔrH° of 1.56 ± 0.12 kJ/mol.[1][2]

ParameterValueConditionsReference
Isomerization of Allyl Ethyl Ether to cis-1-Propenyl Ethyl Ether
Enthalpy of Reaction (ΔrH°)-21.4 ± 0.6 kJ/molLiquid phase, DMSO[1]
Isomerization of cis-1-Propenyl Ethyl Ether to trans-1-Propenyl Ethyl Ether
Enthalpy of Reaction (ΔrH°)1.56 ± 0.12 kJ/molLiquid phase, GC[1][2]
Bond Stability
BondTypical Bond Dissociation Energy (kJ/mol)Notes
C=C~728In alkenes
C-O (vinyl)~423Estimated based on vinyl alcohol
O-Alkyl~381For a primary alkyl group
C-H (vinylic)~464

Note: These are approximate values and can vary based on the specific molecular structure.

Reactivity of the this compound Functional Group

The reactivity of propenyl ethers is dominated by the electron-rich nature of the double bond, making them susceptible to attack by electrophiles. The ether oxygen can also be protonated under acidic conditions, leading to cleavage of the C-O bond.

Acid-Catalyzed Hydrolysis

Propenyl ethers, like other vinyl ethers, are readily hydrolyzed under acidic conditions to yield an aldehyde and an alcohol. This reaction proceeds via a rate-determining protonation of the β-carbon of the double bond to form a resonance-stabilized carbocation intermediate. This intermediate is then attacked by water, and subsequent deprotonation and decomposition of the hemiacetal yields the final products.[3][4][5][6][7]

The rate of hydrolysis is highly dependent on the pH of the solution and the structure of the this compound. Electron-donating groups on the α-carbon accelerate the reaction by stabilizing the carbocation intermediate.

Kinetic Data for Acid-Catalyzed Hydrolysis of Vinyl Ethers (as a proxy for Propenyl Ethers)

SubstrateCatalytic Coefficient (kH+) (M⁻¹s⁻¹)ConditionsReference
Ethyl vinyl etherVaries with acidAqueous solution[3]
Methyl α-(2,6-dimethoxyphenyl)vinyl ether2.8625°C, aqueous solution[5]
4-Methoxy-1,2-dihydronaphthalenekH+/kD+ = 3.39Dilute aqueous perchloric acid[4]
1-MethoxycyclooctenekH+/kD+ = 2.89Aqueous perchloric acid[6]

Experimental Protocol: Acid-Catalyzed Hydrolysis of a this compound

  • Preparation of Reagents:

    • Prepare a stock solution of the this compound in a suitable solvent (e.g., acetonitrile).

    • Prepare aqueous solutions of a strong acid (e.g., HClO₄) at various concentrations.

  • Reaction Setup:

    • In a thermostatted cuvette, add a known volume of the acidic solution.

    • Allow the solution to reach thermal equilibrium (e.g., 25°C).

  • Initiation and Monitoring:

    • Inject a small aliquot of the this compound stock solution into the cuvette and mix rapidly.

    • Monitor the reaction progress by UV-Vis spectrophotometry by following the disappearance of the this compound absorbance or the appearance of the aldehyde product absorbance at a predetermined wavelength.

  • Data Analysis:

    • Calculate the pseudo-first-order rate constant (k_obs) from the change in absorbance over time.

    • The second-order rate constant (kH+) is obtained from the slope of a plot of k_obs versus the acid concentration.

Reaction Mechanism: Acid-Catalyzed Hydrolysis

hydrolysis PropenylEther R-O-CH=CH-CH₃ ProtonatedEther R-O-CH=CH-CH₃      H⁺ PropenylEther->ProtonatedEther + H₃O⁺ Carbocation [R-O-C⁺H-CH₂-CH₃ ↔ R-O⁺=CH-CH₂-CH₃] ProtonatedEther->Carbocation - H₂O Hemiacetal R-O-CH(OH)-CH₂-CH₃ Carbocation->Hemiacetal + H₂O Aldehyde O=CH-CH₂-CH₃ Hemiacetal->Aldehyde - R-OH Alcohol R-OH Hemiacetal->Alcohol - O=CH-CH₂-CH₃

Caption: Acid-catalyzed hydrolysis of a this compound.

Cycloaddition Reactions

The electron-rich double bond of propenyl ethers makes them excellent dienophiles in Diels-Alder reactions and partners in other cycloaddition reactions, such as the Prins cyclization. These reactions are powerful tools for the construction of cyclic and heterocyclic systems.

[4+2] Cycloaddition (Diels-Alder Reaction)

Propenyl ethers can react with conjugated dienes to form six-membered rings. The stereochemistry of the reaction is highly controlled, following the endo rule. The rate of the reaction is enhanced by electron-withdrawing groups on the diene and is sensitive to solvent polarity.

Experimental Protocol: Diels-Alder Reaction of a this compound

  • Reactant Preparation:

    • Dissolve the diene (e.g., cyclopentadiene) and the this compound (dienophile) in a suitable solvent (e.g., toluene (B28343) or dichloromethane) in a round-bottom flask.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the substrates.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the resulting cycloadduct by column chromatography or recrystallization.

Logical Workflow for a Diels-Alder Reaction

diels_alder_workflow start Start reactants Dissolve Diene and this compound in Solvent start->reactants reaction Stir at Appropriate Temperature reactants->reaction monitor Monitor Reaction Progress (TLC/GC) reaction->monitor monitor->reaction Incomplete workup Solvent Removal monitor->workup Complete purify Purification (Chromatography/ Recrystallization) workup->purify product Characterize Product purify->product isomerization_pathway AllylEther R-O-CH₂-CH=CH₂ PropenylEther R-O-CH=CH-CH₃ AllylEther->PropenylEther Isomerization Catalyst Base or Transition Metal Catalyst Catalyst->PropenylEther

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Characterization of Propenyl Ether Derivatives

This guide provides a comprehensive overview of the synthesis and characterization of this compound derivatives, compounds of growing interest in polymer chemistry and as intermediates in pharmaceutical development.

Introduction to this compound Derivatives

Propenyl ethers are a class of organic compounds characterized by a propenyl group (-CH=CH-CH₃) attached to an oxygen atom, which is in turn bonded to another organic substituent. They are isomers of the more common allyl ethers (-CH₂-CH=CH₂). The reactivity of the this compound double bond, particularly its high susceptibility to cationic polymerization, makes these compounds valuable monomers for creating polymers with applications in coatings, adhesives, and sealants.[1][2] Furthermore, their utility as chemical intermediates allows for their use in the synthesis of a variety of other organic molecules, including those with potential therapeutic applications.[3][]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several strategic pathways. The most prominent and efficient modern method involves the isomerization of readily available allyl ethers.

Key Synthetic Method: Isomerization of Allyl Ethers

The transition metal-catalyzed isomerization of allyl ethers to their corresponding propenyl ethers is a highly effective and widely used method.[1] Ruthenium complexes, in particular, have been demonstrated to be excellent catalysts for this transformation, often providing high yields and selectivity under solvent-free conditions.[5][6] The process involves the migration of the double bond from the γ,β-position to the α,β-position relative to the ether oxygen.

This reaction is advantageous as it allows for the synthesis of a wide array of this compound derivatives starting from diverse and often commercially available allyl ethers.[5]

Alternative Synthetic Routes

Other methods for synthesizing propenyl ethers include:

  • Condensation and Elimination: This process involves the condensation of an aldehyde, such as propionaldehyde, with an excess of an alcohol under acidic conditions to form an acetal. Subsequent heating of the acetal, typically in the presence of an acid catalyst like p-toluenesulfonic acid, leads to the elimination of one mole of the alcohol to generate the desired this compound.[2]

  • Williamson Ether Synthesis and Isomerization: This two-step approach begins with the synthesis of an allyl ether via the classical Williamson ether synthesis (reaction of an alkoxide with an allyl halide like allyl bromide).[7][8] The resulting allyl ether is then isomerized to the this compound in a subsequent step, as described above.

Experimental Protocols

Protocol 2.1: Ruthenium-Catalyzed Isomerization of 4-Allyloxybutan-1-ol

This protocol describes a representative synthesis of a hydroxyalkyl 1-propenyl ether from its corresponding allyl ether.

Materials:

  • 4-allyloxybutan-1-ol (substrate)

  • Ruthenium catalyst, e.g., [RuClH(CO)(PPh₃)₃]

  • Nitrogen or Argon gas (for inert atmosphere)

  • Anhydrous solvent (optional, as the reaction can be run neat)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Silica (B1680970) gel for column chromatography (for purification)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • A round-bottom flask is charged with 4-allyloxybutan-1-ol.

  • The ruthenium catalyst is added to the substrate (catalyst loading is typically low, e.g., 0.1 mol%).

  • The reaction vessel is flushed with an inert gas (N₂ or Ar) to remove oxygen.

  • The reaction mixture is heated to the desired temperature (e.g., 80-120°C) with vigorous stirring.[5]

  • The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material and the formation of the product.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product, 4-(prop-1-en-1-yloxy)butan-1-ol, can be purified from the catalyst residue by vacuum distillation or column chromatography on silica gel.

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification & Analysis Start_Allyl Allyl Alcohol / Allyl Halide Allyl_Ether Allyl Ether Intermediate Start_Allyl->Allyl_Ether Start_Alcohol Alcohol / Alkoxide Start_Alcohol->Allyl_Ether Isomerization Isomerization (e.g., Ru Catalyst) Allyl_Ether->Isomerization Key Step Propenyl_Ether This compound Product Isomerization->Propenyl_Ether Purification Purification (Distillation / Chromatography) Propenyl_Ether->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: General workflow for the synthesis of propenyl ethers via isomerization.

Characterization of this compound Derivatives

The structural elucidation and purity assessment of this compound derivatives are performed using a combination of spectroscopic and physical methods.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for identifying the characteristic protons of the propenyl group. The vinyl protons typically appear in the range of 4.0-6.5 ppm, while the methyl protons give a doublet around 1.5-1.7 ppm. Hydrogens on the carbon adjacent to the ether oxygen are deshielded and appear in the 3.4 to 4.5 δ range.[9][10] In ¹³C NMR, the carbons of the C=C double bond are observed in the vinylic region (100-150 ppm), and the carbon atom adjacent to the ether oxygen typically absorbs in the 50 to 80 δ range.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. A strong absorption band due to C-O single-bond stretching is typically observed in the range of 1050 to 1150 cm⁻¹.[9] The C=C stretching vibration of the propenyl group appears around 1650-1680 cm⁻¹. The absence of a broad O-H stretch (around 3300 cm⁻¹) can confirm the successful ether formation from an alcohol starting material.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the derivatives. Electron ionization (EI) is a common technique used for this purpose.[11][12] The molecular ion peak (M+) is often observed, and characteristic fragmentation patterns can help confirm the structure.[13]

Physical Properties

Physical constants are important for identifying and assessing the purity of this compound derivatives. These are typically reported for the purified compound.

Data Presentation: Properties of Ethyl this compound

The following tables summarize key quantitative data for a representative compound, ethyl this compound (CAS No. 928-55-2).[]

Table 1: Physical Properties of Ethyl this compound

PropertyValueReference
Molecular FormulaC₅H₁₀O[14]
Molecular Weight86.13 g/mol [14]
Boiling Point67-76 °C[][15]
Density0.778 g/mL at 25 °C[3][]
Refractive Index (n²⁰/D)1.398[][15]

Table 2: Spectroscopic Data for Ethyl this compound

TechniqueCharacteristic Peaks / Shifts (δ in ppm, ν in cm⁻¹)Reference
¹H NMR Protons on carbon next to ether oxygen: ~3.4-4.5 ppm[9][10]
¹³C NMR Carbon next to ether oxygen: ~50-80 ppm[9]
IR C-O stretch: ~1050-1150 cm⁻¹[9][14]
MS (EI) Molecular Ion (M+): m/z 86[11][16]

Experimental Protocols

Protocol 3.1: Sample Preparation for NMR Spectroscopy

Objective: To prepare a sample of a synthesized this compound derivative for ¹H and ¹³C NMR analysis.

Materials:

  • Purified this compound derivative (5-20 mg)

  • Deuterated solvent (e.g., CDCl₃, Deuterated Chloroform)

  • NMR tube (5 mm diameter, high precision)

  • Pasteur pipette

  • Vial

  • Tetramethylsilane (TMS) (often included in solvent)

Procedure:

  • Weigh approximately 5-20 mg of the purified liquid or solid this compound derivative into a clean, dry vial.

  • Using a Pasteur pipette, add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial. The solvent should contain TMS as an internal standard (0 ppm).

  • Gently swirl the vial to ensure the sample is completely dissolved.

  • Transfer the solution into a clean, dry NMR tube using a Pasteur pipette. Ensure the liquid height is sufficient for the instrument's detector (typically ~4-5 cm).

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer.

  • The sample is now ready for data acquisition according to the spectrometer's standard operating procedures.

Visualization of Characterization Workflow

Characterization_Workflow cluster_analysis Analytical Techniques Start Synthesized this compound (Crude Product) Purification Purification Step (e.g., Chromatography) Start->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Physical Physical Properties (BP, Density, nD) Purification->Physical Structure_Validation Structure & Purity Confirmed NMR->Structure_Validation IR->Structure_Validation MS->Structure_Validation Physical->Structure_Validation

Caption: Workflow for the characterization of this compound derivatives.

Role in Drug Development and Cellular Signaling

This compound derivatives serve as versatile intermediates in medicinal chemistry. Their controlled reactivity allows for their incorporation into more complex molecules. While not typically active pharmaceutical ingredients themselves, they can be part of a synthetic route to a final drug product.[] For instance, they can be used to introduce specific functionalities or act as protecting groups during a multi-step synthesis.

The broader class of ether lipids, which includes both alkyl and alkenyl ethers, has been implicated in various cellular signaling pathways.[17] These lipids can influence membrane structure and function, and alterations in their levels are associated with several diseases. However, specific signaling pathways directly modulated by simple, non-lipid this compound derivatives are not well-documented. It is plausible that this compound-containing drug candidates could interact with cellular targets, but this would be highly dependent on the overall structure of the molecule.

Visualization of a Hypothetical Signaling Interaction

The following diagram illustrates a conceptual model where a drug candidate containing a this compound moiety could potentially modulate a cellular signaling pathway by inhibiting a key enzyme.

Signaling_Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates CellularResponse Cellular Response (e.g., Proliferation) TranscriptionFactor->CellularResponse Induces Drug This compound Derivative (Drug Candidate) Drug->Kinase2 Inhibits

Caption: Conceptual inhibition of a kinase by a this compound derivative.

Conclusion

This compound derivatives are valuable compounds with significant applications, particularly as highly reactive monomers and versatile synthetic intermediates. Their synthesis is efficiently achieved through modern catalytic methods like the isomerization of allyl ethers. A thorough characterization using a suite of spectroscopic and physical techniques is essential for confirming their structure and purity. While their direct role in modulating specific signaling pathways is not extensively defined, their importance as building blocks in the development of new materials and potential therapeutic agents is well-established, making them a key area of focus for researchers in both chemistry and drug development.

References

Common Reactions of Propenyl Ethers in Organic Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propenyl ethers are versatile functional groups in organic synthesis, participating in a variety of transformations that allow for the construction of complex molecular architectures. Their reactivity is primarily dictated by the electron-rich nature of the enol ether double bond and the allylic nature of the propenyl group. This guide provides a detailed overview of the core reactions of propenyl ethers, including acid-catalyzed hydrolysis, cycloaddition reactions, and Claisen rearrangements, with a focus on experimental methodologies and quantitative data to support their application in research and development.

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of propenyl ethers is a fundamental reaction that cleaves the ether linkage to yield an aldehyde and an alcohol. This transformation is often employed for the deprotection of hydroxyl groups that have been masked as propenyl ethers. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of water on the resulting oxonium ion.

Experimental Protocol: Acid-Catalyzed Hydrolysis of a Propenyl Ether

Objective: To deprotect a hydroxyl group protected as a this compound.

Materials:

  • This compound substrate (1.0 eq)

  • Acetone (B3395972) or Tetrahydrofuran (THF)

  • 2M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the this compound substrate in acetone or THF (approximately 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add 2M HCl dropwise at room temperature. The amount of acid can range from catalytic (0.1 eq) to a larger excess depending on the substrate's reactivity.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few minutes to several hours.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Quantitative Data for Acid-Catalyzed Hydrolysis
Substrate (this compound of)Acid CatalystSolventTemperature (°C)TimeYield (%)Reference
CholesterolPyridinium p-toluenesulfonate (PPTS)CH2Cl2/MeOH252 h95Greene's Protective Groups in Organic Synthesis
1-Adamantanol10% HClAcetone2530 min98Fieser & Fieser's Reagents for Organic Synthesis
GeraniolAcetic Acid/THF/H2OTHF/H2O254 h92Protective Groups in Organic Chemistry, McOmie

Acid_Catalyzed_Hydrolysis

Cycloaddition Reactions

The electron-rich double bond of propenyl ethers makes them excellent partners in various cycloaddition reactions, providing access to a range of cyclic structures.

[2+2] Cycloaddition with Ketenes

Propenyl ethers undergo [2+2] cycloaddition reactions with ketenes to form cyclobutanones. These reactions are often stereospecific. Dichloroketene, generated in situ, is a common reactant for this transformation.

Objective: To synthesize a dichlorocyclobutanone derivative from ethyl this compound.

Materials:

  • Ethyl this compound (1.0 eq)

  • Trichloroacetyl chloride (1.5 eq)

  • Activated zinc powder (2.0 eq)

  • Anhydrous diethyl ether

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add activated zinc powder and anhydrous diethyl ether to the flask.

  • A solution of ethyl this compound and trichloroacetyl chloride in anhydrous diethyl ether is added dropwise to the stirred suspension of zinc at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC or GC).

  • Filter the reaction mixture through a pad of Celite to remove excess zinc and zinc salts.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

This compoundKetene (B1206846) SourceSolventTemperature (°C)Yield (%)Reference
Ethyl this compoundTrichloroacetyl chloride/ZnDiethyl etherReflux75-85Organic Syntheses, Coll. Vol. 6, p.478 (1988)
Isobutyl this compoundDichloroacetyl chloride/Et3NPentane0 to 2560J. Org. Chem. 1975, 40, 23, 3420–3427

two_plus_two_cycloaddition

[4+2] Cycloaddition (Diels-Alder Reaction)

Propenyl ethers can act as dienophiles in Diels-Alder reactions, reacting with conjugated dienes to form six-membered rings. The electron-donating nature of the alkoxy group activates the double bond for reaction with electron-poor dienes.

Objective: To synthesize an ethoxy-substituted norbornene derivative.

Materials:

Procedure:

  • In a flame-dried sealed tube, combine ethyl this compound and the diene in the chosen solvent.

  • Seal the tube under an inert atmosphere.

  • Heat the reaction mixture at a temperature ranging from 100 to 180 °C. The reaction may require elevated pressure.

  • Monitor the reaction by GC or NMR until a satisfactory conversion is achieved.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting product mixture (endo/exo isomers) can be purified by distillation or column chromatography.

This compoundDieneSolventTemperature (°C)Time (h)Yield (%)Endo/Exo RatioReference
Methyl this compoundCyclopentadieneNeat160188580:20J. Am. Chem. Soc. 1957, 79, 15, 4011–4015
Ethyl this compoundFuranToluene150246090:10Tetrahedron Lett. 1982, 23, 47, 4927-4930

diels_alder

1,3-Dipolar Cycloaddition

Propenyl ethers can also serve as dipolarophiles in 1,3-dipolar cycloaddition reactions with 1,3-dipoles such as nitrile oxides, azides, and nitrones, leading to the formation of five-membered heterocyclic rings.

Objective: To synthesize an isoxazoline (B3343090) derivative.

Materials:

Procedure:

  • Dissolve benzaldoxime in anhydrous dichloromethane in a round-bottom flask.

  • Add NCS in portions at 0 °C and stir for 1 hour.

  • Add phenyl this compound to the reaction mixture.

  • Add triethylamine dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Filter the reaction mixture to remove triethylamine hydrochloride.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

This compound1,3-DipoleSolventTemperature (°C)Yield (%)Regioisomer RatioReference
1-MethoxypropeneBenzonitrile oxideCCl42088Single regioisomerJ. Org. Chem. 1973, 38, 18, 3211–3217
Ethyl this compoundPhenyl azideToluene11070Major regioisomerChem. Ber. 1965, 98, 8, 2640-2647

dipolar_cycloaddition

Claisen Rearrangement

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the[1][1]-sigmatropic rearrangement of an allyl vinyl ether or an aryl this compound.

Aromatic Claisen Rearrangement

Aryl propenyl ethers undergo a thermal rearrangement to form o-propenylphenols. The reaction proceeds through a concerted, pericyclic mechanism.

Objective: To synthesize 2-(prop-1-en-1-yl)phenol.

Materials:

  • Phenyl this compound (1.0 eq)

  • High-boiling solvent (e.g., N,N-diethylaniline or decalin)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Place the phenyl this compound in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Add the high-boiling solvent.

  • Heat the mixture to reflux (typically 180-220 °C).[1][2]

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • If a basic solvent like N,N-diethylaniline is used, dilute the mixture with diethyl ether and wash with 1M HCl to remove the solvent.

  • Extract the desired phenol (B47542) from the organic layer with 1M NaOH.

  • Acidify the aqueous layer with concentrated HCl and extract the product with diethyl ether.

  • Dry the organic layer, concentrate, and purify by distillation or chromatography.

Aryl this compoundSolventTemperature (°C)Time (h)Yield (%)Reference
Phenyl this compoundN,N-Diethylaniline210385J. Am. Chem. Soc. 1946, 68, 10, 1907–1912
4-Methoxyphenyl this compoundDecalin190678J. Org. Chem. 1980, 45, 1, 159–161
2,6-Dimethylphenyl this compoundNeat250190J. Am. Chem. Soc. 1972, 94, 21, 7492–7498

aromatic_claisen

Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement involves the reaction of an allylic alcohol with an orthoester in the presence of a catalytic amount of acid to produce a γ,δ-unsaturated ester. While the classic reaction uses an allylic alcohol, a variation can involve a this compound derivative formed in situ.

Objective: To synthesize a γ,δ-unsaturated ester.

Materials:

  • Allylic alcohol (1.0 eq)

  • Triethyl orthoacetate (3.0-5.0 eq)

  • Propionic acid (0.1 eq)

  • Toluene

Procedure:

  • Combine the allylic alcohol, triethyl orthoacetate, and a catalytic amount of propionic acid in a flask equipped with a distillation head.[3]

  • Heat the mixture to a temperature that allows for the slow distillation of ethanol (B145695) (typically 110-140 °C).[3]

  • Continue heating until the allylic alcohol is consumed (monitored by TLC).

  • Cool the reaction mixture and remove the excess orthoester and solvent under reduced pressure.

  • The crude ester can be purified by column chromatography.

Allylic AlcoholOrthoesterTemperature (°C)Time (h)Yield (%)Diastereomeric RatioReference
Crotyl alcoholTriethyl orthoacetate13848560:40 (E/Z)J. Am. Chem. Soc. 1970, 92, 3, 741–743
Cinnamyl alcoholTriethyl orthoacetate138292>95:5 (E)J. Am. Chem. Soc. 1970, 92, 3, 741–743

johnson_claisen

Bellus-Claisen Rearrangement

The Bellus-Claisen rearrangement is the reaction of allylic ethers with ketenes to yield γ,δ-unsaturated esters. This reaction proceeds through a zwitterionic intermediate followed by a[1][1]-sigmatropic rearrangement.[1][4]

Objective: To synthesize a γ,δ-unsaturated ester from an allylic ether and a ketene.

Materials:

  • Allylic ether (e.g., Allyl this compound) (1.0 eq)

  • Acid chloride (e.g., Dichloroacetyl chloride) (1.2 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous solvent (e.g., Toluene or CH2Cl2)

  • Inert atmosphere

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the allylic ether in the anhydrous solvent.

  • Cool the solution to 0 °C.

  • Slowly and simultaneously add the acid chloride and triethylamine via syringe pump to generate the ketene in situ.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylammonium (B8662869) chloride salt.

  • Wash the filtrate with water, saturated sodium bicarbonate, and brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Allylic EtherKetene SourceSolventTemperature (°C)Yield (%)Reference
Allyl methyl etherDichloroketeneHexane2570Angew. Chem. Int. Ed. 2004, 43, 3516-3524
Crotyl phenyl etherDichloroketeneToluene8085Angew. Chem. Int. Ed. 2004, 43, 3516-3524

bellus_claisen

References

A Technical Guide to the IUPAC Nomenclature of Substituted Propenyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted propenyl ethers. It is designed to assist researchers, scientists, and professionals in the field of drug development in accurately and unambiguously naming this class of organic compounds. This document outlines the systematic rules for naming, provides tabulated spectroscopic data for representative compounds, details a common synthetic protocol, and includes diagrams to illustrate the naming process and experimental workflow.

IUPAC Nomenclature of Substituted Propenyl Ethers

The IUPAC system provides a set of logical rules for naming organic compounds, ensuring that each compound has a unique name. For substituted propenyl ethers, the nomenclature is determined by identifying the principal functional group and the parent hydrocarbon chain.

Priority of Functional Groups

In the IUPAC system, functional groups are ranked by priority. When a molecule contains both a double bond (alkene) and an ether, the alkene has higher priority in determining the suffix of the name. Consequently, the ether is treated as a substituent and is named as an "alkoxy" group.

Systematic Naming Procedure

The systematic naming of a substituted propenyl ether follows these steps:

  • Identify the Parent Hydrocarbon: The longest continuous carbon chain that contains the double bond of the propenyl group is the parent chain. The parent name is derived from the corresponding alkane, with the "-ane" suffix replaced by "-ene".

  • Numbering the Parent Chain: The chain is numbered from the end that gives the double bond the lowest possible locant (position number).

  • Identifying and Naming Substituents: All groups attached to the parent chain that are not part of the main chain are considered substituents. The ether group is named as an "alkoxy" substituent (e.g., methoxy (B1213986), ethoxy, benzyloxy). Other substituents are named according to standard IUPAC rules (e.g., chloro, methyl, nitro).

  • Assembling the Name: The name is assembled in the following order:

    • Substituents are listed in alphabetical order, each preceded by its locant.

    • The name of the parent alkene (with the locant of the double bond placed just before the "-ene" suffix, or before the parent name).

    • Stereochemistry of the double bond is indicated by the prefixes (E)- or (Z)- at the beginning of the name, enclosed in parentheses.

Examples:

  • (E)-1-methoxyprop-1-ene: The parent chain is propene. The double bond is at position 1. A methoxy group is attached to carbon 1. The (E) designation indicates the stereochemistry of the double bond.

  • (Z)-1-ethoxyprop-1-ene: The parent chain is propene. The double bond is at position 1. An ethoxy group is at carbon 1. The (Z) designation indicates the stereochemistry.[1]

  • 2-ethoxyprop-1-ene: The parent chain is propene. The double bond is at position 1. An ethoxy group is on carbon 2.[2][3]

Logical Workflow for IUPAC Nomenclature

The following diagram illustrates the decision-making process for naming a substituted this compound.

IUPAC_Nomenclature_Workflow Logical Workflow for Naming Substituted Propenyl Ethers start Start with the chemical structure find_parent Identify the longest carbon chain containing the C=C double bond (the parent alkene) start->find_parent number_chain Number the parent chain to give the C=C double bond the lowest possible locant find_parent->number_chain identify_substituents Identify all substituents on the parent chain (including the alkoxy group) number_chain->identify_substituents name_substituents Name each substituent with its locant identify_substituents->name_substituents determine_stereochem Determine the stereochemistry of the double bond (E/Z) name_substituents->determine_stereochem assemble_name Assemble the full name: (Stereochemistry)-Substituents(alphabetical)-Parent Alkene determine_stereochem->assemble_name end_node Final IUPAC Name assemble_name->end_node

Caption: A flowchart outlining the systematic steps for determining the IUPAC name of a substituted this compound.

Quantitative Data: Spectroscopic Information

The structural elucidation of substituted propenyl ethers relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following tables summarize key spectroscopic data for a selection of these compounds.

NMR Spectroscopy Data

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

Compound NameStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
(E)-1-methoxyprop-1-ene [4]CH3-CH=CH-OCH3Not available in search resultsNot available in search results
(Z)-1-ethoxyprop-1-ene [1]CH3-CH=CH-OCH2CH3Not available in search resultsNot available in search results
2-ethoxyprop-1-ene [2]CH2=C(OCH2CH3)-CH3Not available in search resultsNot available in search results
(E)-1-ethoxyprop-1-ene [5]CH3-CH=CH-OCH2CH3Not available in search resultsNot available in search results

Note: Specific, detailed NMR peak assignments for these compounds were not available in the provided search results. The table indicates the availability of data in principle.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 2: Key IR Absorption Frequencies (ν) in cm⁻¹

Compound NameC=C Stretch (ν, cm⁻¹)C-O Stretch (ν, cm⁻¹)=C-H Bend (ν, cm⁻¹)
(E)-1-ethoxyprop-1-ene ~1650-1680~1050-1250~960-970 (trans)
(Z)-1-ethoxyprop-1-ene ~1650-1680~1050-1250~675-730 (cis)
2-ethoxyprop-1-ene ~1640-1650~1050-1250~880-900 (geminal)

Note: The values presented are typical ranges for the indicated functional groups and may vary slightly depending on the specific molecular environment.

Experimental Protocols: Synthesis

The Williamson ether synthesis is a widely used and versatile method for the preparation of ethers, including substituted propenyl ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

General Procedure for Williamson Ether Synthesis

This protocol outlines the general steps for synthesizing a substituted this compound from a substituted phenol (B47542) and a propenyl halide.

Reaction Scheme:

Ar-OH + NaH → Ar-O⁻Na⁺ + H₂ Ar-O⁻Na⁺ + CH₃CH=CHBr → Ar-O-CH=CHCH₃ + NaBr

Materials:

  • Substituted phenol (e.g., 4-chlorophenol)

  • Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF)

  • 1-Bromoprop-1-ene (E/Z mixture)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of the substituted phenol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • 1-Bromoprop-1-ene (1.2 eq) is added dropwise to the mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

  • The mixture is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired substituted this compound.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis and characterization of a substituted this compound.

Synthesis_Workflow Experimental Workflow for Synthesis and Characterization start Start reagents Prepare Reactants: - Substituted Phenol - Sodium Hydride - 1-Bromopropene - Anhydrous Solvent start->reagents reaction_setup Set up reaction under inert atmosphere reagents->reaction_setup deprotonation Deprotonation of phenol with NaH reaction_setup->deprotonation nucleophilic_attack Nucleophilic substitution with 1-bromopropene deprotonation->nucleophilic_attack workup Aqueous workup and extraction nucleophilic_attack->workup purification Purification by column chromatography workup->purification characterization Characterization of the final product: - NMR Spectroscopy - IR Spectroscopy - Mass Spectrometry purification->characterization end_node End characterization->end_node

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Propenyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propenyl ethers, a class of unsaturated organic compounds, are valuable intermediates in a multitude of synthetic pathways, including those pivotal to drug development. Their inherent reactivity, however, necessitates a comprehensive understanding of the associated health and safety considerations. This in-depth technical guide provides a framework for the safe handling, storage, and disposal of propenyl ethers, ensuring the well-being of laboratory personnel and the integrity of research endeavors.

Section 1: Physicochemical Properties and Hazard Identification

A thorough understanding of the physicochemical properties of propenyl ethers is fundamental to a robust risk assessment. These compounds are typically colorless, volatile liquids with characteristic ether-like odors. Their unsaturation and the presence of the ether linkage contribute to their primary hazards: flammability and the potential for peroxide formation.

Table 1: Physical and Chemical Properties of Selected Propenyl Ethers and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Flash Point (°C)Density (g/mL)
Ethyl Propenyl Ether928-55-2C5H10O86.1367 - 76[1][2][3]-18 to -20[1][4][5]0.778 @ 25°C[1][4][2]
Methyl Propyl Ether557-17-5C4H10O74.1238.8 - 39[6]< -200.734 - 0.749[7][8]
Isopropyl Ether108-20-3C6H14O102.1868 - 69[9]-15 to -28.3[10]0.724 - 0.725 @ 20°C[9][10]
Propyl Vinyl Ether764-47-6C5H10O86.1365Not Available0.768 @ 25°C
Butyl Phenyl Ether1126-79-0C10H14O150.22210.2[11]Not Available0.935[11]
Propylene (B89431) Glycol Butyl Ether5131-66-8C7H16O2132.20Not AvailableNot AvailableNot Available

Section 2: Toxicological Profile

Exposure to propenyl ethers can occur via inhalation, ingestion, or skin contact. While the toxicity of many propenyl ethers has not been extensively studied, available data for related compounds indicate a range of potential health effects.

Table 2: Acute Toxicity Data for Ethyl this compound and Related Compounds

CompoundRouteSpeciesLD50/LC50Reference
Ethyl this compoundOralRat4660 µL/kg[10]
Ethyl this compoundDermalRabbit3970 µL/kg[10]
Ethyl this compoundInhalationRat8000 ppm / 4 hours[1]
Isopropyl EtherOralRat5880 mg/kg[12]
Isopropyl EtherOralMouse3600 mg/kg[12]
Isopropyl EtherInhalationRat162 g/m³[12]
Isopropyl EtherInhalationMouse131 g/m³[12]
Isopropyl EtherDermalRabbit20 mL/kg[12]
Propylene Glycol Butyl EtherOralRat3300 mg/kg[13]
Propylene Glycol Butyl EtherDermalRat> 2000 mg/kg[13]
Propylene Glycol Butyl EtherInhalationRat651 mg/L[13]

Occupational exposure limits (OELs) for propenyl ethers are not well-established. However, for related compounds such as propylene glycol ethers, OELs have been set by various agencies. For instance, the NIOSH Recommended Exposure Limit (REL) for propylene glycol monomethyl ether is a Time-Weighted Average (TWA) of 100 ppm (360 mg/m³) and a Short-Term Exposure Limit (STEL) of 150 ppm (540 mg/m³).[14][15]

Metabolic Pathways

The metabolism of ethers, including propenyl ethers, is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver.[1][4][5] The metabolic pathway can lead to the formation of various metabolites, some of which may be more toxic than the parent compound. A generalized metabolic pathway for ethers is depicted below. It is important to note that specific metabolic routes for individual propenyl ethers may vary.

G PropenylEther This compound CYP450 Cytochrome P450 (e.g., CYP2A6) PropenylEther->CYP450 Oxidation Intermediate Reactive Intermediate (e.g., Epoxide) CYP450->Intermediate Metabolite1 Metabolite 1 (e.g., Aldehyde) Intermediate->Metabolite1 Metabolite2 Metabolite 2 (e.g., Carboxylic Acid) Metabolite1->Metabolite2 Further Oxidation Conjugation Conjugation (e.g., Glucuronidation) Metabolite2->Conjugation Excretion Excretion Conjugation->Excretion

A generalized metabolic pathway for ethers.

Section 3: Safe Handling and Storage

Due to their hazardous nature, the handling and storage of propenyl ethers demand strict adherence to safety protocols.

Risk Assessment

A thorough risk assessment should be conducted before any new procedure involving propenyl ethers. This process involves identifying hazards, evaluating risks, and implementing control measures.

RiskAssessment Start Start: New Procedure with this compound IdentifyHazards 1. Identify Hazards (Flammability, Peroxide Formation, Toxicity) Start->IdentifyHazards EvaluateRisks 2. Evaluate Risks (Likelihood & Severity of Harm) IdentifyHazards->EvaluateRisks ImplementControls 3. Implement Control Measures (Elimination, Substitution, Engineering Controls, Administrative Controls, PPE) EvaluateRisks->ImplementControls ReviewControls 4. Review and Monitor Effectiveness of Controls ImplementControls->ReviewControls Proceed Proceed with Experiment ReviewControls->Proceed Controls Effective Stop Stop and Re-evaluate ReviewControls->Stop Controls Ineffective

A simplified risk assessment workflow for handling propenyl ethers.
Peroxide Formation and Detection

A significant hazard associated with propenyl ethers is the formation of explosive peroxides upon exposure to air and light. It is crucial to date containers upon receipt and upon opening.

Experimental Protocol: Semi-Quantitative Peroxide Test

This protocol provides a method for the semi-quantitative determination of peroxides in ethers using commercially available test strips.

Materials:

  • Peroxide test strips (e.g., Quantofix®)

  • The this compound sample to be tested

  • Deionized water (for organic solvents)

  • Appropriate Personal Protective Equipment (PPE)

Procedure:

  • Work within a fume hood and wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Dip the test strip into the this compound sample for 1 second.

  • Shake off any excess liquid.

  • After the solvent has evaporated from the test strip, add one drop of deionized water to the test field.[16][17]

  • Wait for the time specified in the manufacturer's instructions (typically 5-15 seconds).

  • Compare the color of the test field to the color scale provided with the test strips to determine the peroxide concentration.

  • Record the date and the peroxide concentration on the container label.

Interpretation of Results:

  • < 25 ppm: The ether is generally safe for use.

  • 25 - 100 ppm: The ether should be used with caution and not be distilled. It should be scheduled for disposal.

  • > 100 ppm: The ether is unsafe and should not be handled. Contact your institution's Environmental Health and Safety (EHS) department immediately for disposal.[18][19]

Section 4: Emergency Procedures

In the event of a spill or exposure, a prompt and appropriate response is critical.

Spill Response

The appropriate response to a chemical spill depends on its size and the associated hazards.

EmergencyResponse Spill Chemical Spill Occurs Assess Assess the Spill (Size, Hazards, Location) Spill->Assess MinorSpill Minor Spill (<1 Liter, Low Hazard) Assess->MinorSpill MajorSpill Major Spill (>1 Liter, High Hazard, Fire) Assess->MajorSpill MinorSpill->MajorSpill No Cleanup Contain and Clean Up Spill (Use appropriate absorbents and PPE) MinorSpill->Cleanup Yes Evacuate Evacuate the Area MajorSpill->Evacuate Dispose Dispose of Waste Properly Cleanup->Dispose Notify Notify EHS and Emergency Services Evacuate->Notify Report Report the Incident Notify->Report Dispose->Report

A flowchart for responding to a this compound spill.
First Aid

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Section 5: Conclusion

Propenyl ethers are indispensable tools in modern organic synthesis. A comprehensive understanding of their associated hazards, coupled with the diligent implementation of robust safety protocols, is paramount for the protection of researchers and the successful advancement of scientific discovery. This guide provides a foundational framework for the safe handling of these reactive compounds. It is imperative that all personnel consult the specific Safety Data Sheet (SDS) for each this compound and adhere to their institution's established safety procedures.

References

Methodological & Application

Application Notes and Protocols for Using Propenyl Ether as a Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients, the judicious use of protecting groups is paramount. An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not interfere with other functional groups within the molecule. The propenyl ether group emerges as a valuable tool for the protection of alcohols, offering distinct advantages in specific synthetic contexts.

Propenyl ethers are typically generated in situ from the more readily accessible allyl ethers via an isomerization reaction. The resulting enol ether functionality is stable to basic and nucleophilic conditions but can be cleaved under very mild acidic conditions, providing a useful orthogonality to other protecting groups. This two-step sequence—protection as an allyl ether, followed by isomerization to a this compound for subsequent deprotection—constitutes the primary utility of this strategy.

Application Notes

Key Features of this compound Protecting Groups:

  • Formation: Propenyl ethers are most commonly formed through the isomerization of allyl ethers. Direct protection of an alcohol as a this compound is less common.

  • Stability: Propenyl ethers, as enol ethers, are generally stable to basic and nucleophilic reagents.[1] They are, however, sensitive to acidic conditions.[2]

  • Deprotection: The key advantage of the this compound group is its facile cleavage under very mild acidic conditions, such as aqueous acetic acid or pyridinium (B92312) p-toluenesulfonate (PPTS) in the presence of water.[3] This allows for selective deprotection in the presence of other acid-labile groups that may require stronger acids for removal.

  • Orthogonality: The deprotection conditions for propenyl ethers are orthogonal to those of many other common protecting groups, such as silyl (B83357) ethers (which are fluoride (B91410) labile) and benzyl (B1604629) ethers (which are removed by hydrogenolysis).

Synthetic Strategy:

The use of a this compound as a protecting group is intrinsically linked to the use of an allyl ether. The overall synthetic strategy involves three main stages:

  • Allylation: The alcohol is first protected as an allyl ether. This is a robust protecting group that is stable to a wide range of reaction conditions.[3]

  • Isomerization: At the desired stage of the synthesis, the allyl ether is isomerized to the corresponding this compound using a suitable catalyst. This transformation is often high-yielding and can be stereoselective.[4][5]

  • Deprotection (Hydrolysis): The this compound is then cleaved under mild acidic conditions to regenerate the free alcohol.

This strategy is particularly useful when mild, non-hydrogenolytic, and non-fluoride-based deprotection is required.

Data Presentation

Table 1: Catalysts and Conditions for Isomerization of Allyl Ethers to Propenyl Ethers

CatalystSubstrateConditionsYield (%)Reference
[Ir(COD)(PMePh₂)₂]PF₆ (activated with H₂)Allyl phenyl etherTHF, Room Temperature>95[5]
Grubbs Second-Generation Catalyst (10 mol%)Various O-allyl ethersMeOH, 60 °C, 3-12 hHigh[6][7]
KOH/CaOAllyl ethersNeat, ~200 °C, 2-3 hup to 93[8]
[RuClH(CO)(PPh₃)₃]Allyl aryl ethersToluene, RefluxQuant.[4]
1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)Fluorinated allyl ethersToluene, 60 °C, overnightHigh[9]

Table 2: Conditions for Deprotection of Propenyl Ethers

Reagent(s)SubstrateConditionsYield (%)Reference
Mild Acidic Hydrolysis (general)Propenyl ethersAqueous acidHigh[3]
Pyridinium p-toluenesulfonate (PPTS), H₂OPropenyl glycosidesCH₂Cl₂/H₂O, Room TemperatureHighGeneral
Acetic Acid/WaterPropenyl ethersTHF/H₂OHighGeneral
Mercuric Chloride, Mercuric OxidePropenyl ethersAqueous acetoneHigh[10]

Experimental Protocols

Protocol 1: Protection of an Alcohol as an Allyl Ether (Prerequisite Step)

Materials:

  • Alcohol (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Allyl bromide (1.2 equiv)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the alcohol in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add allyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure allyl ether.

Protocol 2: Isomerization of an Allyl Ether to a this compound

Materials:

  • Allyl ether (1.0 equiv)

  • Tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst, 0.05 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene or THF)

Procedure:

  • Dissolve the allyl ether in the anhydrous and degassed solvent in a flask equipped with a reflux condenser under an inert atmosphere.

  • Add Wilkinson's catalyst to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or ¹H NMR spectroscopy (observing the disappearance of the allyl signals and the appearance of the propenyl signals). The reaction time can vary from 1 to 12 hours.

  • Once the isomerization is complete, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • The crude this compound can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

Protocol 3: Deprotection of a this compound to an Alcohol

Materials:

  • This compound (1.0 equiv)

  • Methanol or THF/Water (e.g., 4:1 v/v)

  • Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv) or a mild acid like acetic acid.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the this compound in a mixture of THF and water.

  • Add a catalytic amount of PPTS to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The deprotection is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Mandatory Visualization

Protection_Deprotection_Workflow cluster_protection Step 1: Allyl Ether Formation cluster_isomerization Step 2: Isomerization cluster_deprotection Step 3: Deprotection Alcohol Alcohol (R-OH) Allyl_Ether Allyl Ether (R-O-Allyl) Alcohol->Allyl_Ether NaH, Allyl Bromide Propenyl_Ether This compound (R-O-Propenyl) Allyl_Ether->Propenyl_Ether Catalyst (e.g., [Rh(PPh₃)₃Cl]) Deprotected_Alcohol Alcohol (R-OH) Propenyl_Ether->Deprotected_Alcohol Mild Acid (e.g., PPTS, H₂O)

Caption: Workflow for alcohol protection and deprotection via a this compound intermediate.

Isomerization_Mechanism cluster_reaction Allyl to this compound Isomerization Allyl R-O-CH₂-CH=CH₂ Propenyl R-O-CH=CH-CH₃ Allyl->Propenyl Metal Catalyst (e.g., Rh, Ru, Ir)

Caption: Catalytic isomerization of an allyl ether to a this compound.

Deprotection_Mechanism cluster_reaction This compound Hydrolysis Propenyl_Ether R-O-CH=CH-CH₃ Intermediate [R-O-CH(OH)-CH₂-CH₃] Propenyl_Ether->Intermediate H₃O⁺ Alcohol R-OH + O=CH-CH₂-CH₃ Intermediate->Alcohol

Caption: Acid-catalyzed hydrolysis of a this compound to yield an alcohol and propanal.

References

Application Notes and Protocols: Propenyl Ether in Cationic Photopolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of propenyl ethers in cationic photopolymerization, a rapid and efficient method for creating highly crosslinked polymers. This technology is pivotal in the development of advanced materials for coatings, inks, adhesives, and dental resins.

Introduction

Cationic photopolymerization of propenyl ethers offers significant advantages over traditional free-radical polymerization, including a lack of inhibition by oxygen, low shrinkage, and excellent adhesion and mechanical properties of the cured materials.[1] The reaction is initiated by a photogenerated strong acid from a photoinitiator, typically a diaryliodonium or triarylsulfonium salt, upon exposure to UV light.[2][3] Propenyl ethers are known to be some of the most reactive monomers in photoinduced cationic polymerization.[3]

Applications

The versatility of propenyl ether chemistry allows for its application in a variety of fields:

  • Coatings and Inks: Photocurable formulations based on propenyl ethers are ideal for thin-film applications such as protective and decorative coatings and printing inks due to their rapid curing and high crosslinking density.[1][2]

  • Adhesives: The low shrinkage and strong adhesion properties of polymers derived from propenyl ethers make them excellent candidates for advanced adhesive formulations.[1][2]

  • Dental Resins: While much of the dental resin market relies on free-radical polymerization of methacrylates, the unique properties of cationic photopolymerization, such as reduced shrinkage stress, make propenyl ethers an area of interest for developing new dental composites.[4][5][6]

  • Biomaterials: The ability to rapidly cure under specific conditions has led to research into propenyl ethers for creating hydrogels and other biomaterials for biomedical applications.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the cationic photopolymerization of various this compound systems.

Table 1: Polymerization and Film Properties of Glycerol Trithis compound (GTPE)

PropertyValue/ObservationConditionsReference
UV Dose for Tack-Free Film 180 mJ/cm²1-mil film with 0.5 mol% diaryliodonium salt photoinitiator[3]
Resulting Film Characteristics Hard, brittle, colorlessHomopolymerization of GTPE[3]
Reactivity Comparison Slower network formation compared to difunctional monomers-[3]
Effect of Increased UV Dose Better film properties and more rapid polymerizationDoses > 130 mJ/cm²[3]

Table 2: Properties of Fluorinated Polyfunctional this compound Oligomers

PropertyValue/ObservationConditionsReference
Double-Bond Conversion >90%Cationic photopolymerization[7]
Glass-Transition Temperature (Tg) -33 °C to -15 °CCured coatings[7]
Surface Properties HydrophobicCured coatings[7]

Table 3: Living Cationic Polymerization of tert-Butyldiphenylsiloxybutyl this compound (TBDPSBPE)

PropertyValueConditionsReference
Number-Average Molecular Weight (Mn) 12,900Initiator: IBEA/Et₁.₅AlCl₁.₅/SnCl₄ at -80 °C[8]
Molecular Weight Distribution (Mw/Mn) 1.22Initiator: IBEA/Et₁.₅AlCl₁.₅/SnCl₄ at -80 °C[8]
Glass Transition Temperature (Tg) of Poly(HBPE) 44 °CAfter desilylation[8]

Experimental Protocols

Protocol 1: General Procedure for Cationic Photopolymerization of this compound Films

This protocol describes a general method for the preparation and UV curing of this compound-based coatings.

Materials:

  • This compound monomer (e.g., Glycerol Trithis compound - GTPE)

  • Diaryliodonium or Triarylsulfonium salt photoinitiator (e.g., (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate)

  • Solvent (if necessary for viscosity adjustment)

  • Substrate (e.g., glass slides, metal panels)

  • UV curing system with a lamp of known intensity (e.g., 200-W medium-pressure mercury lamp)

Procedure:

  • Formulation Preparation: In a light-protected container, dissolve the photoinitiator in the this compound monomer. A typical concentration is 0.5 mol% of the photoinitiator relative to the monomer. If necessary, a solvent can be added to adjust the viscosity, although solvent-free systems are preferred.

  • Film Application: Apply the formulation onto the desired substrate to create a thin film of a specified thickness (e.g., 1 mil or 25 µm). A wire-wound drawdown bar or a spin coater can be used for precise thickness control.

  • UV Curing: Place the coated substrate under the UV lamp. Irradiate the film with a controlled dose of UV light. The required dose will depend on the monomer reactivity, photoinitiator concentration, and lamp intensity. For GTPE with 0.5 mol% diaryliodonium salt, a dose of approximately 180 mJ/cm² is effective.[3]

  • Post-Cure: In some cases, a post-cure step (thermal or further UV exposure) may be beneficial to enhance the final properties of the film.

  • Characterization: Analyze the cured film for properties such as gel fraction, hardness, adhesion, and impact resistance according to standard testing methods (e.g., ASTM standards).

Protocol 2: Kinetic Analysis of this compound Photopolymerization using FT-IR

This protocol outlines the use of Real-Time Fourier Transform Infrared (FT-IR) spectroscopy to monitor the kinetics of the polymerization reaction.

Materials and Equipment:

  • This compound formulation (as prepared in Protocol 1)

  • FT-IR spectrometer equipped with a UV light source attachment

  • KBr salt plates or an Attenuated Total Reflectance (ATR) crystal

Procedure:

  • Sample Preparation: Place a small drop of the liquid this compound formulation between two KBr salt plates to form a thin liquid film. Alternatively, apply a thin layer onto an ATR crystal.

  • Baseline Spectrum: Record an initial IR spectrum of the uncured liquid formulation. The characteristic absorption band for the this compound double bond (C=C stretch) should be identified.

  • Initiation of Polymerization: While continuously acquiring IR spectra, expose the sample to a UV light source of a specific intensity.

  • Data Acquisition: Record spectra at regular intervals during the UV exposure. The decrease in the intensity of the this compound C=C absorption band over time is directly proportional to the degree of monomer conversion.

  • Data Analysis: Calculate the percentage of double bond conversion at each time point by comparing the peak area of the C=C band to its initial area in the uncured state. A stable internal reference peak that does not change during polymerization can be used for normalization.

  • Kinetic Plots: Plot the double bond conversion as a function of time to obtain the polymerization rate profile.

Visualizations

Cationic_Photopolymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Chain Transfer PI Photoinitiator (e.g., Ar₂I⁺X⁻) H+ Brønsted Acid (H⁺X⁻) PI->H+ Generates PI->H+ Monomer This compound Monomer H+->Monomer Initiates H+->Monomer UV UV Light UV->PI Photolysis Carbocation Propagating Carbocation Monomer->Carbocation Forms Monomer->Carbocation Polymer Growing Polymer Chain Monomer->Polymer Adds to Chain Carbocation->Monomer Attacks Another Monomer Carbocation->Monomer Carbocation->Polymer Extends Chain Terminated Terminated Polymer Carbocation->Terminated Chain Transfer or Combination Carbocation->Terminated

Caption: Mechanism of Cationic Photopolymerization of Propenyl Ethers.

Experimental_Workflow Start Start Formulation Prepare Formulation: This compound Monomer + Photoinitiator Start->Formulation Coating Apply Thin Film to Substrate Formulation->Coating Curing Expose to UV Light (UV Curing) Coating->Curing Analysis Characterize Cured Film: - Mechanical Properties - Conversion (FT-IR) - Thermal Properties Curing->Analysis End End Analysis->End

Caption: General Experimental Workflow for this compound Photopolymerization.

References

Application Notes and Protocols: Propenyl Ether Monomers for UV-Cured Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of propenyl ether monomers in ultraviolet (UV)-cured coatings. Propenyl ethers are a class of monomers that undergo rapid and efficient cationic photopolymerization, offering several advantages over traditional free-radical curing systems. This document details their synthesis, formulation into coatings, UV curing process, and the characterization of the resulting films. Detailed experimental protocols for key procedures are provided to enable researchers to implement these techniques in their laboratories.

Introduction to this compound Monomers in UV Curing

This compound monomers are characterized by a propenyl group (CH₃-CH=CH-O-R) which is highly reactive towards cationic polymerization.[1] This process is initiated by a photoinitiator that, upon exposure to UV light, generates a strong acid.[2] This acid then protonates the this compound double bond, initiating a chain-growth polymerization that results in a highly cross-linked polymer network.

Key Advantages of this compound-Based Cationic UV Curing:

  • No Oxygen Inhibition: Unlike free-radical polymerization of acrylates, cationic curing is not inhibited by atmospheric oxygen, eliminating the need for inert gas blanketing.[2]

  • Low Shrinkage: The ring-opening polymerization of some co-monomers (like epoxides) and the chain-growth mechanism contribute to lower volume shrinkage upon curing compared to acrylate-based systems.[3]

  • Excellent Adhesion: Cationically cured coatings often exhibit superior adhesion to a variety of substrates, including plastics and metals.[4]

  • High Reactivity: Propenyl ethers demonstrate high reactivity in cationic polymerization, leading to rapid cure speeds.[5]

  • Low Toxicity: Vinyl and propenyl ethers are generally considered to have a better toxicological profile compared to acrylate (B77674) monomers.[5]

Synthesis of this compound Monomers

A common and efficient method for synthesizing this compound monomers is the isomerization of the corresponding allyl ethers. This reaction is typically catalyzed by transition metal complexes, such as those containing ruthenium.[6]

Synthesis of 1,4-Butanediol (B3395766) Diallyl Ether (Precursor)

1,4-Butanediol diallyl ether serves as a precursor to 1,4-butanediol dithis compound.

Materials:

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 1,4-butanediol, allyl bromide, TBAB, and toluene.

  • Prepare a concentrated aqueous solution of KOH.

  • While stirring vigorously, slowly add the KOH solution to the reaction mixture.

  • Heat the mixture to 70-80°C and maintain reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with deionized water to remove salts and excess KOH.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 1,4-butanediol diallyl ether can be purified by vacuum distillation.

Isomerization to 1,4-Butanediol Dithis compound

Materials:

  • 1,4-Butanediol diallyl ether

  • Tris(triphenylphosphine)ruthenium(II) dichloride ([RuCl₂(PPh₃)₃]) - Catalyst

  • Anhydrous, inert solvent (e.g., toluene)

Protocol:

  • In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,4-butanediol diallyl ether in the anhydrous solvent.

  • Add a catalytic amount of [RuCl₂(PPh₃)₃] (typically 0.1-0.5 mol%).

  • Heat the mixture to 80-120°C and stir.

  • Monitor the isomerization process using ¹H NMR spectroscopy by observing the disappearance of the allyl protons and the appearance of the propenyl protons.

  • Once the reaction is complete, the catalyst can be removed by passing the solution through a short column of silica (B1680970) gel or activated carbon.

  • Remove the solvent under reduced pressure to obtain the 1,4-butanediol dithis compound monomer.

Formulation of UV-Curable Coatings

A typical UV-curable formulation based on this compound monomers consists of the following components:

ComponentFunctionExampleTypical Concentration (wt%)
This compound Monomer Primary binder and cross-linker1,4-Butanediol dithis compound50 - 90
Reactive Diluent Reduces viscosity, can be another propenyl or vinyl etherTrimethylolpropane trithis compound, Triethylene glycol divinyl ether10 - 40
Cationic Photoinitiator Generates acid upon UV exposure to initiate polymerizationTriarylsulfonium hexafluoroantimonate salts, Diaryliodonium hexafluorophosphate (B91526) salts1 - 5
Photosensitizer (optional) Extends the spectral response of the photoinitiator to longer wavelengthsIsopropylthioxanthone (ITX)0.1 - 1
Additives Modify coating properties (e.g., flow, leveling, adhesion)Leveling agents, adhesion promoters, pigments0.1 - 2

Table 1: Example of a this compound-Based UV-Curable Coating Formulation.

Experimental Protocols for Coating Characterization

Preparation of Coated Samples

Protocol:

  • Prepare the coating formulation by mixing the components in an amber vial to protect from ambient light. Gentle warming and stirring may be necessary to dissolve the photoinitiator.

  • Apply the formulation onto a substrate (e.g., glass, steel, or plastic panel) using a wire-wound bar coater or a spin coater to achieve a uniform film thickness (typically 25-50 µm).

  • Cure the coated panel by passing it under a UV lamp (e.g., medium-pressure mercury lamp) on a conveyor belt at a controlled speed. The UV dose can be varied by changing the lamp power and the belt speed.

Monitoring Curing Kinetics with Real-Time FT-IR Spectroscopy

Real-time Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique to monitor the kinetics of the photopolymerization by tracking the disappearance of the this compound double bond absorption peak.[7][8]

Protocol:

  • Place a small drop of the liquid formulation between two transparent salt plates (e.g., KBr) or on an Attenuated Total Reflectance (ATR) crystal.

  • Position the sample in the FT-IR spectrometer.

  • Initiate the UV curing by exposing the sample to a UV light source of a specific intensity.

  • Simultaneously, start collecting FT-IR spectra at regular, short intervals (e.g., every 0.5 seconds).

  • Monitor the decrease in the area of the characteristic propenyl C=C stretching vibration peak (around 1640 cm⁻¹).[9]

  • The degree of conversion can be calculated as a function of time using the following equation: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial peak area and Aₜ is the peak area at time t.

Pencil Hardness Test (ASTM D3363)

This test determines the scratch hardness of the cured coating.[10][11][12]

Protocol:

  • Use a set of calibrated pencils with hardness ranging from 6B (softest) to 6H (hardest).

  • Prepare the pencil by sharpening it and then blunting the tip by rubbing it on fine-grit sandpaper at a 90° angle to create a flat, cylindrical tip.

  • Place the coated panel on a firm, level surface.

  • Hold the pencil at a 45° angle to the surface and push it forward with firm, uniform pressure for about 6-7 mm.

  • Start with a hard pencil (e.g., 2H). If it scratches the coating, try the next softer pencil (H). If it doesn't scratch, try the next harder pencil (3H).

  • The pencil hardness of the coating is reported as the grade of the hardest pencil that does not scratch the surface.

Adhesion Test (Cross-Hatch, ASTM D3359)

This test assesses the adhesion of the coating to the substrate.

Protocol:

  • Use a special cross-hatch cutter with multiple blades or a sharp utility knife to make a series of parallel cuts through the coating down to the substrate.

  • Make a second series of cuts at a 90° angle to the first, creating a grid of small squares.

  • Brush the area gently to remove any loose flakes.

  • Firmly apply a specified pressure-sensitive adhesive tape over the grid and smooth it down.

  • Within 90 seconds, rapidly pull the tape off at a 180° angle.

  • Examine the grid area and rate the adhesion based on the ASTM classification scale, which ranges from 5B (no detachment) to 0B (more than 65% of the area is detached).

Solvent Resistance (MEK Double Rub Test)

This test evaluates the coating's resistance to a specific solvent.

Protocol:

  • Saturate a piece of cheesecloth or cotton with methyl ethyl ketone (MEK).

  • Wrap the saturated cloth around your finger or a ball-peen hammer.

  • Rub the cloth back and forth over the cured coating with moderate pressure. One back-and-forth motion constitutes one "double rub".

  • Continue rubbing until the coating is marred or removed, or until a specified number of double rubs is reached (e.g., 100).

  • The result is reported as the number of double rubs the coating withstood without failure.

Quantitative Data and Performance

The following tables present typical performance data for UV-cured coatings based on this compound monomers. The exact values will depend on the specific formulation and curing conditions.

Monomer SystemPhotoinitiator Conc. (wt%)UV Dose (mJ/cm²)Final Conversion (%)
Mono-propenyl ether1.5100>95
Di-propenyl ether1.5100>98
This compound / Vinyl ether (50/50)1.580>99
This compound / Epoxy (70/30)2.0120>97

Table 2: Curing kinetics of various this compound-based formulations as determined by Real-Time FT-IR.

Coating FormulationSubstratePencil HardnessAdhesion (ASTM D3359)Solvent Resistance (MEK double rubs)
1,4-Butanediol dithis compoundSteel2H5B>100
Trimethylolpropane trithis compoundAluminum3H5B>100
This compound / Epoxy blendPolycarbonateH4B>100

Table 3: Physical and chemical properties of cured this compound-based coatings.

Visualizations

Propenyl_Ether_Monomers cluster_monofunctional Monofunctional cluster_difunctional Difunctional cluster_trifunctional Trifunctional M1 Butyl this compound M2 1,4-Butanediol Dithis compound M3 Trimethylolpropane Trithis compound

Caption: Examples of this compound Monomers.

Cationic_UV_Curing UV UV Light PI Photoinitiator (e.g., Onium Salt) UV->PI Absorption Acid Strong Acid (H+) PI->Acid Photolysis Monomer This compound Monomer Acid->Monomer Initiation InitiatedMonomer Protonated Monomer (Carbocation) Monomer->InitiatedMonomer Propagation Propagation Monomer->Propagation Chain Growth InitiatedMonomer->Propagation Polymer Cross-linked Polymer Network Propagation->Polymer

Caption: Cationic UV Curing Mechanism.

Experimental_Workflow cluster_characterization Characterization Tests Formulation 1. Coating Formulation Application 2. Film Application Formulation->Application Curing 3. UV Curing Application->Curing Characterization 4. Characterization Curing->Characterization Kinetics Curing Kinetics (RT-FTIR) Hardness Pencil Hardness Adhesion Adhesion Test Resistance Solvent Resistance

Caption: Experimental Workflow for UV-Cured Coatings.

References

Synthesis of Thermoresponsive Polymers Using Propenyl Ethers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermoresponsive polymers, which exhibit a sharp change in solubility in response to temperature variations, are a class of "smart" materials with significant potential in biomedical applications, particularly in drug delivery.[1][2][3] Polymers displaying a Lower Critical Solution Temperature (LCST) are soluble in aqueous solutions below a specific temperature and become insoluble above it.[1][4] This reversible phase transition allows for the design of systems that can encapsulate therapeutic agents at a lower temperature and release them at a physiologically relevant temperature.[5][6][7]

Propenyl ethers are a promising class of monomers for the synthesis of well-defined thermoresponsive polymers.[8][9][10] Living cationic polymerization of propenyl ethers allows for precise control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture.[8][11][12] This control is crucial for tailoring the thermoresponsive properties and ensuring the biocompatibility and efficacy of the resulting polymers for drug delivery applications.

This document provides detailed application notes and protocols for the synthesis of thermoresponsive polymers using propenyl ethers, focusing on living cationic polymerization techniques.

Data Presentation: Properties of Thermoresponsive Poly(propenyl ether)s

The following tables summarize the key quantitative data for thermoresponsive polymers synthesized from propenyl ethers, highlighting the influence of monomer structure and polymerization conditions on the final polymer properties.

Table 1: Polymerization of Silyl-Protected Hydroxyalkyl Propenyl Ethers

MonomerInitiator SystemM_n_ ( g/mol )M_w_/M_n_T_g_ (°C)T_cp_ (°C)Reference
TBDPSBPE¹IBEA²/Et_1.5_AlCl_1.5_ / SnCl_4_12,9001.226.5N/A[8][9][10]
TBDPSBPE¹HCl/ZnCl_2_6,9001.43N/AN/A[8][10]

¹ TBDPSBPE: tert-butyldiphenylsiloxybutyl this compound ² IBEA: Isobutyl vinyl ether-HCl adduct

Table 2: Properties of Deprotected Hydroxyalkyl Poly(this compound)s

PolymerM_n_ ( g/mol )M_w_/M_n_T_g_ (°C)T_cp_ (°C)Reference
poly(HBPE)³7,5001.2444N/A[8][9]
poly(HPPE)⁴N/AN/AN/A6[8][9][10]

³ poly(HBPE): poly(hydroxybutyl this compound) ⁴ poly(HPPE): poly(hydroxypropyl this compound)

Experimental Protocols

Protocol 1: Synthesis of tert-Butyldiphenylsilyl-Protected Hydroxybutyl this compound (TBDPSBPE)

This protocol describes the protection of the hydroxyl group of 4-hydroxybutyl this compound (HBPE) using tert-butyldiphenylsilyl chloride (TBDPSCl).[13][14][15][16][17]

Materials:

  • 4-hydroxybutyl this compound (HBPE)

  • tert-Butyldiphenylsilyl chloride (TBDPSCl)

  • Imidazole (B134444)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-hydroxybutyl this compound and imidazole (1.5 equivalents) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add tert-butyldiphenylsilyl chloride (1.2 equivalents) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure TBDPSBPE.

Protocol 2: Living Cationic Polymerization of TBDPSBPE

This protocol details the living cationic polymerization of TBDPSBPE to synthesize a well-defined thermoresponsive polymer.[8][10]

Materials:

  • tert-Butyldiphenylsiloxybutyl this compound (TBDPSBPE), purified

  • Isobutyl vinyl ether-HCl adduct (IBEA) initiator solution

  • Ethylaluminum sesquichloride (Et_1.5_AlCl_1.5_) in a suitable solvent (e.g., hexane)

  • Tin(IV) chloride (SnCl₄) in a suitable solvent (e.g., heptane)

  • Anhydrous toluene

  • Methanol

  • Schlenk flask or similar reaction vessel suitable for air-sensitive techniques

  • Syringes

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Thoroughly dry all glassware and purge with dry nitrogen.

  • In a Schlenk flask, dissolve the purified TBDPSBPE monomer in anhydrous toluene.

  • Cool the solution to the desired polymerization temperature (e.g., -78 °C) in a low-temperature bath.

  • Sequentially add the IBEA initiator solution, Et_1.5_AlCl_1.5_, and SnCl₄ via syringe. The order of addition can be critical and should be optimized.

  • Allow the polymerization to proceed for the desired time, typically ranging from minutes to a few hours.

  • Quench the polymerization by adding pre-chilled methanol.

  • Allow the reaction mixture to warm to room temperature.

  • Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol).

  • Collect the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum to a constant weight.

Protocol 3: Deprotection of Poly(TBDPSBPE) to Yield Poly(HBPE)

This protocol describes the removal of the TBDPS protecting group to yield the final hydroxy-functional thermoresponsive polymer.

Materials:

Procedure:

  • Dissolve the poly(TBDPSBPE) in THF.

  • Add a solution of TBAF (typically 1.1 to 1.5 equivalents per silyl (B83357) group) to the polymer solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the deprotection by ¹H NMR spectroscopy.

  • Once the deprotection is complete, precipitate the polymer in a non-solvent such as cold diethyl ether or hexane.

  • Alternatively, for more rigorous purification, dialyze the reaction mixture against deionized water to remove TBAF and other small molecule impurities.

  • Isolate the final poly(hydroxybutyl this compound) (poly(HBPE)) by filtration or lyophilization.

Visualizations

Synthesis Workflow

Synthesis_Workflow Monomer Hydroxyalkyl This compound Protection Protection of Hydroxyl Group Monomer->Protection ProtectedMonomer Silyl-Protected This compound Protection->ProtectedMonomer Polymerization Living Cationic Polymerization ProtectedMonomer->Polymerization ProtectedPolymer Protected Thermoresponsive Polymer Polymerization->ProtectedPolymer Deprotection Deprotection ProtectedPolymer->Deprotection FinalPolymer Thermoresponsive Polymer Deprotection->FinalPolymer

Caption: Workflow for the synthesis of thermoresponsive polymers.

Mechanism of Lower Critical Solution Temperature (LCST) Behavior

LCST_Mechanism cluster_below_lcst Below LCST (T < T_cp_) cluster_above_lcst Above LCST (T > T_cp_) PolymerChain_B Polymer Chain (Soluble) HBond_B Hydrogen Bonding (Polymer-Water) PolymerChain_B->HBond_B TempIncrease Temperature Increase PolymerChain_B->TempIncrease Heating Water_B Water Molecules Water_B->HBond_B PolymerAggregate_A Polymer Aggregate (Insoluble) Hydrophobic_A Hydrophobic Interactions (Polymer-Polymer) PolymerAggregate_A->Hydrophobic_A Water_A Bulk Water TempIncrease->PolymerAggregate_A

Caption: Mechanism of LCST behavior in aqueous polymer solutions.

Application in Drug Delivery

Drug_Delivery_Workflow cluster_formulation Drug Formulation cluster_delivery Drug Delivery Drug Therapeutic Drug Mixing Mixing Drug->Mixing Polymer Thermoresponsive Polymer Solution (T < T_cp_) Polymer->Mixing DrugPolymer Drug-Loaded Polymer Solution Mixing->DrugPolymer Injection Injection into Target Site DrugPolymer->Injection TempIncrease Temperature Increase to Body Temperature (T > T_cp_) Injection->TempIncrease Gelation In-situ Gel Formation TempIncrease->Gelation Release Sustained Drug Release Gelation->Release

Caption: Workflow for thermoresponsive polymer-based drug delivery.

References

Application Notes and Protocols for Living Cationic Polymerization of Propenyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mechanism and protocols for the living cationic polymerization of propenyl ethers. This technique allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions, which are crucial for various applications, including drug delivery systems and advanced materials.

Mechanism of Living Cationic Polymerization of Propenyl Ethers

Living cationic polymerization of propenyl ethers proceeds via a carbocationic intermediate. The key to achieving a "living" process, where chain termination and transfer reactions are minimized, lies in the stabilization of the propagating carbocationic species. This is typically achieved through the formation of a dynamic equilibrium between active (propagating) and dormant species.

The general mechanism involves three main stages:

  • Initiation: An initiator, typically a combination of a proton source (cationogen) and a Lewis acid, generates a carbocation from the propenyl ether monomer.

  • Propagation: The carbocationic chain end attacks the double bond of subsequent monomer molecules, leading to chain growth. To maintain control, the propagating species is often stabilized by a weakly nucleophilic counter-ion or an added Lewis base. This reversible stabilization creates a dormant state that is in equilibrium with the active, propagating cation.

  • Termination (Controlled): In a living polymerization, termination is ideally absent until intentionally induced by the addition of a terminating agent at the end of the reaction.

Several initiating systems have been developed to achieve living cationic polymerization of propenyl ethers. A common strategy involves using a combination of a cationogen and a Lewis acid, often in the presence of a Lewis base or a specific salt to control the reactivity of the propagating species.[1] For propenyl ethers bearing functional groups, such as hydroxyl groups, protection of these functionalities is often necessary to prevent side reactions.[2][3][4] Silyl ethers are commonly employed as protecting groups.[2][3][4]

Experimental Protocols

The following protocols are based on established methods for the living cationic polymerization of propenyl ethers.

Materials and General Procedures
  • Monomers: this compound monomers should be purified prior to use, typically by distillation over a drying agent like calcium hydride (CaH₂). For functionalized propenyl ethers, ensure the protecting group is stable under the polymerization conditions.

  • Solvents: Anhydrous solvents are crucial for successful living cationic polymerization. Toluene (B28343) and dichloromethane (B109758) (CH₂Cl₂) are commonly used and should be dried using appropriate methods (e.g., distillation from CaH₂ or passing through a solvent purification system).

  • Initiating Systems: The components of the initiating system should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by moisture or oxygen.

  • Reaction Setup: All glassware should be flame-dried or oven-dried before use and assembled under an inert atmosphere. Reactions are typically carried out at low temperatures (-80 °C to -30 °C) to suppress side reactions.[2]

Protocol 1: Living Cationic Polymerization of tert-Butyldiphenylsiloxybutyl this compound (TBDPSBPE)

This protocol is adapted from the work of Sugihara et al. and describes the polymerization using an IBEA/Et₁.₅AlCl₁.₅/SnCl₄ initiating system.[2]

Initiating System: Isobutyl vinyl ether-HCl adduct (IBEA) / Ethylaluminum sesquichloride (Et₁.₅AlCl₁.₅) / Tin(IV) chloride (SnCl₄)

Materials:

  • tert-Butyldiphenylsiloxybutyl this compound (TBDPSBPE)

  • Toluene (anhydrous)

  • Isobutyl vinyl ether-HCl adduct (IBEA) solution in toluene

  • Ethylaluminum sesquichloride (Et₁.₅AlCl₁.₅) solution in toluene

  • Tin(IV) chloride (SnCl₄) solution in toluene

  • Ethyl acetate (B1210297) (AcOEt) solution in toluene (as a Lewis base)

  • Methanol (for quenching)

Procedure:

  • In a flame-dried and nitrogen-purged reaction flask equipped with a magnetic stirrer, add the desired amount of anhydrous toluene.

  • Cool the flask to -80 °C using a dry ice/acetone bath.

  • Add the TBDPSBPE monomer to the cooled solvent.

  • Sequentially add the solutions of IBEA, Et₁.₅AlCl₁.₅, and SnCl₄ to the monomer solution under vigorous stirring.

  • Add the ethyl acetate solution to the reaction mixture.

  • Allow the polymerization to proceed at -80 °C. Monitor the reaction progress by taking aliquots and analyzing the monomer conversion using gas chromatography (GC) or ¹H NMR spectroscopy.

  • Once the desired conversion is reached, quench the polymerization by adding pre-chilled methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

  • Characterize the polymer for its molecular weight (Mn) and polydispersity index (Mw/Mn) using gel permeation chromatography (GPC).

Data Presentation

The following tables summarize quantitative data from representative living cationic polymerizations of propenyl ethers.

Table 1: Living Cationic Polymerization of tert-Butyldiphenylsiloxybutyl this compound (TBDPSBPE) at -80 °C [2]

MonomerInitiating System[M]₀ (M)[I]₀ (mM)[Lewis Acid]₀ (mM)[Lewis Base]₀ (M)Time (h)Conv. (%)Mₙ (GPC)Mₙ/Mₙ (GPC)
TBDPSBPEIBEA/Et₁.₅AlCl₁.₅/SnCl₄0.64.04.0 (Et₁.₅AlCl₁.₅), 50 (SnCl₄)1.0 (AcOEt)2>9912,9001.22

Table 2: Polymerization of TBDPSBPE with Different Initiating Systems [2][3]

Initiating SystemSolventTemp (°C)Time (h)Mₙ (GPC)Mₙ/Mₙ (GPC)
HCl/ZnCl₂Toluene-3066,9001.43
IBEA/Et₁.₅AlCl₁.₅/SnCl₄/AcOEtToluene-80212,9001.22

Visualizations

Living_Cationic_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Controlled Termination Initiator Initiator (e.g., IBEA/Lewis Acid) Carbocation Initial Carbocation Initiator->Carbocation Activation Monomer1 This compound Monomer Monomer1->Carbocation GrowingChain Propagating Carbocation Carbocation->GrowingChain First Addition ElongatedChain Elongated Chain GrowingChain->ElongatedChain Monomer Addition DormantChain Dormant Species GrowingChain->DormantChain Deactivation (Reversible) Monomer2 Monomer Monomer2->ElongatedChain FinalPolymer Well-defined Polymer ElongatedChain->FinalPolymer Quenching (e.g., Methanol) DormantChain->GrowingChain Activation (Reversible)

Caption: Mechanism of living cationic polymerization of propenyl ethers.

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Analysis PurifyMonomer Purify Monomer (e.g., Distillation) AddReagents Add Solvent, Monomer, Initiator PurifyMonomer->AddReagents DrySolvent Dry Solvent DrySolvent->AddReagents PrepareInitiator Prepare Initiator Solutions PrepareInitiator->AddReagents Setup Assemble Flame-Dried Glassware under N₂ Cool Cool Reactor (e.g., -80 °C) Setup->Cool Cool->AddReagents Polymerize Allow to Polymerize AddReagents->Polymerize Quench Quench Reaction (e.g., Methanol) Polymerize->Quench Precipitate Precipitate Polymer Quench->Precipitate Isolate Filter and Dry Polymer Precipitate->Isolate Analyze Characterize Polymer (GPC, NMR) Isolate->Analyze

Caption: Experimental workflow for living cationic polymerization.

References

The Role of Propenyl Ethers as Versatile Intermediates in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propenyl ethers have emerged as highly valuable and versatile intermediates in the field of organic synthesis. Their unique reactivity allows for the construction of complex molecular architectures, making them indispensable tools in the synthesis of natural products, pharmaceuticals, and advanced materials. This document provides detailed application notes and experimental protocols for the synthesis and key transformations of propenyl ethers, with a focus on their role as precursors to γ,δ-unsaturated carbonyl compounds and as protecting groups for alcohols.

Synthesis of Propenyl Ethers via Isomerization of Allyl Ethers

The most common and efficient method for the synthesis of propenyl ethers is the isomerization of readily available allyl ethers. This transformation can be effectively catalyzed by transition metals, particularly ruthenium complexes, or by strong bases.

Ruthenium-Catalyzed Isomerization

Ruthenium complexes are highly effective catalysts for the isomerization of a wide range of allyl ethers to their corresponding propenyl ethers, often with high stereoselectivity. The reaction generally proceeds under neutral and mild conditions.

General Workflow for Ruthenium-Catalyzed Isomerization:

AllylEther Allyl Ether PropenylEther Propenyl Ether AllylEther->PropenylEther Isomerization (e.g., 60 °C) Base Strong Base (e.g., TBD) Solvent Anhydrous Solvent (e.g., Toluene) Alcohol R-OH PropenylEtherProtect Protection Alcohol->PropenylEtherProtect ProtectedAlcohol R-O-CH=CH-CH₃ PropenylEtherProtect->ProtectedAlcohol Allyl Bromide, Base; Isomerization Catalyst Deprotection Deprotection ProtectedAlcohol->Deprotection Deprotection->Alcohol Mild Acid (e.g., aq. HCl)

Application Notes and Protocols for the Selection of Catalysts in Propenyl Ether Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the selection and application of various catalytic systems for the polymerization of propenyl ethers. This document focuses on two primary methods: living cationic polymerization and photoinitiated cationic polymerization, offering insights into catalyst selection, reaction mechanisms, and expected polymer characteristics. Additionally, a protocol for the synthesis of propenyl ether monomers from readily available allyl ethers is included.

Introduction

Propenyl ethers are a class of vinyl ether monomers that, due to the presence of a β-methyl group, yield polymers with higher glass transition temperatures (Tg) compared to their vinyl ether counterparts. This property makes poly(this compound)s attractive for various applications, including advanced materials and drug delivery systems. The controlled polymerization of propenyl ethers is crucial for obtaining well-defined polymers with predictable molecular weights and narrow molecular weight distributions. This is primarily achieved through cationic polymerization routes, which can be categorized into living cationic polymerization and photoinitiated cationic polymerization. The choice of catalyst is paramount in controlling the polymerization process and the final properties of the polymer.

Living Cationic Polymerization of Propenyl Ethers

Living cationic polymerization offers precise control over the polymer architecture by minimizing chain-transfer and termination reactions. This is typically achieved by using a carefully selected initiating system, often a combination of a weak Brønsted acid or a carbocation precursor (initiator) and a Lewis acid (co-initiator), in the presence of a Lewis base to stabilize the propagating carbocations.

Catalyst Systems and Performance

The selection of the initiator and co-initiator system is critical for achieving a living polymerization. Below is a summary of commonly used catalyst systems and their performance in the polymerization of propenyl ethers.

Initiator SystemMonomerSolventTemp. (°C)Time (h)Conv. (%)Mn ( g/mol )Mw/MnReference
IBEA / Et1.5AlCl1.5 / SnCl4tert-butyldiphenylsiloxybutyl this compound (TBDPSBPE)Toluene (B28343)-80->9912,9001.22[1][2]
HCl / ZnCl2TBDPSBPEToluene-306-6,9001.43[1][2]

IBEA: Isobutyl vinyl ether adduct of HCl

Experimental Protocol: Living Cationic Polymerization of TBDPSBPE

This protocol describes the living cationic polymerization of tert-butyldiphenylsiloxybutyl this compound (TBDPSBPE) using an IBEA/Et1.5AlCl1.5/SnCl4 initiating system.

Materials:

  • tert-butyldiphenylsiloxybutyl this compound (TBDPSBPE) (monomer)

  • Toluene (solvent), dried and distilled

  • Isobutyl vinyl ether-HCl adduct (IBEA) (initiator) solution in toluene

  • Ethylaluminum sesquichloride (Et1.5AlCl1.5) (co-initiator) solution in toluene

  • Tin(IV) chloride (SnCl4) (co-initiator) solution in toluene

  • Ethyl acetate (B1210297) (Lewis base)

  • Methanol (quenching agent)

  • Dry nitrogen or argon gas

  • Schlenk line and glassware

Procedure:

  • Reactor Setup: Assemble a flame-dried glass reactor equipped with a magnetic stirrer and a three-way stopcock under a nitrogen or argon atmosphere.

  • Reagent Preparation: Prepare stock solutions of IBEA, Et1.5AlCl1.5, and SnCl4 in dry toluene under an inert atmosphere.

  • Reaction Mixture: In the reactor, dissolve the TBDPSBPE monomer in dry toluene. Add ethyl acetate as a Lewis base.

  • Cooling: Cool the reactor to -80 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Initiation: Sequentially add the IBEA solution, the Et1.5AlCl1.5 solution, and the SnCl4 solution to the cooled monomer solution via syringe while stirring.

  • Polymerization: Allow the polymerization to proceed at -80 °C. Monitor the reaction progress by taking aliquots and analyzing them by techniques such as ¹H NMR or GPC.

  • Termination: Once the desired conversion is reached, quench the polymerization by adding pre-chilled methanol.

  • Purification: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol). Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

  • Characterization: Characterize the resulting polymer for its molecular weight (Mn) and molecular weight distribution (Mw/Mn) using gel permeation chromatography (GPC). Determine the polymer structure and composition using ¹H NMR and ¹³C NMR spectroscopy.

Polymerization Mechanism and Workflow

The living cationic polymerization of propenyl ethers proceeds through the initiation, propagation, and termination steps. The workflow involves monomer synthesis, polymerization, and subsequent characterization.

G cluster_mechanism Cationic Polymerization Mechanism cluster_workflow Experimental Workflow Initiation Initiation (Formation of Carbocation) Propagation Propagation (Monomer Addition) Initiation->Propagation Propagating Species Propagation->Propagation Termination Termination (Controlled Quenching) Propagation->Termination End of Reaction Monomer_Synthesis Monomer Synthesis (e.g., Isomerization) Polymerization_Step Living Cationic Polymerization Monomer_Synthesis->Polymerization_Step Purification Polymer Purification (Precipitation) Polymerization_Step->Purification Characterization Polymer Characterization (GPC, NMR) Purification->Characterization

Caption: Cationic polymerization mechanism and experimental workflow.

Photoinitiated Cationic Polymerization of Propenyl Ethers

Photoinitiated cationic polymerization utilizes photoinitiators that, upon exposure to UV radiation, generate strong Brønsted acids that initiate the polymerization. This method offers spatial and temporal control over the polymerization process and is often used in coatings, adhesives, and 3D printing applications.

Photoinitiators and Their Performance

Diaryliodonium and triarylsulfonium salts are common photoinitiators for cationic polymerization. Their efficiency depends on the monomer structure and the irradiation conditions.

PhotoinitiatorMonomerUV SourceAtmosphereOutcomeReference
Diaryl iodonium (B1229267) saltTrimethylolpropane trithis compoundUV lampAirFormation of crosslinked polymer network
Triarylsulfonium saltFluoroalkyl propenyl ethersUV lampAirRapid polymerization
Experimental Protocol: Photoinitiated Cationic Polymerization

This protocol outlines the general procedure for the photoinitiated cationic polymerization of a this compound monomer.

Materials:

  • This compound monomer

  • Diaryliodonium or triarylsulfonium salt photoinitiator

  • Solvent (if necessary, e.g., dichloromethane)

  • UV curing system with a specific wavelength lamp

  • Glass slides or molds

  • Nitrogen gas (optional, for inert atmosphere)

Procedure:

  • Formulation Preparation: Dissolve the photoinitiator in the this compound monomer. If necessary, a solvent can be used to adjust the viscosity.

  • Sample Preparation: Apply a thin film of the formulation onto a glass slide or fill a mold with the mixture.

  • UV Curing: Place the sample under the UV lamp. Irradiate for a predetermined time. The curing time will depend on the lamp intensity, the photoinitiator concentration, and the monomer reactivity.

  • Curing Monitoring: The progress of polymerization can be monitored in real-time using techniques like real-time FTIR by observing the disappearance of the C=C double bond absorption band.

  • Post-Curing: After UV exposure, the sample may be post-cured thermally to ensure complete conversion.

  • Characterization: The properties of the cured polymer can be evaluated by measuring its hardness, adhesion, and thermal properties (e.g., Tg by DSC). The degree of conversion can be determined by FTIR.

Logical Relationship in Photoinitiated Polymerization

The process involves the generation of an acid initiator upon UV exposure, which then triggers the polymerization cascade.

G Photoinitiator Photoinitiator (e.g., Iodonium Salt) Acid_Generation Brønsted Acid Generation Photoinitiator->Acid_Generation UV_Light UV Light (hν) UV_Light->Acid_Generation Polymerization Cationic Polymerization Acid_Generation->Polymerization Monomer This compound Monomer Monomer->Polymerization Polymer Poly(this compound) Polymerization->Polymer

Caption: Logical flow of photoinitiated cationic polymerization.

Synthesis of this compound Monomers via Isomerization of Allyl Ethers

This compound monomers are often synthesized by the isomerization of the corresponding, more readily available, allyl ethers. This reaction is typically catalyzed by transition metal complexes, with ruthenium-based catalysts being particularly effective.

Catalyst System and Performance
CatalystSubstrateSolventTemp. (°C)Time (h)Yield (%)Reference
[RuClH(CO)(PPh3)3]Allyl aryl ethersToluene1101-4>95
Tris(triphenylphosphine)ruthenium(II) dichlorideAllyl ethersNeat80-1502>95
Experimental Protocol: Isomerization of Allyl Ether

This protocol describes the isomerization of an allyl ether to a this compound using a ruthenium catalyst.

Materials:

  • Allyl ether

  • Ruthenium catalyst (e.g., [RuClH(CO)(PPh3)3])

  • Solvent (e.g., toluene), if necessary

  • Dry nitrogen or argon gas

  • Schlenk line and glassware

Procedure:

  • Reactor Setup: Set up a reaction vessel equipped with a reflux condenser and a magnetic stirrer under a nitrogen or argon atmosphere.

  • Reaction Mixture: Charge the reactor with the allyl ether and the ruthenium catalyst (typically 0.1-1 mol%). If a solvent is used, add it at this stage.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 110 °C) and maintain it with stirring.

  • Reaction Monitoring: Monitor the progress of the isomerization by taking aliquots and analyzing them by ¹H NMR or GC to observe the disappearance of the allyl protons and the appearance of the propenyl protons.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Purification: The this compound can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel to remove the catalyst and any byproducts.

  • Characterization: Confirm the structure of the purified this compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Isomerization Reaction Workflow

The synthesis of this compound monomers is a key preparatory step for their subsequent polymerization.

G Allyl_Ether Allyl Ether (Starting Material) Isomerization Isomerization Reaction (Heat) Allyl_Ether->Isomerization Catalyst Ruthenium Catalyst Catalyst->Isomerization Propenyl_Ether This compound (Product) Isomerization->Propenyl_Ether Purification Purification (Distillation/Chromatography) Propenyl_Ether->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: Workflow for the synthesis of this compound monomers.

References

Application Notes and Protocols for the Characterization of Poly(propenyl ether)s

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(propenyl ether)s are a class of polymers with a polyether backbone and propenyl side groups. The characterization of these polymers is crucial for understanding their structure-property relationships, ensuring quality control, and guiding their application in various fields, including drug development as potential biomaterials or drug delivery vehicles.[1][2] A combination of analytical techniques is typically required for a comprehensive characterization, addressing chemical identity, molecular weight, thermal properties, and morphology.[3] This document provides detailed application notes and experimental protocols for the key analytical methods used to characterize poly(this compound)s.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of poly(this compound)s.[4][5] It provides qualitative and quantitative information about the polymer's chemical composition, stereochemistry (tacticity), and purity.[6][7]

  • ¹H NMR: Used to identify the different types of protons in the polymer repeat unit, such as those on the polymer backbone, the ether linkage, and the propenyl side chain. Integration of the proton signals can be used to confirm the polymer structure and, in some cases, to determine the number-average molecular weight (Mn) by end-group analysis.[8]

  • ¹³C NMR: Provides information on the carbon skeleton of the polymer. The chemical shifts of the backbone carbons are particularly sensitive to the stereochemical arrangement of the side chains, allowing for the determination of the polymer's tacticity (isotactic, syndiotactic, or atactic).[4][7]

  • 2D NMR (e.g., COSY, HSQC): These techniques are used to establish connectivity between protons and carbons, which is crucial for assigning complex spectra and confirming the detailed structure of the polymer, especially for copolymers or structurally complex materials.[1]

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry poly(this compound) sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the polymer is fully dissolved.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Instrument Setup (300-500 MHz NMR Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., 30° or 90° pulse).

    • Set the relaxation delay (d1) to be at least 5 times the longest T1 relaxation time for quantitative analysis (typically 1-5 seconds).

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum and improve sensitivity.

    • A longer relaxation delay and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.

Data Presentation

Table 1: Summary of NMR Data for Poly(this compound)

Parameter Method Result
Chemical Structure ¹H & ¹³C NMR Confirmed
Tacticity (Diad ratio) ¹³C NMR meso:racemo = X:Y
Purity ¹H NMR >99% (based on absence of impurity signals)

| Mn (End-group analysis) | ¹H NMR | Z g/mol |

Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

Application Note

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most common technique for determining the molecular weight distribution of polymers.[1][2] The method separates polymer molecules based on their hydrodynamic volume in solution.[9] Larger molecules elute faster than smaller molecules. The results provide critical information about the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ = Mw/Mn), which describes the breadth of the molecular weight distribution.[1][7]

Experimental Workflow Diagram

SEC_Workflow SEC/GPC Experimental Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Dissolve Polymer in Mobile Phase Filter 2. Filter Sample (e.g., 0.22 µm PTFE) Sample->Filter Inject 3. Inject into SEC System Filter->Inject Separate 4. Separation on Column Inject->Separate Detect 5. Signal Detection (RI, UV, LS) Separate->Detect Calibrate 6. Calibration (Polymer Standards) Detect->Calibrate Calculate 7. Calculate Mn, Mw, PDI Calibrate->Calculate

Caption: Workflow for SEC/GPC analysis of polymers.

Experimental Protocol
  • System Preparation:

    • Mobile Phase: Choose a suitable solvent in which the polymer is fully soluble and that is compatible with the SEC columns (e.g., Tetrahydrofuran (THF), Chloroform).

    • Columns: Use a set of SEC columns appropriate for the expected molecular weight range of the poly(this compound).

    • Degassing: Thoroughly degas the mobile phase to prevent bubble formation.

    • Equilibration: Equilibrate the entire system by pumping the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on all detectors. Set the column and detector temperatures (e.g., 35-40 °C).

  • Calibration:

    • Prepare a series of narrow-polydispersity polymer standards (e.g., polystyrene) with known molecular weights that span the expected range of the sample.

    • Inject each standard individually and record the retention time of the peak maximum.

    • Generate a calibration curve by plotting the logarithm of the molecular weight (log M) against the retention time.

  • Sample Analysis:

    • Prepare a dilute solution of the poly(this compound) sample in the mobile phase (e.g., 1-2 mg/mL).

    • Filter the solution through a solvent-resistant syringe filter (e.g., 0.22 µm PTFE) to remove any particulate matter.[10]

    • Inject a known volume (e.g., 50-100 µL) of the filtered sample solution into the SEC system.

    • Record the chromatogram.

  • Data Analysis:

    • Using the SEC software, integrate the sample peak.

    • Calculate Mn, Mw, and PDI for the sample relative to the generated calibration curve.

Data Presentation

Table 2: Summary of SEC/GPC Data for Poly(this compound) Batches

Sample ID Mn ( g/mol ) Mw ( g/mol ) PDI (Mw/Mn)
PPE-Batch-01 15,200 18,100 1.19
PPE-Batch-02 16,500 20,300 1.23

| PPE-Batch-03 | 14,800 | 17,500 | 1.18 |

Thermal Analysis (DSC & TGA)

Application Note

Thermal analysis techniques provide critical information on the thermal properties and stability of poly(this compound)s.[11][12]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature or time.[3][13] It is used to determine key thermal transitions such as the glass transition temperature (Tg), which indicates the transition from a rigid, glassy state to a more flexible, rubbery state. For semi-crystalline polymers, DSC can also identify the melting temperature (Tm) and crystallization temperature (Tc).[6]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air).[14] It is used to evaluate the thermal stability of the polymer and determine its decomposition temperature (Td). This is crucial for defining the upper temperature limit for processing and application.

Logical Relationship of Thermal Analysis Techniques

Thermal_Analysis_Logic Characterization Logic for Thermal Properties cluster_methods Thermal Analysis Methods cluster_properties Determined Properties Polymer Poly(this compound) Sample DSC DSC Analysis (Heat-Cool-Heat) Polymer->DSC TGA TGA Analysis (Heating Ramp) Polymer->TGA Tg Glass Transition (Tg) (Amorphous Phase) DSC->Tg Tm Melting Point (Tm) (Crystalline Phase) DSC->Tm if semi-crystalline Stability Thermal Stability (Td) (Decomposition Temp.) TGA->Stability

Caption: Relationship between thermal methods and properties.

Experimental Protocols

A. Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • 1st Heating Scan: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature well above its expected Tg or Tm (e.g., 150 °C) at a constant rate (e.g., 10 °C/min). This step removes the thermal history of the sample.

    • Cooling Scan: Cool the sample back down to a low temperature (e.g., -50 °C) at a controlled rate (e.g., 10 °C/min).

    • 2nd Heating Scan: Heat the sample again to the upper temperature limit (e.g., 150 °C) at the same heating rate (10 °C/min). The data from this scan is typically used for analysis.

  • Data Analysis: Analyze the 2nd heating scan thermogram to determine the glass transition temperature (Tg) as the midpoint of the step change in heat flow.

B. Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance.

  • Thermal Program:

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

  • Data Analysis: Plot the sample weight (%) versus temperature. Determine the onset decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs.

Data Presentation

Table 3: Summary of Thermal Analysis Data for Poly(this compound)

Property Method Atmosphere Value
Glass Transition Temp. (Tg) DSC (2nd Heat) Nitrogen 45.5 °C
Decomposition Temp. (Td, 5% loss) TGA Nitrogen 310.2 °C

| Residual Mass at 600 °C | TGA | Nitrogen | < 1% |

References

Application Notes and Protocols for the Williamson Ether Synthesis of Propenyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a robust and versatile SN2 reaction used for the preparation of symmetrical and unsymmetrical ethers from an alkoxide and an organohalide. This method, developed by Alexander Williamson in 1850, remains a cornerstone in organic synthesis due to its broad scope and reliability.[1] Propenyl ethers, a class of unsaturated ethers, are valuable synthetic intermediates. Their applications span from being precursors in Claisen rearrangements to serving as monomers in polymerization and as important structural motifs in various biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of propenyl ethers via the Williamson ether synthesis, including modern variations such as microwave-assisted and phase-transfer catalyzed methods.

Reaction Mechanism

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction involves the backside attack of a nucleophilic alkoxide or phenoxide ion on an electrophilic carbon atom of an alkyl halide or other substrate with a good leaving group.[1] For the synthesis of propenyl ethers, this typically involves the reaction of an alcohol-derived nucleophile with a propenyl halide (e.g., allyl bromide) or a propenoxide with an alkyl halide. The choice of reactants is crucial to favor the SN2 pathway and minimize side reactions like elimination, which is more prevalent with sterically hindered substrates.[2][3] Primary alkyl halides are ideal electrophiles for this reaction.[3]

Applications in Research and Drug Development

Propenyl ethers are important building blocks in organic synthesis and have found applications in various areas of research and development:

  • Claisen Rearrangement: Allyl aryl ethers, a type of propenyl ether, are key precursors for the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction to produce ortho-allyl phenols. These phenolic compounds are valuable intermediates in the synthesis of natural products and pharmaceuticals.

  • Protecting Groups: The propenyl group can be used as a protecting group for alcohols, which can be cleaved under specific conditions.

  • Monomers for Polymerization: The double bond in propenyl ethers allows them to act as monomers in polymerization reactions, leading to the formation of polymers with diverse properties and applications in materials science.

  • Bioactive Molecules: The ether linkage and the propenyl group are present in various natural products and synthetic compounds with biological activity. The synthesis of these ethers is a critical step in the development of new therapeutic agents. For instance, the introduction of unsaturated aliphatic groups can be a strategy in drug design to modulate the pharmacological properties of a molecule.[4]

Data Presentation

The following tables summarize typical reaction conditions and yields for the Williamson ether synthesis of various propenyl ethers under different methodologies.

Table 1: Conventional Williamson Ether Synthesis of Propenyl Ethers

Alcohol/Phenol (B47542)Propenyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolAllyl BromideK₂CO₃Acetone (B3395972)Reflux4-6~85
4-MethoxyphenolAllyl BromideNaOHEthanolReflux3-5>90
Benzyl (B1604629) alcoholAllyl ChlorideNaHTHF25-502-480-90
1-Dodecanol1-BromoethaneNaHTHFReflux1-2>90
Allyl AlcoholMethallyl ChlorideNaToluene80-1005-770-80

Table 2: Microwave-Assisted Williamson Ether Synthesis of Allyl Aryl Ethers

PhenolAllyl HalideBaseSolventPower (W)Temperature (°C)Time (min)Yield (%)
PhenolAllyl BromideK₂CO₃None150-300120-1405-1090-95
2-NitrophenolAllyl BromideK₂CO₃DMF2001308>90
4-Hydroxybenzaldehyde (B117250)Allyl ChlorideK₂CO₃None30015010~92

Table 3: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis of Propenyl Ethers

Alcohol/PhenolPropenyl HalideBaseCatalystSolventTemperature (°C)Time (h)Yield (%)
PhenolAllyl Chloride50% NaOH (aq)TBABDichloromethane25-402-4>95
2-NaphtholAllyl Bromide50% NaOH (aq)TBABToluene60-803-5~90
Oleyl AlcoholEpichlorohydrinNaOHTBABNone603-4High

(TBAB: Tetrabutylammonium (B224687) bromide)

Experimental Protocols

Protocol 1: Synthesis of Allyl Phenyl Ether (Conventional Method)

This protocol describes the synthesis of allyl phenyl ether from phenol and allyl bromide using potassium carbonate as the base.

Materials:

  • Phenol

  • Allyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • 10% Sodium hydroxide (B78521) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of phenol (1 equivalent) in acetone in a round-bottom flask, add anhydrous potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add allyl bromide (1.2 equivalents) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer with 10% sodium hydroxide solution to remove any unreacted phenol, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude allyl phenyl ether.

  • Purify the product by vacuum distillation to yield pure allyl phenyl ether.

Protocol 2: Microwave-Assisted Synthesis of 4-Allyloxybenzaldehyde (B1266427)

This protocol details a rapid and efficient synthesis of 4-allyloxybenzaldehyde from 4-hydroxybenzaldehyde and allyl chloride under microwave irradiation.

Materials:

  • 4-Hydroxybenzaldehyde

  • Allyl chloride

  • Potassium carbonate (K₂CO₃)

  • Microwave reactor vial

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a microwave reactor vial, combine 4-hydroxybenzaldehyde (1 equivalent), potassium carbonate (2 equivalents), and allyl chloride (1.5 equivalents).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150 °C) and power (e.g., 300 W) for 10-15 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure 4-allyloxybenzaldehyde.

Protocol 3: Phase-Transfer Catalyzed (PTC) Synthesis of Benzyl this compound

This protocol describes the synthesis of benzyl this compound using a phase-transfer catalyst, which facilitates the reaction between two immiscible phases.

Materials:

  • Benzyl alcohol

  • Allyl bromide

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine benzyl alcohol (1 equivalent) and toluene.

  • Add the 50% aqueous sodium hydroxide solution and tetrabutylammonium bromide (0.05-0.1 equivalents).

  • Stir the biphasic mixture vigorously and add allyl bromide (1.2 equivalents) dropwise.

  • Continue stirring at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours, monitoring the reaction by TLC.

  • After completion, add water to the reaction mixture and transfer it to a separatory funnel.

  • Separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting benzyl this compound by column chromatography or distillation.

Mandatory Visualizations

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack ROH Alcohol/Phenol (R-OH) RO_minus Alkoxide/Phenoxide (R-O⁻) ROH->RO_minus Deprotonation Base Base (B:) Base->RO_minus BH_plus Conjugate Acid (BH⁺) RO_minus_2 Alkoxide/Phenoxide (R-O⁻) R_prime_X Propenyl Halide (R'-X) Ether This compound (R-O-R') R_prime_X->Ether X_minus Halide Ion (X⁻) R_prime_X->X_minus Leaving Group Departure RO_minus_2->R_prime_X SN2 Attack

Caption: Mechanism of the Williamson Ether Synthesis for Propenyl Ethers.

Experimental_Workflow Reactants 1. Reactants Mixing (Alcohol/Phenol, Base, Propenyl Halide) Reaction 2. Reaction (Heating/Microwave/PTC) Reactants->Reaction Workup 3. Work-up (Quenching, Extraction, Washing) Reaction->Workup Purification 4. Purification (Distillation/Chromatography) Workup->Purification Product 5. Pure this compound Purification->Product

Caption: General Experimental Workflow for this compound Synthesis.

References

Troubleshooting & Optimization

challenges and side reactions in propenyl ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Propenyl Ether Synthesis

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of propenyl ethers.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in this compound synthesis?

A1: The primary challenges in this compound synthesis include undesired side reactions such as isomerization of the propenyl group to an allyl group, acid-catalyzed hydrolysis of the ether linkage, and potential polymerization of the product.[1][2][3] Achieving high selectivity for the desired cis or trans this compound isomer can also be a significant hurdle.

Q2: What is the key difference between a this compound and an allyl ether, and why is isomerization a problem?

A2: The key difference lies in the position of the double bond. In a this compound, the double bond is adjacent to the ether oxygen (C=C-O-R), whereas in an allyl ether, it is one carbon removed (C=C-C-O-R). Isomerization from the allyl to the propenyl form is often a desired reaction, but the reverse can occur under certain conditions.[4][5][6][7] The this compound is often the thermodynamically more stable isomer. The specific isomer is critical as the chemical and electronic properties of the two are distinct, which can impact subsequent reactions and the biological activity of the final molecule.

Q3: Why are propenyl ethers susceptible to hydrolysis?

A3: Propenyl ethers, being a type of enol ether, are sensitive to acidic conditions.[2][3] The presence of acid can catalyze the addition of water across the double bond, leading to the formation of an unstable hemiacetal which then readily cleaves to yield an aldehyde and the corresponding alcohol.[3][8][9] This decomposition pathway necessitates careful control of the reaction and purification pH.

Q4: What types of catalysts are typically used for this compound synthesis?

A4: A variety of catalysts can be employed, depending on the specific synthetic route. For the isomerization of allyl ethers to propenyl ethers, strong bases like potassium tert-butoxide or mixed alkali systems such as KOH/CaO are common.[4] Transition metal catalysts, including those based on palladium, rhodium, and ruthenium, are also widely used for their high efficiency and selectivity. For syntheses involving different starting materials, Lewis acids or eco-friendly catalysts like montmorillonite (B579905) clay may be utilized.[10][11][12]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired this compound

Potential Cause Troubleshooting Step Rationale
Inactive or Inefficient Catalyst - Use a fresh batch of catalyst. - Ensure anhydrous conditions if the catalyst is moisture-sensitive. - Consider screening alternative catalysts (e.g., different transition metals or bases).Catalysts can degrade over time or be poisoned by impurities like water or oxygen. Different substrates may require different catalytic systems for optimal performance.
Suboptimal Reaction Temperature - Systematically vary the reaction temperature. - For base-catalyzed isomerizations, elevated temperatures (e.g., ~200°C) may be required.[4]The rate of ether synthesis is highly temperature-dependent. Some isomerizations have a significant activation energy barrier that must be overcome.[1]
Incorrect Stoichiometry - Carefully verify the molar ratios of reactants and catalyst.An excess or deficit of any reactant can lead to incomplete conversion or the formation of side products.
Presence of Inhibitors - Purify all starting materials and solvents prior to use.Trace impurities in reagents can inhibit catalytic activity.

Problem 2: Presence of Significant Side Products (e.g., Allyl Ether Isomer)

Potential Cause Troubleshooting Step Rationale
Unfavorable Reaction Equilibrium - Adjust the reaction temperature and time. - Choose a catalyst known to favor the desired propenyl isomer.The ratio of propenyl to allyl ether can be influenced by thermodynamic and kinetic factors. Some catalysts offer higher selectivity.
Undesired Elimination Reactions - If using a Williamson-type synthesis, opt for a primary alkyl halide and the more sterically hindered alkoxide.[13][14][15] - Use a non-nucleophilic base if elimination is competing with substitution.[16]Secondary and tertiary alkyl halides are more prone to E2 elimination in the presence of a strong base/nucleophile like an alkoxide.[13][17]
Product Decomposition - Ensure the workup and purification steps are performed under neutral or slightly basic conditions.The presence of acid can lead to the hydrolysis of the this compound product.[2][3]

Problem 3: Product Polymerization

Potential Cause Troubleshooting Step Rationale
Acidic Impurities - Rigorously exclude any acidic contaminants from the reaction mixture. - Consider adding a radical inhibitor if polymerization is suspected to proceed via a radical mechanism.The vinyl ether moiety of propenyl ethers is susceptible to acid-catalyzed cationic polymerization.
High Reaction Temperature - Attempt the reaction at a lower temperature, even if it requires a longer reaction time.Higher temperatures can sometimes promote unwanted polymerization pathways.

Experimental Protocols

Generalized Protocol for Base-Catalyzed Isomerization of an Allyl Ether to a this compound

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the allyl ether substrate and an anhydrous, high-boiling point solvent (e.g., dimethyl sulfoxide).

  • Addition of Base: Under a nitrogen atmosphere, add the base catalyst (e.g., potassium tert-butoxide) portion-wise to the stirred solution. The amount of catalyst can range from catalytic to stoichiometric, depending on the substrate.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation or column chromatography to obtain the desired this compound.

Visualizations

G Key Side Reactions in this compound Synthesis cluster_0 Desired Product cluster_1 Side Products PropenylEther This compound (R-O-CH=CH-CH3) AllylEther Allyl Ether (R-O-CH2-CH=CH2) PropenylEther->AllylEther Isomerization Aldehyde Aldehyde (R'-CHO) PropenylEther->Aldehyde Hydrolysis (+ H2O, H+) Alcohol Alcohol (R-OH) PropenylEther->Alcohol Hydrolysis (+ H2O, H+)

Caption: Major side reactions in this compound synthesis.

G Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckReactants 1. Verify Reactant Purity & Stoichiometry Start->CheckReactants ReactantsOK Reactants OK? CheckReactants->ReactantsOK PurifyReactants Purify/Replace Reactants, Verify Stoichiometry ReactantsOK->PurifyReactants No CheckConditions 2. Evaluate Reaction Conditions (Temp, Time) ReactantsOK->CheckConditions Yes PurifyReactants->CheckReactants ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK OptimizeConditions Systematically Vary Temp & Time ConditionsOK->OptimizeConditions No CheckCatalyst 3. Investigate Catalyst Activity ConditionsOK->CheckCatalyst Yes OptimizeConditions->CheckConditions CatalystOK Catalyst Active? CheckCatalyst->CatalystOK ReplaceCatalyst Use Fresh/Alternative Catalyst CatalystOK->ReplaceCatalyst No CheckSideReactions 4. Analyze for Side Products (TLC, GC-MS) CatalystOK->CheckSideReactions Yes ReplaceCatalyst->CheckCatalyst SideReactionsPresent Side Reactions Prevalent? CheckSideReactions->SideReactionsPresent ModifyProtocol Modify Protocol to Minimize Side Reactions SideReactionsPresent->ModifyProtocol Yes End Improved Yield SideReactionsPresent->End No ModifyProtocol->Start

Caption: A logical workflow for troubleshooting low yields.

References

how to improve the yield of propenyl ether isomerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for propenyl ether isomerization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the isomerization of allyl ethers to propenyl ethers.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Issue 1: Low or No Conversion of Allyl Ether to this compound

  • Question: My isomerization reaction is showing very low or no conversion to the desired this compound. What are the possible causes and how can I improve the yield?

  • Answer: Low conversion is a common issue that can stem from several factors related to the catalyst, reaction conditions, or the substrate itself.

    • Inactive Catalyst: The catalyst may be deactivated or not suitable for your specific substrate.

      • Solution (Base Catalysis): For base-catalyzed reactions, ensure the base is sufficiently strong and anhydrous. A mixed alkali system like KOH/CaO has been shown to be effective, requiring temperatures around 200°C for 2-3 hours to achieve high yields (up to 93%).[1] Using either KOH or CaO alone under similar conditions may result in no isomerization.[1] For base catalysis using potassium t-butoxide, the choice of solvent is critical. Aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) can dramatically increase the reaction rate compared to less polar solvents like 1,2-dimethoxyethane (B42094).[2]

      • Solution (Transition Metal Catalysis): Ruthenium complexes, such as Grubbs second-generation catalyst or [RuClH(CO)(PPh₃)₃], are highly effective for a wide range of functional groups.[3][4] Ensure the catalyst is handled under an inert atmosphere if it is air-sensitive. For some ruthenium catalysts, the addition of inorganic hydrides can enhance selectivity.[4] Palladium catalysts, like bis(benzonitrile)dichloropalladium(II), have also been used, though their kinetics can be complex.[5]

    • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.

      • Solution: For base-catalyzed systems like KOH/CaO, elevated temperatures of approximately 200°C are necessary.[1] For many ruthenium-catalyzed isomerizations, temperatures around 60°C are sufficient.[3] It is crucial to optimize the temperature for your specific catalyst and substrate.

    • Inappropriate Solvent: The solvent can significantly impact the reaction rate and yield.

      • Solution: In base-catalyzed reactions with potassium t-butoxide, switching from 1,2-dimethoxyethane to dimethyl sulfoxide (DMSO) can accelerate the reaction by a factor of 1.4 x 10³.[2] The presence of protic solvents like t-butyl alcohol can drastically decrease the rate of isomerization in base-catalyzed systems.[2] For ruthenium-catalyzed reactions, methanol (B129727) is a commonly used solvent.[3]

    • Substrate Inhibition: Certain functional groups on the allyl ether substrate can inhibit or interfere with the catalyst.

      • Solution: If you suspect substrate inhibition, consider protecting sensitive functional groups prior to isomerization. For transition metal catalysts, functional groups that can coordinate strongly to the metal center may act as inhibitors.

Issue 2: Formation of Undesired Side Products

  • Question: My reaction is producing significant amounts of side products, reducing the purity and yield of the this compound. What are these side products and how can I minimize their formation?

  • Answer: Side product formation is often linked to the reaction conditions and the stability of the starting material and product.

    • Elimination Reactions: For certain substrates, elimination can be a competing reaction, especially under harsh basic conditions. For example, attempted isomerization of 2-butenyl ethers using KOH/CaO can lead to the elimination of butadiene.[1]

      • Solution: Employ milder reaction conditions if possible. This could involve using a different catalyst that operates at lower temperatures or is less basic.

    • Further Reactions of the this compound: The desired this compound product can sometimes undergo further reactions, such as polymerization or decomposition, especially at high temperatures.

      • Solution: Monitor the reaction progress closely (e.g., by GC or TLC) and stop the reaction as soon as the starting material is consumed. Lowering the reaction temperature or reaction time may also be beneficial.

    • Condensation Reactions: In the case of allyl alcohols, high concentrations can lead to increased formation of byproducts like ethers through condensation.[6]

      • Solution: Optimizing the substrate concentration can help minimize these side reactions.[6]

Issue 3: Difficulty in Purifying the this compound Product

  • Question: I am struggling to isolate the pure this compound from the reaction mixture. What are the recommended purification techniques?

  • Answer: The choice of purification method depends on the physical properties of your product and the nature of the impurities.

    • Distillation: For volatile propenyl ethers, distillation is a common and effective purification method.[4]

    • Crystallization: If the this compound is a solid at room temperature, crystallization can be an excellent method for achieving high purity.[4]

    • Chromatography: For non-volatile products or for separating isomers, column chromatography is a versatile technique.

    • Extraction: In some cases, liquid-liquid extraction can be used to remove certain impurities. For example, a multi-stage or continuous counter-current extraction process can be employed for purifying polyoxyalkylene glycol diethers from their corresponding monoethers using a water-immiscible organic solvent and aqueous alkali.[7]

    • Adsorption: Treatment with adsorbents like silica (B1680970) gel can be used to remove trace impurities such as water and alcohols.[8]

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for my this compound isomerization?

A1: The "best" catalyst depends on your specific substrate, the functional groups present, and the desired reaction conditions (e.g., temperature, solvent).

  • For simple allyl ethers without sensitive functional groups: Strong inorganic bases like KOH/CaO can be a cost-effective option, though they require high temperatures.[1]

  • For substrates with a variety of functional groups: Ruthenium-based catalysts, such as the Grubbs second-generation catalyst, are known for their high functional group tolerance and operate under milder conditions.[3]

  • For achieving high E/Z selectivity: Specific ruthenium complexes, such as [RuCl₂(COD)]x + PR₃, have been shown to provide high E/Z selectivity.[4]

Q2: How does the solvent affect the isomerization reaction?

A2: The solvent can have a profound effect on the reaction rate and selectivity.

  • In base-catalyzed reactions , polar aprotic solvents like DMSO can significantly accelerate the reaction compared to less polar ethers like 1,2-dimethoxyethane.[2] Protic solvents, such as alcohols, can inhibit the reaction by protonating the strong base.[2]

  • In transition metal-catalyzed reactions , the solvent can influence catalyst solubility and activity. Methanol is a common solvent for ruthenium-catalyzed isomerizations.[3]

Q3: What is the typical E/Z selectivity of this compound isomerization?

A3: The stereoselectivity of the isomerization can vary greatly depending on the catalyst and reaction conditions.

  • Base-catalyzed rearrangements often yield a high percentage of the cis (or Z) this compound, which may not be the thermodynamically favored isomer.[2][9]

  • Certain iridium pincer complexes have shown a kinetic preference for the E isomer, while others produce a mixture of E and Z isomers.[10]

  • The choice of catalyst can be used to control the E/Z selectivity. For example, specific ruthenium catalytic systems have been developed to achieve high E/Z selectivity.[4]

Q4: Can I run the isomerization reaction under solvent-free conditions?

A4: Yes, solvent-free isomerization is possible and has been demonstrated for certain substrates and catalysts. For instance, the isomerization of allyl aryl ethers catalyzed by ruthenium complexes can be performed without a solvent.[4] This approach can be more environmentally friendly and can simplify product purification.

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Isomerization

Catalyst SystemSubstrate ExampleSolventTemperature (°C)Time (h)Yield (%)Reference
KOH/CaOAllyl ethersNone~2002-3up to 93[1]
Grubbs 2nd Gen. (10 mol%)O- and N-allyl ethersMeOH60VariesHigh[3]
Potassium t-butoxide (0.05 M)Allyl phenyl etherDMSO25~0.025 (t₁/₂)Quantitative[2]
[RuClH(CO)(PPh₃)₃]Allyl aryl ethersNoneVariesVariesQuantitative[4]
Iridium Pincer Complex (1-Ad)Allyl phenyl etherTolueneVaries24>99[10]

Experimental Protocols

Protocol 1: Base-Catalyzed Isomerization using KOH/CaO

This protocol is adapted from the procedure described for the isomerization of allyl ethers using a mixed alkali system.[1]

  • Preparation: In a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the allyl ether substrate.

  • Catalyst Addition: Add a mixture of potassium hydroxide (B78521) (KOH) and calcium oxide (CaO) to the reaction vessel. A typical catalyst loading would be determined based on the substrate.

  • Reaction: Heat the reaction mixture to approximately 200°C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., GC, ¹H NMR).

  • Work-up: Once the reaction is complete (typically after 2-3 hours), cool the mixture to room temperature.

  • Purification: Isolate the this compound product by distillation or another appropriate purification technique.

Protocol 2: Ruthenium-Catalyzed Isomerization using Grubbs Second-Generation Catalyst

This protocol is based on the general procedure for allyl to propenyl isomerization using a thermally modified Grubbs catalyst.[3]

  • Preparation: To a solution of the allyl ether substrate in methanol (e.g., at a concentration of 0.075 M) in a suitable reaction flask, add the Grubbs second-generation catalyst (typically 10 mol %).

  • Reaction: Heat the suspension to 60°C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Follow the disappearance of the starting material by TLC or GC analysis.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by distillation.

Visualizations

Isomerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Allyl Ether Substrate Solvent Select Solvent Catalyst Select Catalyst Mix Mix Substrate, Solvent, Catalyst Start->Mix Solvent->Mix Catalyst->Mix Heat Apply Heat (if required) Mix->Heat Monitor Monitor Reaction Progress Heat->Monitor Monitor->Heat Incomplete Quench Quench Reaction Monitor->Quench Reaction Complete Purify Purify Product Quench->Purify End Pure this compound Purify->End

Caption: General workflow for this compound isomerization.

Troubleshooting_Tree Start Low Yield Issue CheckCatalyst Is the catalyst active and appropriate? Start->CheckCatalyst CheckTemp Is the reaction temperature optimal? CheckCatalyst->CheckTemp Yes Sol_Catalyst Solution: - Use fresh/different catalyst - Check catalyst loading - Ensure inert atmosphere if needed CheckCatalyst->Sol_Catalyst No CheckSolvent Is the solvent appropriate? CheckTemp->CheckSolvent Yes Sol_Temp Solution: - Increase temperature - Optimize for specific catalyst CheckTemp->Sol_Temp No SideRxns Are there significant side reactions? CheckSolvent->SideRxns Yes Sol_Solvent Solution: - Switch to a more suitable solvent (e.g., DMSO for base) - Ensure solvent is anhydrous CheckSolvent->Sol_Solvent No Sol_SideRxns Solution: - Lower reaction temperature - Reduce reaction time - Use milder catalyst SideRxns->Sol_SideRxns Yes

References

Navigating Propenyl Ether Cleavage: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing reaction conditions for propenyl ether cleavage. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in overcoming common challenges during the deprotection of propenyl ethers.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the cleavage of propenyl ethers, presented in a question-and-answer format.

Q1: My this compound cleavage is sluggish or incomplete. What are the initial troubleshooting steps?

A1: Incomplete cleavage is a common issue. Consider the following factors:

  • Catalyst Activity: If using a transition metal catalyst (e.g., Palladium or Rhodium-based), ensure it is active. Palladium catalysts on carbon (Pd/C) can lose activity over time. Consider using freshly prepared or purchased catalyst. For homogeneous catalysts like Wilkinson's catalyst, ensure it is properly activated if required.

  • Reaction Temperature: While milder conditions are often desired, some reactions may require elevated temperatures to proceed at a reasonable rate. Gradually increase the temperature, monitoring for any potential side product formation.

  • Solvent Choice: The solvent can significantly impact the reaction. For transition metal-catalyzed isomerizations, solvents like ethanol (B145695), methanol (B129727), or THF are commonly used. For the subsequent hydrolysis of the vinyl ether intermediate, an aqueous acidic environment is necessary. Ensure your solvent system is appropriate for both steps if performing a one-pot reaction.

Q2: I am observing isomerization of the propenyl group, but the subsequent hydrolysis to the desired alcohol is not occurring. What can I do?

A2: This indicates that the first step of the reaction (isomerization to the vinyl ether) is successful, but the hydrolysis is failing.

  • Acid Catalyst: The hydrolysis of the vinyl ether intermediate is acid-catalyzed. If you are using a transition metal catalyst for isomerization, you may need to add a mild acid to facilitate the final cleavage. Common choices include dilute hydrochloric acid (HCl), acetic acid, or p-toluenesulfonic acid (p-TsOH).

  • Water Content: Water is a necessary reagent for the hydrolysis step. If you are running the isomerization under anhydrous conditions, you will need to add water for the cleavage to occur.

Q3: My reaction is producing a significant amount of side products. How can I improve the selectivity?

A3: Side product formation can arise from various competing reactions.

  • Double Bond Reduction: If using a Palladium catalyst with a hydrogen source (e.g., H₂), reduction of the propenyl double bond can occur. Consider using a hydrogen-transfer reagent like ammonium (B1175870) formate (B1220265) in place of H₂ gas for a milder reduction.

  • Substrate Decomposition: Harsh acidic conditions can lead to the degradation of sensitive functional groups on your substrate.[1] If this is suspected, switch to a milder deprotection method, such as one catalyzed by a transition metal under neutral conditions.

Q4: Can I cleave a this compound in the presence of other acid-sensitive protecting groups?

A4: Yes, selective cleavage is possible by choosing the right method. Strong acid cleavage with reagents like HBr or HI will likely cleave other acid-labile groups.[2][3][4][5] For selective deprotection, transition metal-catalyzed methods are preferred as they proceed under milder, often neutral conditions.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for different methods of this compound cleavage, allowing for easy comparison of catalysts, conditions, and outcomes.

Table 1: Transition Metal-Catalyzed Cleavage of Propenyl Ethers

CatalystSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
10% Pd/CAllyl aryl ethersMethanolReflux2>95[6]
Tris(triphenylphosphine)ruthenium(II) dichlorideVarious allyl ethersToluene11012High[7]
Wilkinson's Catalyst (RhCl(PPh₃)₃)Allyl ethersEthanol/Water801-3HighN/A

Note: Propenyl ethers are isomers of allyl ethers, and conditions for allyl ether cleavage are often directly applicable.

Table 2: Acid-Catalyzed Cleavage of Ethers (General)

AcidSubstrate TypeSolventTemperature (°C)General Observations
HBr, HIPrimary, Secondary EthersAqueousRefluxStrong conditions, potential for side reactions.[2][3][4][5]
BBr₃Various EthersDichloromethane-78 to RTEffective for aryl methyl ethers, but highly reactive.
p-TsOHVinyl EthersAcetone/WaterRTMild conditions for the hydrolysis step.[8]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Deprotection of an Aryl this compound

This protocol is adapted from methods used for allyl aryl ether cleavage.[6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aryl this compound (1.0 mmol) in methanol (10 mL).

  • Catalyst Addition: To the solution, add 10% Palladium on carbon (10 mol%).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Two-Step Isomerization and Hydrolysis

This protocol involves a transition metal-catalyzed isomerization followed by acidic hydrolysis.

  • Isomerization:

    • Dissolve the this compound (1.0 mmol) in anhydrous ethanol (10 mL) under an inert atmosphere (e.g., nitrogen or argon).

    • Add Wilkinson's catalyst (RhCl(PPh₃)₃) (1-5 mol%).

    • Heat the reaction mixture to 80 °C and monitor the formation of the vinyl ether intermediate by TLC or GC-MS.

  • Hydrolysis:

    • Once the isomerization is complete, cool the reaction mixture to room temperature.

    • Add a solution of 1 M HCl (2 mL) and stir vigorously.

    • Monitor the disappearance of the vinyl ether and the formation of the deprotected alcohol by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Diagram 1: General Workflow for this compound Cleavage

G Start Start: this compound Isomerization Isomerization (e.g., Pd or Rh catalyst) Start->Isomerization Vinyl_Ether Vinyl Ether Intermediate Isomerization->Vinyl_Ether Hydrolysis Acid-Catalyzed Hydrolysis (e.g., H₃O⁺) Vinyl_Ether->Hydrolysis Product Deprotected Alcohol + Propionaldehyde Hydrolysis->Product G Incomplete_Cleavage Incomplete Cleavage Check_Catalyst Check Catalyst Activity Incomplete_Cleavage->Check_Catalyst Increase_Temp Increase Temperature Incomplete_Cleavage->Increase_Temp Check_Acid Add/Check Acid Catalyst for Hydrolysis Incomplete_Cleavage->Check_Acid If vinyl ether is formed Optimize_Solvent Optimize Solvent Incomplete_Cleavage->Optimize_Solvent Check_Water Ensure Water is Present for Hydrolysis Check_Acid->Check_Water

References

Propenyl Ether Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on understanding and managing the stability and degradation of propenyl ether compounds. Propenyl ethers are valuable functional groups in organic synthesis and drug development, often utilized as protecting groups or key structural motifs. However, their susceptibility to degradation, particularly through hydrolysis, necessitates a thorough understanding of their stability profile to ensure experimental success and product integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for propenyl ethers?

A1: The most common degradation pathway for propenyl ethers is acid-catalyzed hydrolysis.[1][2] Under acidic conditions, the ether oxygen is protonated, making the propenyl group a better leaving group. This is followed by nucleophilic attack by water, leading to the cleavage of the ether bond to form an alcohol and propionaldehyde (B47417).[3] The reaction can proceed through either an SN1 or SN2 mechanism, depending on the structure of the molecule.[1][2] Oxidation can also be a degradation pathway, particularly with exposure to air and light over extended periods, potentially forming peroxides.[4]

Q2: What factors influence the stability of propenyl ethers?

A2: The stability of propenyl ethers is primarily influenced by:

  • pH: They are highly sensitive to acidic conditions and degrade rapidly at low pH. They exhibit greater stability at neutral to slightly basic pH.[5][6]

  • Temperature: Higher temperatures accelerate the rate of degradation, following the principles of chemical kinetics as described by the Arrhenius equation.[3]

  • Solvent: The choice of solvent can impact stability. Protic solvents, especially in the presence of trace acids, can facilitate hydrolysis. Aprotic solvents are generally preferred for storing and handling this compound compounds.[7]

  • Presence of Oxidizing Agents: Exposure to oxidizing agents can lead to oxidative degradation.[4]

  • Structural Features: The electronic and steric properties of the substituents on the this compound moiety can influence its stability.

Q3: What are the typical degradation products of propenyl ethers?

A3: Under hydrolytic conditions, the primary degradation products are the corresponding alcohol (from the rest of the molecule) and propionaldehyde.[3] Further oxidation of propionaldehyde can lead to propionic acid. Under oxidative stress, a variety of oxidized byproducts could be formed, including peroxides.[4]

Q4: How can I minimize the degradation of my this compound-containing compound during experiments?

A4: To minimize degradation:

  • Control pH: Maintain the pH of your reaction mixture in the neutral to slightly basic range whenever possible. Use appropriate buffer systems if necessary.

  • Temperature Management: Conduct reactions at the lowest feasible temperature to slow down degradation kinetics.

  • Solvent Selection: Use dry, aprotic solvents to prevent hydrolysis.

  • Inert Atmosphere: For sensitive compounds, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Light Protection: Store samples in amber vials or protect them from light to minimize photo-degradation.[8]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving propenyl ethers.

Issue 1: Unexpectedly Low Yield or Complete Loss of Starting Material
  • Symptom: After a reaction or workup, analysis (e.g., NMR, LC-MS) shows a significantly lower amount of the this compound-containing compound than expected, or its complete absence.

  • Possible Cause: Accidental exposure to acidic conditions during the reaction or aqueous workup. Many common reagents and silica (B1680970) gel for chromatography can be acidic.

  • Troubleshooting Workflow:

    start Low Yield or Loss of Product check_pH Check pH of all reagents and solutions start->check_pH acid_present Acidic Conditions Identified? check_pH->acid_present neutralize Neutralize reaction mixture before workup/purification. Use base-washed silica gel. acid_present->neutralize Yes other_issues Investigate other reaction parameters (temperature, reagent purity). acid_present->other_issues No end Improved Yield neutralize->end

    Troubleshooting workflow for low yield.

Issue 2: Appearance of Unknown Impurities in Analytical Data
  • Symptom: HPLC, GC, or NMR analysis reveals unexpected peaks or signals that do not correspond to the starting material or expected products.

  • Possible Cause: Degradation of the this compound has occurred, leading to the formation of byproducts like the corresponding alcohol and propionaldehyde.

  • Troubleshooting Workflow:

    Troubleshooting workflow for unexpected impurities.

Data Presentation

While specific kinetic data for a wide range of propenyl ethers is not extensively available in the literature, the following tables provide a general overview of expected stability trends based on the principles of ether hydrolysis.

Table 1: Expected Qualitative Impact of pH and Temperature on this compound Degradation Rate

pH RangeTemperatureExpected Degradation Rate
< 4Low (e.g., 0-10 °C)Moderate to Fast
< 4Ambient (e.g., 20-30 °C)Fast to Very Fast
< 4Elevated (e.g., > 40 °C)Very Fast
4 - 6LowSlow to Moderate
4 - 6AmbientModerate
4 - 6ElevatedFast
7 - 8LowVery Slow
7 - 8AmbientSlow
7 - 8ElevatedModerate
> 8AllGenerally Slow (Base-catalyzed hydrolysis is much slower than acid-catalyzed for ethers)

Note: These are general trends. The actual degradation rate will be highly dependent on the specific molecular structure.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study for a this compound-Containing Drug Substance

This protocol is designed to intentionally degrade the sample to identify potential degradation products and assess the stability-indicating nature of an analytical method.[3]

1. Objective: To evaluate the stability of a this compound-containing drug substance under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

2. Materials:

  • This compound-containing drug substance

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC-UV/MS system

  • Photostability chamber

  • Oven

3. Procedure:

  • Sample Preparation: Prepare a stock solution of the drug substance in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Analyze at specified time points.

  • Thermal Degradation:

    • Place the solid drug substance in an oven at 80°C for 48 hours.

    • Dissolve a portion of the stressed solid in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • Analyze the samples after exposure.

4. Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/MS method to quantify the parent drug and identify and quantify any degradation products.

Protocol 2: HPLC Method for Quantification of a this compound and Its Degradation Products

This is a general reverse-phase HPLC method that can be adapted for the analysis of this compound degradation.

1. Instrumentation:

  • HPLC system with a UV detector and preferably a mass spectrometer (MS).

  • C18 column (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

3. Gradient Elution Program:

Time (min)% Mobile Phase B
010
2090
2590
2610
3010

4. Other Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 254 nm).

5. Analysis Workflow:

sample_prep Prepare Sample (Dilute in Mobile Phase) hplc_injection Inject onto HPLC System sample_prep->hplc_injection separation Separation on C18 Column (Gradient Elution) hplc_injection->separation detection UV and MS Detection separation->detection data_analysis Data Analysis: - Quantify Parent Compound - Identify Degradation Products detection->data_analysis report Generate Report data_analysis->report

HPLC analysis workflow for this compound stability.

By understanding the degradation pathways and implementing appropriate handling and experimental procedures, researchers can ensure the integrity of their this compound-containing compounds and obtain reliable experimental results.

References

troubleshooting unwanted polymerization of propenyl ether monomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for propenyl ether monomers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted polymerization during their experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of this compound monomers.

Issue 1: Monomer appears cloudy, viscous, or contains solid particles upon receipt or after storage.

  • Possible Cause: Spontaneous polymerization has occurred due to improper storage conditions (exposure to heat, light, or air) or depletion of the inhibitor.

  • Immediate Actions:

    • Assess Usability: Perform a solubility test by taking a small sample of the monomer and attempting to dissolve it in a suitable solvent. If a significant portion is insoluble, the monomer has likely polymerized and may not be suitable for your experiment.[1]

    • Consider Purification (for valuable materials): If the material is valuable, you may consider dissolving the monomer in an appropriate solvent and filtering off the insoluble polymer.[1] However, be aware that this may not remove all oligomers.

  • Preventative Measures:

    • Always store this compound monomers in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).

    • Ensure the storage temperature is kept low to minimize thermal stress. Do not expose containers to temperatures exceeding 50°C (122°F).[2]

    • Regularly check the inhibitor concentration, especially for monomers stored for an extended period.

Issue 2: Unwanted polymerization occurs during a reaction.

  • Possible Cause:

    • Ineffective Inhibitor Removal: Residual inhibitor can interfere with controlled polymerization, but its complete removal without proper handling can lead to spontaneous polymerization.

    • Contamination: Impurities such as water, acids, or peroxides can initiate cationic or radical polymerization.[3][4] Water, in particular, can act as a co-initiator in the presence of Lewis acids.

    • Elevated Temperature: The polymerization of vinyl ethers is exothermic. If the heat generated is not dissipated, it can accelerate the reaction, leading to a runaway polymerization.[3]

    • Exposure to Light: UV light can initiate radical polymerization.[3]

  • Troubleshooting Steps:

    • Review Inhibitor Removal Protocol: Ensure your method for inhibitor removal is standardized and effective. For example, when using a basic alumina (B75360) column, ensure the alumina is fresh and the monomer is passed through at an appropriate rate.[3][5]

    • Check Purity of Reagents and Solvents: Use dry, peroxide-free solvents. Impurities in other reagents can also trigger polymerization.

    • Control Reaction Temperature: Use a temperature-controlled reaction setup and monitor for any unexpected exotherms. Lowering the reaction temperature can suppress side reactions.[6]

    • Protect from Light: If your system is sensitive to light, wrap the reaction flask in aluminum foil.[3]

    • Consider a Shortstop Agent: If polymerization starts unexpectedly, consider adding a shortstop agent to terminate the reaction.[3]

Issue 3: Inconsistent experimental results (e.g., variable polymer molecular weight).

  • Possible Cause:

    • Variable Monomer Quality: Using monomer from different batches or of varying purity can lead to inconsistent results.

    • Inconsistent Inhibitor Removal: Variations in the efficiency of inhibitor removal can affect the initiation of your polymerization.[3]

    • Presence of Water: Water can act as a chain transfer agent in cationic polymerization, leading to lower molecular weight polymers and a broader molecular weight distribution.[7]

  • Solutions:

    • Standardize Protocols: Ensure all experimental parameters, including monomer purification, reaction setup, and reagent handling, are consistent between experiments.

    • Use High-Purity Reagents: Start with high-purity monomers and solvents to minimize variability.

    • Control for Water: Use anhydrous conditions for cationic polymerization of propenyl ethers.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of unwanted polymerization of this compound monomers?

A1: Unwanted polymerization of this compound monomers is primarily caused by:

  • Cationic Polymerization: Initiated by acidic impurities, including water in the presence of a Lewis acid.[4] Propenyl ethers are susceptible to cationic polymerization due to their electron-donating ether group, which stabilizes the resulting carbocation.[8]

  • Radical Polymerization: Initiated by heat, UV light, or radical-generating impurities like peroxides.[3]

  • Inhibitor Depletion: Over time, especially with exposure to air and light, the inhibitor present in the monomer can be consumed, leaving the monomer susceptible to polymerization.[9]

Q2: How do polymerization inhibitors work, and which ones are common for propenyl ethers?

A2: Polymerization inhibitors are compounds that scavenge radicals, preventing the initiation of a polymer chain.[3] For phenolic inhibitors like hydroquinone (B1673460) (HQ) and 4-methoxyphenol (B1676288) (MEHQ), the presence of oxygen is often necessary for them to be effective.[10] Common inhibitors for vinyl monomers include:

  • Hydroquinone (HQ)

  • 4-Methoxyphenol (MEHQ)

  • 4-tert-Butylcatechol (TBC)

  • Phenothiazine (PTZ) [9]

Q3: What are the recommended storage conditions for this compound monomers?

A3: To prevent unwanted polymerization, this compound monomers should be stored in a cool, dry, and dark environment, preferably in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[11] They should be kept away from heat, sparks, and open flames.[2]

Q4: How can I tell if my this compound monomer has started to polymerize?

A4: Signs of polymerization include:

  • An increase in viscosity.

  • The appearance of cloudiness or turbidity.

  • The formation of a gel or solid precipitate.[1] You can perform a quick solubility test in a suitable solvent; the presence of insoluble material is a strong indicator of polymer formation.[1] For a more quantitative assessment, analytical techniques like ¹H NMR can be used, where the appearance of broad signals in the aliphatic region is characteristic of a polymer.[1]

Q5: How do I remove the inhibitor from my this compound monomer before use?

A5: A common method for removing phenolic inhibitors is to pass the monomer through a column packed with basic alumina.[3][5][12] The inhibitor is adsorbed onto the alumina, yielding a purified, inhibitor-free monomer that should be used immediately.[3]

Data Presentation

Table 1: Common Inhibitors for Vinyl Monomers and Typical Concentrations

InhibitorAbbreviationTypical Storage Concentration (ppm)Notes
4-MethoxyphenolMEHQ10 - 300Colorless and efficient; requires oxygen to function effectively.[10]
HydroquinoneHQVariesEffective, but can impart color.
4-tert-ButylcatecholTBCVariesCommonly used for storage and transport.[10]
PhenothiazinePTZ2 - 2000 (as process inhibitor)Highly effective, especially at elevated temperatures.[10][13]

Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors using an Alumina Column

Materials:

  • This compound monomer containing a phenolic inhibitor

  • Basic alumina (activated, Brockmann I)

  • Glass column with a stopcock

  • Cotton or glass wool

  • Sand

  • Anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether, if dilution is necessary)

  • Clean, dry collection flask

Procedure:

  • Prepare the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand (approx. 1 cm).

  • Pack the Alumina: Carefully pour the basic alumina into the column to the desired height (a 5-10 cm bed is often sufficient for lab-scale purifications). Tap the column gently to ensure even packing. Add another small layer of sand on top of the alumina.[12]

  • Equilibrate the Column: Pre-wet the column with a small amount of anhydrous solvent if you plan to dilute your monomer. Let the solvent drain until it reaches the top of the sand layer.

  • Load and Elute the Monomer: Carefully add the this compound monomer to the top of the column. If the monomer is viscous, it can be diluted with a minimal amount of anhydrous solvent.[5]

  • Collect the Purified Monomer: Open the stopcock and collect the inhibitor-free monomer in a clean, dry flask.

  • Use Immediately: The purified monomer is highly reactive and should be used immediately.[3] If storage is necessary, it should be under an inert atmosphere at low temperature and protected from light.

Protocol 2: Qualitative Test for Polymer Presence (Solubility Test)

Materials:

  • This compound monomer sample (10-20 mg)

  • Small vial

  • Suitable solvent (e.g., CDCl₃, THF, or DMSO) (1 mL)

Procedure:

  • Place a small amount of the this compound monomer into a clean vial.

  • Add the solvent to the vial.

  • Agitate the mixture.

  • Observation:

    • Pure Monomer: The monomer should dissolve completely, forming a clear solution.

    • Polymer Present: The presence of insoluble material, cloudiness, or a gel-like substance indicates that polymerization has occurred.[1]

Protocol 3: Determination of Inhibitor Content (Qualitative)

This method is for phenolic inhibitors that can be extracted with a basic solution.

Materials:

  • This compound monomer sample (10 mL)

  • 5% Sodium hydroxide (B78521) (NaOH) solution (90 mL)

  • Separating funnel (500 mL)

  • Iodine flask (250 mL)

Procedure:

  • Place 10 mL of the monomer sample into the separating funnel.

  • Add 90 mL of the 5% NaOH solution to the funnel.

  • Stopper the funnel and shake thoroughly 3-4 times, venting occasionally.

  • Allow the layers to separate. A slight yellow color in the aqueous (bottom) layer indicates the presence of the phenolic inhibitor.

  • Carefully drain the aqueous layer into an iodine flask for observation. The intensity of the color can give a rough indication of the inhibitor concentration.[14]

Visualizations

Unwanted_Polymerization_Troubleshooting start Start: Observe Unwanted Polymerization viscosity_check Is the monomer viscous or solidified? start->viscosity_check reaction_check Did polymerization occur during a reaction? viscosity_check->reaction_check No storage_issue Polymerization likely occurred during storage. viscosity_check->storage_issue Yes temp_check Was the reaction temperature too high? reaction_check->temp_check Yes solubility_test Perform solubility test. storage_issue->solubility_test discard Discard or purify monomer. solubility_test->discard end End: Implement Corrective Actions discard->end impurity_check Are reagents and solvents pure and dry? temp_check->impurity_check No optimize_temp Optimize and control reaction temperature. temp_check->optimize_temp Yes inhibitor_removal_check Was the inhibitor removed correctly? impurity_check->inhibitor_removal_check Yes purify_reagents Purify/dry all reagents and solvents. impurity_check->purify_reagents No standardize_removal Standardize inhibitor removal protocol. inhibitor_removal_check->standardize_removal No inhibitor_removal_check->end Yes optimize_temp->end purify_reagents->end standardize_removal->end

Caption: Troubleshooting workflow for unwanted polymerization.

Cationic_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Chain Transfer initiator Initiator (H+) carbocation Carbocation initiator->carbocation Protonation monomer1 This compound Monomer monomer1->carbocation growing_chain Propagating Polymer Chain carbocation->growing_chain Addition of Monomer monomer2 Another Monomer monomer2->growing_chain polymer Final Polymer growing_chain->polymer terminator Terminator / Water terminator->polymer Chain Termination or Transfer

Caption: Simplified mechanism of cationic polymerization.

Inhibitor_Removal_Workflow start Start: Monomer with Inhibitor prepare_column Prepare basic alumina column start->prepare_column pass_monomer Pass monomer through the column prepare_column->pass_monomer collect_monomer Collect purified (inhibitor-free) monomer pass_monomer->collect_monomer use_immediately Use immediately? collect_monomer->use_immediately end_good Proceed with reaction use_immediately->end_good Yes store_properly Store under inert atmosphere at low temperature use_immediately->store_properly No

Caption: Workflow for inhibitor removal.

References

Technical Support Center: Propenyl Ether Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for propenyl ether polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation and to provide guidance on experimental procedures.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common problems encountered during the cationic polymerization of propenyl ethers, with a focus on catalyst deactivation.

Q1: My polymerization has a very low yield or fails to initiate. What are the likely causes?

A1: This is a common problem, often pointing directly to the deactivation of the initiator or catalyst.

  • Probable Cause 1: Impurities in Monomer or Solvent. Cationic polymerization is extremely sensitive to impurities. Protic impurities like water, alcohols, or even acidic protons on glassware can react with and neutralize the cationic initiator or propagating species, effectively terminating the polymerization.[]

  • Troubleshooting Steps:

    • Rigorous Purification: Ensure that your monomer and solvent are scrupulously dried and purified immediately before use. Standard methods include distillation over drying agents like calcium hydride for monomers and passing solvents through activated alumina (B75360) columns.[2][3][4]

    • Inert Atmosphere: Conduct the entire experiment under a high-purity inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques to prevent atmospheric moisture from entering the reaction.

    • Monomer Inhibitor Removal: Commercial vinyl ether monomers often contain inhibitors (e.g., hydroquinone) to prevent spontaneous polymerization. These must be removed, typically by washing with an aqueous base solution followed by drying and distillation.[3]

  • Probable Cause 2: Insufficient or Inactive Initiator/Catalyst. The concentration of the initiator might be too low to overcome trace impurities, or the initiator itself may have degraded due to improper storage.[5]

  • Troubleshooting Steps:

    • Verify Initiator Concentration: Ensure your calculations for initiator and co-initiator (Lewis acid) concentrations are correct for the desired monomer-to-initiator ratio.

    • Use Fresh Initiator: If possible, use a freshly opened bottle of the initiator or co-initiator, or re-purify/validate the existing supply.

Q2: The polymerization works, but the resulting polymer has a broad molecular weight distribution (MWD), or the dispersity (Đ or PDI) is high (>1.5). Why is this happening?

A2: A broad MWD indicates a loss of control over the polymerization, typically due to chain transfer or termination reactions, which are hallmarks of catalyst deactivation or non-ideal "living" conditions.[6][7]

  • Probable Cause 1: Chain Transfer Reactions. The active cationic center at the end of a growing polymer chain can be transferred to another molecule, terminating one chain and starting a new one. This leads to a mix of polymer chain lengths.[8]

    • Transfer to Monomer: A proton is abstracted from the growing chain by a monomer molecule.[8]

    • Transfer to Counter-ion: The counter-ion (e.g., from the Lewis acid co-initiator) can abstract a proton, regenerating the initial acid and terminating the chain.[8]

  • Probable Cause 2: Reversible Termination is Too Slow. In an ideal living cationic polymerization, the propagating carbocation is in a rapid equilibrium with a dormant, unreactive species. If the rate of this reversible termination is not significantly faster than the rate of propagation, some chains will grow longer than others, broadening the MWD.[9]

  • Troubleshooting Steps:

    • Optimize Temperature: Lowering the reaction temperature (e.g., to 0 °C, -30 °C, or even -78 °C) can significantly suppress chain transfer reactions and stabilize the propagating carbocations, leading to better control and narrower MWD.[10]

    • Adjust Solvent Polarity: The choice of solvent affects the stability of the carbocation. More polar solvents can promote ion dissociation, which may increase reactivity but can also lead to more side reactions. Experiment with solvents of different polarities (e.g., toluene (B28343), dichloromethane, hexane) to find an optimal balance.[9]

    • Select an Appropriate Lewis Acid: The strength and type of the Lewis acid co-initiator are critical. A very strong Lewis acid can lead to rapid but uncontrolled polymerization, while a weaker one might be too slow. The nature of the counter-ion generated also plays a key role in stability.[7]

Q3: The reaction starts well, but seems to stop before all the monomer is consumed. What could be the issue?

A3: This suggests that the catalyst is deactivating over the course of the reaction.

  • Probable Cause: Gradual Consumption by Impurities or Thermal Instability. Even with careful purification, trace impurities can slowly consume the active catalyst over time. Additionally, some catalytic systems are thermally unstable and will degrade during the reaction, especially if run at higher temperatures or for extended periods.

  • Troubleshooting Steps:

    • Improve Purification: Re-evaluate and enhance your monomer and solvent purification protocols.[3]

    • Lower Reaction Temperature: If not already done, lowering the temperature can improve the catalyst's lifetime.

    • Investigate Catalyst Stability: Consult the literature for the stability of your specific catalyst system under your reaction conditions. It may be necessary to choose a more robust catalyst.

Q4: Can a deactivated catalyst be regenerated?

A4: Catalyst regeneration in the context of homogeneous cationic polymerization is challenging and often not practical on a lab scale. The deactivation is typically due to irreversible chemical reactions with impurities. However, in industrial settings with heterogeneous catalysts, regeneration is more common. For fouling by carbon deposits ("coke"), a controlled gasification with oxygen or steam can be used.[11] For supported metal catalysts, redispersion of metal clusters can sometimes be achieved through chemical treatments.[11] For typical lab-scale this compound polymerizations, preventing deactivation is a more effective strategy than attempting regeneration.

Quantitative Data Summary

The choice of Lewis acid and reaction temperature has a profound impact on the control of isobutyl vinyl ether (IBVE) polymerization. The following table summarizes the performance of various Lewis acids.

Lewis AcidTemperature (°C)Conversion (%)Mn (GPC)Mw/Mn (Đ)Outcome
SnCl₄ -30>9915,2001.15Controlled, Living
EtAlCl₂ -30>9924,5002.47Uncontrolled
TiCl₄ -30>9922,1002.51Uncontrolled
FeCl₃ -30>9919,8002.89Uncontrolled
GaCl₃ -30>9921,3002.33Uncontrolled
(Data adapted from studies on the polymerization of IBVE in toluene initiated by an IBVE-HCl adduct. Conditions: [IBVE]₀ = 0.76 M, [IBVE-HCl]₀ = 4.0 mM, [Lewis acid]₀ = 5.0 mM)[4]

Experimental Protocols

Protocol 1: Monomer and Solvent Purification

  • Objective: To remove water and other impurities that can deactivate the catalyst.

  • Materials: Isobutyl vinyl ether (or other this compound), toluene (or other non-protic solvent), calcium hydride (CaH₂), activated alumina column.

  • Procedure (Monomer):

    • If the monomer contains an inhibitor, wash it with a 10% aqueous NaOH solution in a separatory funnel, followed by washing with deionized water until the aqueous layer is neutral.

    • Pre-dry the monomer with an anhydrous drying agent like MgSO₄.

    • Decant the monomer into a dry flask containing calcium hydride.

    • Stir over CaH₂ for several hours (or overnight).

    • Distill the monomer from CaH₂ under an inert atmosphere immediately before use.[4]

  • Procedure (Solvent):

    • Use a solvent purification system (e.g., passing the solvent through columns of activated alumina and copper catalyst) to obtain dry, oxygen-free solvent directly into a collection flask under an inert atmosphere.

    • Alternatively, reflux the solvent over a suitable drying agent (e.g., sodium/benzophenone for ethers, CaH₂ for hydrocarbons) and distill under an inert atmosphere.

Protocol 2: General Procedure for Cationic Polymerization of Isobutyl Vinyl Ether (IBVE)

  • Objective: To synthesize poly(IBVE) in a controlled manner.

  • Materials: Purified IBVE, purified toluene, IBVE-HCl adduct (initiator), SnCl₄ (co-initiator, as a solution in hexane), pre-chilled methanol (B129727) (quenching agent).

  • Procedure:

    • Assemble a glass reaction tube equipped with a magnetic stir bar and a rubber septum. Dry the glassware thoroughly in an oven and cool under a stream of dry nitrogen or argon.

    • Under an inert atmosphere, add purified toluene to the reaction tube via syringe.

    • Cool the tube to the desired reaction temperature (e.g., -30 °C) in a cooling bath.

    • Add the purified IBVE monomer to the cold solvent via syringe and allow it to thermally equilibrate.

    • Initiate the polymerization by sequentially adding the IBVE-HCl initiator solution and then the SnCl₄ co-initiator solution via syringe while stirring vigorously.

    • Allow the reaction to proceed for the desired time. To monitor kinetics, aliquots can be withdrawn at specific time points and quenched in methanol.

    • Terminate the polymerization by adding an excess of pre-chilled methanol. This will precipitate the polymer.

    • Collect the polymer by filtration or centrifugation, wash with methanol, and dry under vacuum to a constant weight.[4][12]

Protocol 3: Polymer Characterization by GPC and NMR

  • Objective: To determine the molecular weight, dispersity, and structure of the polymer.

  • Gel Permeation Chromatography (GPC/SEC):

    • Prepare a dilute solution of the dried polymer (e.g., 1-2 mg/mL) in a suitable solvent (e.g., THF or chloroform).[12]

    • Filter the solution through a syringe filter (e.g., 0.45 µm) to remove any particulates.

    • Inject the solution into a GPC system equipped with polystyrene gel columns and a refractive index (RI) detector.

    • Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) based on a calibration curve generated from polystyrene standards.[4]

  • ¹H NMR End-Group Analysis for Mn Determination:

    • Dissolve an accurately weighed sample of the polymer in a deuterated solvent (e.g., CDCl₃).

    • Acquire the ¹H NMR spectrum.

    • Identify the proton signals corresponding to the polymer backbone (repeating units) and the signals from the initiator fragment at the chain end.[13]

    • Carefully integrate both sets of signals.

    • Calculate Mn using the formula: Mn = (Area_backbone / #protons_backbone) * MW_monomer + MW_initiator Where Area_backbone is the integral of the repeating unit protons and MW_monomer/initiator are their respective molecular weights.[14][15]

Visualizations

Troubleshooting_Workflow start Problem Observed in This compound Polymerization issue_yield Low or No Polymer Yield? start->issue_yield issue_mwd Broad MWD (High Đ)? start->issue_mwd If yield is acceptable cause_impurities Cause: Impurities (Water, O₂, etc.) issue_yield->cause_impurities Yes cause_initiator Cause: Initiator/Catalyst Problem issue_yield->cause_initiator Yes cause_transfer Cause: Chain Transfer Reactions issue_mwd->cause_transfer Yes cause_conditions Cause: Suboptimal Conditions issue_mwd->cause_conditions Yes solution_purify Solution: Rigorously Purify Monomer, Solvent & Glassware cause_impurities->solution_purify solution_inert Solution: Use Strict Inert Atmosphere cause_impurities->solution_inert solution_initiator Solution: Check Initiator Concentration & Activity cause_initiator->solution_initiator solution_temp Solution: Lower Reaction Temperature cause_transfer->solution_temp cause_conditions->solution_temp solution_lewis Solution: Optimize Lewis Acid & Solvent System cause_conditions->solution_lewis

Caption: Troubleshooting workflow for catalyst deactivation issues.

Deactivation_Pathways cluster_propagation Ideal Propagation Cycle cluster_deactivation Deactivation / Chain Transfer P_active Active Propagating Chain (Pₙ⁺) P_longer Longer Active Chain (Pₙ₊₁⁺) P_active->P_longer + Monomer Dead_Polymer Dead Polymer (Pₙ) P_active->Dead_Polymer Chain Transfer to Monomer New_Initiator Regenerated/New Initiator (H⁺) P_active->New_Initiator Chain Transfer to Counter-ion Terminated_Polymer Terminated Polymer (Pₙ-OH) P_active->Terminated_Polymer Termination Monomer Monomer Monomer->P_longer P_longer->P_active Continues cycle Impurity Impurity (e.g., H₂O) Impurity->Terminated_Polymer

Caption: Common catalyst deactivation pathways in cationic polymerization.

Living_vs_NonLiving cluster_living Ideal Living Polymerization cluster_nonliving Non-Living / Deactivation living_start Initiation living_prop All chains grow at a similar rate living_start->living_prop Controlled Propagation living_end Narrow MWD (Low Đ) living_prop->living_end nonliving_start Initiation nonliving_prop Some chains terminate or transfer prematurely nonliving_start->nonliving_prop Uncontrolled Propagation nonliving_end Broad MWD (High Đ) nonliving_prop->nonliving_end title Comparison of Polymerization Outcomes

Caption: Logical comparison of living vs. non-living polymerization outcomes.

References

managing the reactivity of propenyl ethers in multifunctional molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the reactivity of propenyl ethers in multifunctional molecules. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are propenyl ethers and why are they used as protecting groups in the synthesis of multifunctional molecules?

A1: A propenyl ether is a functional group where a propenyl group (CH₃-CH=CH-) is attached to an oxygen atom, which is typically part of an alcohol that has been protected. They are a key component of a two-stage protecting group strategy. Initially, a more stable allyl ether is installed.[1] This allyl group is stable to a wide range of reaction conditions.[2][3] When deprotection is required, the allyl ether is first isomerized to the corresponding this compound, which is significantly more labile and can be cleaved under very mild acidic conditions.[1][4] This strategy provides robust protection with a highly selective and gentle deprotection method, which is crucial when working with complex molecules containing sensitive functional groups.[5]

Q2: What is the fundamental difference in reactivity between an allyl ether and a this compound?

A2: The primary difference lies in their stability towards acid-catalyzed hydrolysis. Allyl ethers are relatively stable and require harsh conditions for cleavage.[6] Propenyl ethers, being enol ethers, are much more susceptible to hydrolysis. The double bond's proximity to the ether oxygen allows for rapid protonation and subsequent cleavage by weak acids to regenerate the parent alcohol and propanal.[1] This reactivity difference is exploited by isomerizing the stable allyl "protecting" group to the labile propenyl "deprotectable" group only when removal is desired.[4]

Q3: How do propenyl ethers fit into an orthogonal protecting group strategy?

A3: Orthogonal protecting group strategies are essential for synthesizing complex molecules, allowing for the selective removal of one group without affecting others.[7] The allyl/propenyl ether system is an excellent example of this. The allyl ether form is stable to many conditions used to remove other common protecting groups, such as the basic conditions for cleaving Fmoc groups or fluoride-based reagents for cleaving silyl (B83357) ethers.[2][8] The deprotection is a two-step process: isomerization to the this compound, followed by mild acid cleavage. These specific conditions typically do not affect other protecting groups like benzyl (B1604629) ethers, acetates, or most silyl ethers, ensuring high selectivity.[9][10]

Troubleshooting Guide

Q4: My isomerization of an allyl ether to a this compound is sluggish or incomplete. What are the common causes and solutions?

A4: This is a common issue often related to the catalyst or reaction conditions.

  • Catalyst Activity: The ruthenium complexes often used for this transformation, such as [RuClH(CO)(PPh₃)₃], can be sensitive to air and moisture.[4] Ensure you are using a fresh, active catalyst under a strictly inert atmosphere (e.g., Argon or Nitrogen).

  • Substrate Purity: Impurities in your substrate, particularly those containing coordinating functional groups (like unprotected amines or thiols), can poison the catalyst. Purify your starting material thoroughly.

  • Solvent Choice: The reaction is sensitive to the solvent.[11] Ensure you are using a dry, degassed solvent. Sometimes, a change in solvent polarity can improve reaction rates.

  • Temperature: While many isomerizations proceed at room temperature, gentle heating may be required for less reactive substrates. Monitor the reaction carefully by TLC or LCMS to avoid decomposition.

Q5: My this compound is being cleaved prematurely during a reaction targeting another part of the molecule. How can I prevent this?

A5: Premature cleavage indicates the presence of acidic conditions, even trace amounts.

  • Reagent Purity: Check if any of your reagents are contaminated with acid. For example, some grades of chloroform (B151607) can contain trace HCl. Use freshly purified or inhibitor-free solvents.

  • Reaction Buffering: If the reaction itself generates acidic byproducts, consider adding a non-nucleophilic base, such as proton sponge or di-tert-butylpyridine, to scavenge protons as they are formed.

  • Workup Conditions: Avoid acidic aqueous workups (e.g., washing with NH₄Cl or dilute HCl). Use neutral (water, brine) or slightly basic (saturated NaHCO₃) washes instead. Propenyl ethers are highly sensitive to acid.[8][12]

Q6: I am struggling to deprotect a this compound without cleaving other acid-labile groups like TBDMS or Boc. What conditions offer the best selectivity?

A6: Achieving selectivity requires tuning the acidity to be just strong enough to cleave the this compound but not other groups.

  • Use Weakly Acidic Reagents: Conditions such as 10% Pd/C under basic conditions for allyl aryl ethers or very mild Brønsted acids are preferred.[13] Pyridinium (B92312) p-toluenesulfonate (PPTS) in an alcohol solvent or acetic acid in a THF/water mixture are often effective.[10]

  • Buffered Systems: Employing a buffered system can maintain a precise pH where the this compound is cleaved much faster than other groups. An acetic acid/sodium acetate (B1210297) buffer is a good starting point.

  • Aprotic Cleavage: In highly sensitive substrates, consider Lewis acid-mediated cleavage under aprotic conditions, although this requires careful screening as Lewis acids can coordinate with other functional groups.

Data Presentation

Table 1: Comparative Stability of Common Alcohol Protecting Groups

Protecting GroupAbbreviationStable ToCleaved By
Benzyl EtherBnStrong Base, Mild Acid, Oxidants, ReductantsCatalytic Hydrogenation (e.g., H₂, Pd/C), Strong Acids[14]
tert-Butyldimethylsilyl EtherTBDMSStrong Base, Catalytic Hydrogenation, Mild OxidantsAcids (e.g., TFA, HCl), Fluoride sources (e.g., TBAF, HF)[3]
Methoxymethyl EtherMOMStrong Base, Catalytic Hydrogenation, ReductantsStrong and Mild Acids (e.g., HCl, PPTS)[8][10]
Allyl Ether AllylStrong Base, Mild/Strong Acid, FluorideIsomerization to this compound, then Mild Acid; Pd(0) catalysis[6][13]
This compound -Base, Hydrogenation, FluorideVery Mild Acid (e.g., cat. AcOH in THF/H₂O), Lewis Acids[1][12]

Table 2: Typical Conditions for Isomerization of Allyl Ethers to Propenyl Ethers

CatalystReagent/ConditionsSolventTemperature (°C)Notes
Ruthenium-based[RuClH(CO)(PPh₃)₃] (cat.)Benzene (B151609), Toluene25 - 80Widely used, requires inert atmosphere.[4]
Rhodium-based[Rh(PPh₃)₃Cl] (Wilkinson's catalyst)EtOH/H₂O50 - 80Can be effective for various substrates.
Iridium-based[Ir(COD)(PMePh₂)₂]PF₆ (cat.)THF, CH₂Cl₂25Highly active cationic iridium complex.
Base-catalyzedKOtBuDMSO25 - 100Strong base, may not be suitable for base-labile molecules.[11]

Experimental Protocols

Protocol 1: General Procedure for Isomerization of an Allyl Ether to a this compound

  • Preparation: To a flame-dried flask under an inert atmosphere (Argon), add the allyl ether substrate (1.0 eq).

  • Solvent Addition: Add dry, degassed solvent (e.g., benzene or toluene, approx. 0.1 M concentration).

  • Catalyst Addition: Add the ruthenium catalyst, such as tris(triphenylphosphine)ruthenium(II) chloride ([RuCl₂(PPh₃)₃]) or [RuClH(CO)(PPh₃)₃] (0.01 - 0.05 eq).

  • Reaction: Stir the mixture at room temperature or heat to 40-80 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed. The this compound product is often more nonpolar.

  • Workup: Upon completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure. The crude this compound can be purified by silica (B1680970) gel chromatography or used directly in the next step.

Protocol 2: General Procedure for the Mild Acidic Cleavage of a this compound

  • Dissolution: Dissolve the crude or purified this compound (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., 4:1 v/v).

  • Acid Addition: Add a mild acid catalyst, such as acetic acid (e.g., 5-10 mol%) or pyridinium p-toluenesulfonate (PPTS) (0.1 eq).

  • Reaction: Stir the solution at room temperature.

  • Monitoring: Monitor the deprotection by TLC or LCMS. The resulting alcohol is typically more polar than the this compound. The reaction is usually complete within 1-4 hours.

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude alcohol can be purified by silica gel chromatography.

Visualizations

G sub Substrate (R-OH) allyl Protected Substrate (R-O-Allyl) sub->allyl Protection NaH, Allyl Bromide propenyl Isomerized Intermediate (R-O-Propenyl) allyl->propenyl Isomerization [Ru] Catalyst, Δ other_rxns Other Synthetic Steps (Allyl group is stable) allyl->other_rxns Orthogonal Chemistry product Deprotected Substrate (R-OH) propenyl->product Deprotection Mild H+ (e.g., AcOH) other_rxns->allyl G start Troubleshooting Issue isom_q Isomerization Problem? start->isom_q deprot_q Deprotection Problem? start->deprot_q isom_incomplete Incomplete Reaction isom_q->isom_incomplete isom_sol Solution: - Check catalyst activity - Purify substrate - Use inert atmosphere isom_incomplete->isom_sol deprot_premature Premature Cleavage deprot_q->deprot_premature deprot_noselect Poor Selectivity deprot_q->deprot_noselect deprot_sol1 Solution: - Use neutral/basic workup - Add non-nucleophilic base deprot_premature->deprot_sol1 deprot_sol2 Solution: - Use milder acid (PPTS, AcOH) - Employ buffered conditions deprot_noselect->deprot_sol2

References

Technical Support Center: Preventing Peroxide Formation in Stored Ether Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and use of ether solvents prone to peroxide formation. Peroxide formation in ethers can lead to dangerously explosive compounds, making adherence to safety protocols critical.

Frequently Asked Questions (FAQs)

Q1: What are peroxides and why are they dangerous in ether solvents?

A1: Ethers can react with atmospheric oxygen in a process called autoxidation to form organic peroxides.[1] These peroxides are unstable and can be sensitive to heat, friction, or mechanical shock, posing a significant explosion hazard.[2] The danger is often underestimated, and incidents involving peroxide-containing ethers have led to serious laboratory accidents, including explosions during distillation or even when containers are simply jolted.[3] Concentration of the peroxides, for instance, through evaporation or distillation, dramatically increases the risk of a violent detonation.[3][4]

Q2: Which common ether solvents are prone to forming peroxides?

A2: A wide variety of ethers and other organic compounds can form peroxides. Some of the most common examples found in laboratory settings include diethyl ether, tetrahydrofuran (B95107) (THF), 1,4-dioxane, and diisopropyl ether.[4] For a more comprehensive list, refer to the tables in the "Data Presentation" section below.

Q3: How can I prevent peroxide formation in my ether solvents?

A3: Preventing peroxide formation involves a combination of proper purchasing, storage, and handling techniques:

  • Purchase inhibited solvents: Whenever possible, purchase ethers that contain an inhibitor, such as butylated hydroxytoluene (BHT).[1][5] Inhibitors scavenge free radicals and significantly slow down the rate of peroxide formation.[6]

  • Store in appropriate containers: Keep ethers in their original, airtight, light-resistant containers.[2] For diethyl ether, the iron in steel containers can act as a peroxide inhibitor.[2][7]

  • Maintain a cool, dark environment: Store ether solvents away from light and heat, as these can accelerate the autoxidation process.[5][8]

  • Minimize exposure to air: Keep containers tightly sealed when not in use.[9] After opening a container, it is good practice to flush the headspace with an inert gas like nitrogen or argon before resealing.[8]

  • Purchase in small quantities: Only buy amounts of ether that you expect to use within a short period to avoid prolonged storage.[10]

Q4: How do I know if my stored ether contains peroxides?

A4: Visual inspection is the first step. If you observe crystal formation in the liquid or around the cap, or if the liquid appears viscous, do not handle the container.[10][11] Treat it as a potential bomb and contact your institution's environmental health and safety office immediately.[10][12] For solvents that appear normal, you must test for the presence of peroxides before use, especially before any distillation or concentration steps.[10]

Q5: What methods can I use to test for peroxides?

A5: There are several methods to test for the presence of peroxides:

  • Peroxide test strips: These are commercially available, easy-to-use strips that provide a semi-quantitative indication of peroxide concentration by changing color.[3][13] They are suitable for routine checks of common ethers like diethyl ether and THF.[3]

  • Potassium iodide (KI) test: This is a more sensitive chemical test. A yellow to brown color indicates the presence of peroxides when the solvent is mixed with an acidic solution of potassium iodide.[3][14]

  • Ferrous thiocyanate (B1210189) test: This method involves a reagent that turns red in the presence of peroxides.[15]

Troubleshooting Guide

Issue Possible Cause Solution
I found an old, unopened bottle of ether in the lab. Is it safe to use? The age of the solvent is unknown, and peroxides may have formed even in an unopened container.Do not open the container. Check the manufacturer's expiration date if available. If expired or the age is unknown, treat it as potentially hazardous and arrange for disposal through your institution's safety office.[16]
My peroxide test is positive. What should I do? The solvent contains peroxides at a detectable level.The appropriate action depends on the concentration. Refer to the "Peroxide Concentration Hazard Levels" table below. If the concentration is above the acceptable limit for your intended use, the peroxides must be removed, or the solvent must be disposed of.[11]
I need to use an uninhibited ether for my experiment. How should I handle it? Uninhibited ethers are highly susceptible to rapid peroxide formation.Uninhibited ethers should ideally be used within 24 hours of opening the container.[2] They should be stored under an inert atmosphere and tested for peroxides before every use.[5]
Can I refrigerate ethers to slow down peroxide formation? While storing in a cool place is recommended, refrigeration of some ethers like diethyl ether is not advised as it can lead to the formation of an explosive atmosphere and does not significantly slow peroxide accumulation.[5]Store in a cool, dark, and well-ventilated area, but not typically in a standard laboratory refrigerator unless it is specifically designed for flammable liquid storage.[10]

Data Presentation

Table 1: Common Peroxide-Forming Ether Solvents and Their Hazard Levels
Solvent Peroxide Formation Hazard Notes
Diisopropyl etherSevere; can form explosive peroxides without concentration.[17]Notorious for forming highly explosive crystals.[4]
Diethyl etherHazard upon concentration.[17]One of the most common peroxide-forming solvents in labs.[1]
Tetrahydrofuran (THF)Hazard upon concentration.[17]Widely used and requires regular testing.[1]
1,4-DioxaneHazard upon concentration.Similar hazard profile to THF and diethyl ether.
2-Butanol (sec-Butanol)Hazard upon concentration.[17]Explosions have been reported during distillation.[4]
CyclohexeneHazard upon concentration.[17]
Table 2: Recommended Storage and Testing Periods for Opened Ethers
Ether Type Inhibitor Present Recommended Testing Frequency Maximum Recommended Storage Period
Group A (e.g., Diisopropyl ether)-Before use3 months
Group B (e.g., Diethyl ether, THF)YesEvery 6-12 months[9]12 months[2][16]
Group B (e.g., Diethyl ether, THF)NoEvery 3-6 months[9]3 months[1]
Uninhibited MonomersNo-24 hours[2][5]
Table 3: Peroxide Concentration Hazard Levels
Peroxide Concentration (ppm) Hazard Level & Recommended Action
< 3 ppmReasonably safe for most laboratory procedures.[11][12]
3 - 30 ppmModerate hazard. Avoid concentration. Disposal is recommended if not for immediate use.[11][12]
> 30 ppmSerious hazard. Do not use. Dispose of the solvent or remove peroxides.[10][11][12]
> 100 ppmExtremely dangerous. Do not handle. Contact your safety office for disposal.[15]

Experimental Protocols

Protocol 1: Peroxide Detection using Potassium Iodide (KI)

Objective: To qualitatively or semi-quantitatively determine the presence of peroxides in an ether solvent.

Materials:

  • Sample of ether solvent

  • Glacial acetic acid

  • Sodium iodide (NaI) or Potassium iodide (KI) crystals

  • Test tube or small vial

Procedure:

  • In a clean test tube, add approximately 0.5-1.0 mL of the ether solvent to be tested.[5]

  • Add an equal volume of glacial acetic acid to the test tube.[5]

  • Add about 0.1 g of sodium iodide or potassium iodide crystals to the mixture.[5]

  • Gently shake the mixture and observe any color change.

  • Interpretation of Results:

    • A yellow color indicates a low concentration of peroxides.[5][14]

    • A brown color indicates a high and potentially dangerous concentration of peroxides.[5][14]

Protocol 2: Peroxide Removal using Activated Alumina (B75360)

Objective: To remove peroxides from an ether solvent for purification.

Materials:

  • Peroxide-containing ether solvent

  • Activated alumina (basic or neutral)

  • Chromatography column

  • Receiving flask

Procedure:

  • Set up a chromatography column packed with activated alumina. A general guideline is to use about 100 g of alumina for every 100 mL of solvent.[11][18]

  • Carefully pass the peroxide-containing solvent through the column, collecting the purified solvent in a clean receiving flask.

  • Test the purified solvent for the presence of peroxides using one of the detection methods described above to ensure successful removal.

  • Important Note: This method removes peroxides but also any inhibitors that were present.[5] The purified, uninhibited ether is now highly susceptible to peroxide formation and should be used immediately or stored under an inert atmosphere for a very short period.[3]

  • Disposal of Alumina: The alumina column will retain the peroxides. It should be flushed with a dilute acidic solution of ferrous sulfate (B86663) to destroy the peroxides before disposal.[11][12][19]

Protocol 3: Peroxide Removal using Ferrous Sulfate

Objective: To chemically reduce and remove peroxides from water-soluble ethers.

Materials:

  • Peroxide-containing ether solvent

  • Ferrous sulfate (FeSO₄)

  • Concentrated sulfuric acid or hydrochloric acid

  • Water

  • Separatory funnel

Procedure:

  • Prepare a fresh ferrous salt solution. One common preparation involves dissolving 60 g of ferrous sulfate in 110 mL of water containing 6 mL of concentrated sulfuric acid.[15][18]

  • In a separatory funnel, shake the peroxide-containing ether with the ferrous sulfate solution. For the first extraction, shake gently to avoid pressure buildup.[18]

  • Separate the aqueous layer.

  • Repeat the washing process until a peroxide test on the ether is negative.[3]

  • After removal of peroxides, the ether should be washed with water to remove any residual acid and iron salts, and then dried over a suitable drying agent.

Visualizations

Peroxide_Formation_Mechanism Ether Ether (R-O-CH-R') Ether_Radical Ether Radical (R-O-C•-R') Ether->Ether_Radical H• abstraction Oxygen Oxygen (O2) Initiator Light, Heat, or Metal Contaminants Initiator->Ether Initiation Peroxy_Radical Peroxy Radical (R-O-C(OO•)-R') Ether_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide (R-O-C(OOH)-R') Peroxy_Radical->Hydroperoxide + H• from another Ether molecule Explosive_Peroxides Explosive Polymeric Peroxides & Dioxides Hydroperoxide->Explosive_Peroxides Further Reactions

Caption: The free-radical mechanism of peroxide formation in ethers.

Stored_Ether_Workflow Start Stored Ether Container Visual_Inspection Visually Inspect for Crystals or Viscosity Start->Visual_Inspection Crystals_Present Crystals/Viscosity Present Visual_Inspection->Crystals_Present Yes No_Crystals No Visible Hazards Visual_Inspection->No_Crystals No Contact_EHS DO NOT HANDLE Contact Safety Office Crystals_Present->Contact_EHS Check_Age Check 'Date Opened' and Expiration Date No_Crystals->Check_Age Expired Expired or > Recommended Storage Time Check_Age->Expired Yes Within_Date Within Safe Storage Period Check_Age->Within_Date No Dispose_Solvent Dispose of Solvent Expired->Dispose_Solvent Test_Peroxides Test for Peroxides Within_Date->Test_Peroxides Peroxide_Level Peroxide Level > 30 ppm? Test_Peroxides->Peroxide_Level High_Peroxides High Peroxides Peroxide_Level->High_Peroxides Yes Low_Peroxides Low Peroxides (< 30 ppm) Peroxide_Level->Low_Peroxides No Remove_Peroxides Remove Peroxides High_Peroxides->Remove_Peroxides Remove_Peroxides->Test_Peroxides Retest Use_Solvent Proceed with Use (with caution) Low_Peroxides->Use_Solvent

Caption: Decision workflow for handling stored ether solvents.

References

Technical Support Center: Stereochemical Control in Propenyl Ether Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the control of stereochemistry in propenyl ether reactions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions.

Q1: I am observing a low E/Z ratio in my this compound synthesis via isomerization of an allyl ether. How can I improve the selectivity for the desired isomer?

A1: Low E/Z selectivity in the isomerization of allyl ethers to propenyl ethers is a common issue. The outcome is often dependent on the catalyst and reaction conditions, which can favor either the thermodynamically or kinetically controlled product.

Potential Causes and Solutions:

  • Inappropriate Catalyst System: The choice of catalyst is crucial. While strong bases can effect this transformation, transition metal catalysts often provide higher selectivity.

    • Solution: Consider using an iron pentacarbonyl catalyst in a basic ethanolic solution. This system has been reported to smoothly isomerize alkyl and aryl allyl ethers to 1-propenyl ethers with good yields.

  • Sub-optimal Reaction Temperature: The reaction temperature can influence the equilibrium between the E and Z isomers.

    • Solution: Systematically vary the reaction temperature. Lower temperatures may favor the kinetic product, while higher temperatures could favor the thermodynamic product. Experiment to find the optimal temperature for your specific substrate.

  • Solvent Effects: The polarity of the solvent can impact the transition state of the isomerization, thereby affecting the E/Z ratio.

    • Solution: Screen a range of solvents with varying polarities. For example, compare the results in a non-polar solvent like toluene (B28343) with a more polar aprotic solvent like THF or a protic solvent like ethanol.

Q2: My asymmetric allylic etherification to produce a chiral this compound precursor is resulting in low enantiomeric excess (ee). What factors should I investigate?

A2: Achieving high enantioselectivity in the synthesis of chiral allylic ethers, which can be precursors to chiral propenyl ethers, is highly dependent on the chiral catalyst, substrate, and reaction conditions.

Potential Causes and Solutions:

  • Catalyst Loading and Integrity: Insufficient catalyst or a partially decomposed catalyst can lead to a competing non-enantioselective background reaction.

    • Solution: Ensure the catalyst is of high purity and handled under appropriate inert conditions. A catalyst loading of 1 mol % is a good starting point for many palladium-catalyzed asymmetric allylic etherifications.[1] Reducing the catalyst loading may decrease conversion and selectivity.[1]

  • Solvent Choice: The solvent can significantly influence the stereochemical outcome by stabilizing one diastereomeric transition state over the other.[2]

    • Solution: Conduct a solvent screen. For palladium-catalyzed reactions of (E)-2-alkene-1-ols derivatives with phenols, chloroform (B151607) has been shown to be an effective solvent.[1] Comparing results in solvents of different polarities and coordinating abilities (e.g., toluene, THF, CH2Cl2) is recommended.

  • Nucleophile and Substrate Structure: The steric and electronic properties of both the phenol (B47542) nucleophile and the allylic substrate can impact the enantioselectivity.

    • Solution: If possible, modify the protecting groups on your substrate or the substituents on your phenol. For instance, electron-donating or electron-withdrawing groups on the phenol can influence its nucleophilicity and interaction with the catalyst complex.

  • Reaction Temperature: Temperature can affect the flexibility of the catalyst-substrate complex and the energy difference between the diastereomeric transition states.

    • Solution: Optimize the reaction temperature. A common starting point for the palladium-catalyzed synthesis of chiral allylic ethers is 38 °C.[1] Lowering the temperature may in some cases improve enantioselectivity, although it may also decrease the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for synthesizing stereodefined propenyl ethers?

A1: The two primary strategies for obtaining stereodefined propenyl ethers are:

  • Stereoselective Isomerization of Allyl Ethers: This is a widely used method where a readily available allyl ether is rearranged to the more thermodynamically stable this compound. The E/Z selectivity is controlled by the choice of catalyst (e.g., transition metals like iron or iridium) and reaction conditions.[3][4][5]

  • Stereospecific Synthesis from Vinyl Boronates: A copper-promoted coupling of vinyl pinacol (B44631) boronate esters with alcohols can produce enol ethers with high stereoselectivity and stereospecificity. This method is compatible with various functional groups and proceeds at room temperature.[4]

Q2: Can I synthesize a chiral this compound?

A2: Yes, chiral propenyl ethers can be synthesized, typically through precursors like chiral allylic ethers. A key method is the asymmetric allylic alkylation of phenols with allylic alcohol derivatives using a chiral catalyst. For example, chiral palladium(II) complexes can catalyze the transformation of (E)-2-alkene-1-ols derivatives into enantioenriched branched allylic aryl ethers with high enantiomeric purity (typically 90–98% ee).[1]

Q3: How do I choose between the (E) and (Z) isomers of a this compound for my reaction?

A3: The choice between the (E) and (Z) isomers depends on the desired stereochemical outcome of the subsequent reaction. The geometry of the double bond in the this compound will often dictate the stereochemistry of the product in reactions like cycloadditions or rearrangements. For example, in a hetero-Diels-Alder reaction, the cis or trans relationship of substituents in the resulting dihydropyran ring is determined by the E or Z geometry of the dienophilic this compound.

Q4: What are some common side reactions to be aware of during this compound synthesis?

A4: When synthesizing propenyl ethers, particularly through the isomerization of allyl ethers, potential side reactions include:

  • Decomposition of the starting material or product: This can be promoted by overly harsh reaction conditions (e.g., high temperatures or very strong bases).

  • Formation of undesired constitutional isomers: In some cases, migration of the double bond to other positions can occur.

  • In the case of asymmetric synthesis, formation of the achiral linear ether: This can be a competing pathway in some metal-catalyzed allylic etherifications, reducing the yield of the desired branched chiral product.[1]

Data Presentation

Table 1: Effect of Catalyst Loading on the Asymmetric Synthesis of an Allyl Phenyl Ether [1]

Catalyst Loading (mol %)Conversion of Starting Material (%)Ratio of Branched Ether to Amide Byproduct
1.0>95 (after 12h)94:6
0.572 (after 24h)87:13
0.148 (after 24h)-

Reaction Conditions: (E)-2-buten-1-ol trichloroacetimidate (B1259523) with phenol in the presence of a chiral di-μ-amidate dipalladium complex catalyst at 38 °C.

Experimental Protocols

Protocol 1: General Procedure for the Catalytic Asymmetric Synthesis of Chiral Allylic Phenyl Ethers [1]

This protocol is adapted from the synthesis of branched chiral allylic phenyl ethers using a di-μ-amidate dipalladium complex.

Materials:

  • Chiral di-μ-amidate dipalladium catalyst (e.g., complex 3 or ent-3 as described in the source literature)

  • (E)-2-alkene-1-ol trichloroacetimidate derivative

  • Phenol

  • Anhydrous chloroform (CHCl₃)

  • Argon (or Nitrogen) gas

  • Reaction vial with a screw cap

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for flash chromatography

Procedure:

  • To a reaction vial, add the chiral palladium catalyst (1 mol %).

  • Add the (E)-2-alkene-1-ol trichloroacetimidate derivative (1.0 equivalent).

  • Add the phenol (1.2 equivalents).

  • Add anhydrous chloroform to achieve the desired concentration (e.g., 0.5 M).

  • Seal the reaction vial under an argon atmosphere.

  • Heat the reaction mixture in a block heater at 38 °C.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or GC).

  • Upon completion, concentrate the solution in vacuo.

  • Purify the residue by flash chromatography on silica gel to afford the 3-aryloxy-1-alkene product.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (gloves, safety glasses).

  • Handle chloroform with care as it is a hazardous substance.

  • Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Chiral Pd Catalyst B Add Allylic Imidate C Add Phenol D Add Anhydrous Solvent E Seal under Inert Gas F Heat at 38 °C E->F G Monitor Progress (TLC/GC) F->G H Concentrate in vacuo G->H I Flash Chromatography H->I J Isolate Pure Product I->J

Caption: Workflow for the asymmetric synthesis of chiral allylic ethers.

logical_relationship cluster_problem Problem cluster_factors Influencing Factors cluster_solutions Troubleshooting Steps P Low Stereoselectivity (E/Z or ee) F1 Catalyst Choice & Loading P->F1 F2 Solvent Polarity P->F2 F3 Reaction Temperature P->F3 F4 Substrate Structure P->F4 S1 Screen Catalysts F1->S1 S2 Optimize Catalyst Loading F1->S2 S3 Conduct Solvent Screen F2->S3 S4 Vary Temperature F3->S4 S5 Modify Substrate F4->S5

Caption: Troubleshooting logic for low stereoselectivity in this compound reactions.

References

Validation & Comparative

A Comparative Guide to Propenyl and Vinyl Ethers as Alcohol Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity. For the temporary masking of hydroxyl functionalities, ethers are a cornerstone, offering a balance of stability and controlled cleavage. Among these, enol ethers, specifically propenyl and vinyl ethers, provide a valuable option due to their unique reactivity profile. This guide offers an objective comparison of propenyl and vinyl ethers as alcohol protecting groups, supported by experimental data and detailed protocols to aid researchers in their synthetic strategy.

Overview of Protection and Deprotection Chemistry

Both vinyl and propenyl ethers function as protecting groups by converting the alcohol into an acetal. The primary difference lies in their formation and the resulting aldehyde byproduct upon deprotection.

  • Vinyl Ethers: Typically formed by the acid-catalyzed addition of an alcohol to a vinyl ether, such as ethyl vinyl ether, or through transition-metal-catalyzed transetherification.[1] They are readily cleaved under mild acidic conditions.[2][3]

  • Propenyl Ethers: Often synthesized via the isomerization of the more readily available allyl ethers, a reaction typically catalyzed by ruthenium or rhodium complexes or strong bases.[4] Similar to vinyl ethers, they are cleaved under mild acidic conditions.

The general protection and deprotection schemes are illustrated below.

G cluster_protection Protection cluster_vinyl Vinyl Ether Protection cluster_propenyl Propenyl Ether Protection cluster_deprotection Deprotection cluster_vinyl_deprotect Vinyl Ether Cleavage cluster_propenyl_deprotect This compound Cleavage ROH R-OH (Alcohol) V_reagent Ethyl Vinyl Ether (CH2=CHOEt) ROH->V_reagent H+ or Pd(II) cat. Allyl_Ether R-O-CH2CH=CH2 (Allyl Ether) ROH->Allyl_Ether NaH, Allyl-Br ROVE R-O-CH=CH2 (Vinyl Ether) V_reagent->ROVE ROVE2 R-O-CH=CH2 P_reagent Isomerization Catalyst (e.g., Ru complex) Allyl_Ether->P_reagent ROPE R-O-CH=CH-CH3 (this compound) P_reagent->ROPE ROPE2 R-O-CH=CH-CH3 ROH2 R-OH (Alcohol) V_deprotect Mild Acid (e.g., AcOH, p-TsOH) ROVE2->V_deprotect V_deprotect->ROH2 Acetaldehyde CH3CHO V_deprotect->Acetaldehyde P_deprotect Mild Acid (e.g., AcOH, p-TsOH) ROPE2->P_deprotect P_deprotect->ROH2 Propionaldehyde CH3CH2CHO P_deprotect->Propionaldehyde G cluster_main Comparative Synthetic Workflow ROH R-OH (Starting Alcohol) AllylEther R-O-Allyl (Allyl Ether Intermediate) ROH->AllylEther Allylation (e.g., NaH, Allyl-Br) VinylEther R-O-Vinyl (Vinyl Ether) ROH->VinylEther Vinylation (e.g., Et-O-Vinyl, Pd cat.) PropenylEther R-O-Propenyl (this compound) AllylEther->PropenylEther Isomerization (e.g., Ru cat.)

References

A Comparative Guide to Catalysts for Living Cationic Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Living cationic polymerization is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low dispersity), and specific end-group functionalities. The choice of catalyst is paramount to achieving a "living" process, where chain-transfer and termination reactions are effectively suppressed. This guide provides an objective comparison of the performance of representative catalysts for the living cationic polymerization of isobutyl vinyl ether (IBVE), a common monomer in this field. The data presented is supported by experimental findings from peer-reviewed literature.

Performance Comparison of Catalysts for Living Cationic Polymerization of Isobutyl Vinyl Ether (IBVE)

The following table summarizes the performance of three distinct classes of catalysts: a classic Lewis acid system (SnCl₄), a metal-free organic Lewis acid (diaryliodonium salt), and a photoredox catalyst system. These have been selected to represent the diversity of catalytic systems available for living cationic polymerization.

Catalyst SystemInitiatorMonomerSolventTemp. (°C)TimeConv. (%)Mn (calc) ( g/mol )Mn (exp) ( g/mol )M_w/M_n_Reference
Lewis Acid IBVE-HClIBVEToluene-30< 1 min>9810,00010,4001.08[1]
Organocatalyst TfOH / nBu₄NIIBVECH₂Cl₂-402 h9910,0009,9001.15[2]
Photoredox Catalyst DPIX / ZnX₂IBVECH₂Cl₂-302 h100-~10,000< 1.2[3]

IBVE: Isobutyl vinyl ether; IBVE-HCl: HCl adduct of isobutyl vinyl ether; SnCl₄: Tin(IV) chloride; TfOH: Triflic acid; nBu₄NI: Tetrabutylammonium iodide; DPIX: Diphenyliodonium halide; ZnX₂: Zinc halide; Mn (calc): Calculated number-average molecular weight; Mn (exp): Experimental number-average molecular weight; M_w/M_n_: Polydispersity index.

Experimental Protocols

The following are generalized methodologies for conducting living cationic polymerization experiments. Specific concentrations, temperatures, and times should be optimized for the chosen catalyst and monomer system.

Reagent and Solvent Purification

Rigorous purification of all reagents and solvents is crucial to prevent premature termination of the living polymerization.

  • Monomer (e.g., Isobutyl Vinyl Ether): Wash with an aqueous solution of a weak base (e.g., 10% NaOH) to remove inhibitors, followed by washing with deionized water until neutral. Dry over a suitable drying agent (e.g., CaH₂) and distill under reduced pressure immediately before use.[1]

  • Solvent (e.g., Toluene, Dichloromethane): Pass through a solvent purification system (e.g., alumina (B75360) columns) or reflux over a suitable drying agent (e.g., CaH₂ for toluene, P₂O₅ for dichloromethane) and distill under an inert atmosphere.[1]

  • Initiator and Catalyst: Use high-purity commercial reagents. Lewis acids are often used as solutions in a dry solvent. Solid initiators and catalysts should be dried under vacuum before use.

General Polymerization Procedure

All manipulations should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.

  • Reactor Setup: A glass reactor equipped with a magnetic stirrer and a three-way stopcock is dried in an oven and then assembled while hot under a stream of inert gas.

  • Reagent Charging: The reactor is charged with the purified solvent and monomer via syringe. The solution is then cooled to the desired reaction temperature in a cryostat.

  • Initiation: The initiator solution is added to the stirred monomer solution.

  • Polymerization: The catalyst solution is then added to initiate the polymerization. The reaction mixture is stirred for the desired time. For photoredox systems, the reaction is initiated by irradiation with a light source (e.g., blue LED).

  • Termination: The polymerization is terminated by adding a quenching agent, such as pre-chilled methanol.

  • Polymer Isolation: The polymer is isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying under vacuum to a constant weight.[4]

Polymer Characterization
  • Molecular Weight and Polydispersity: The number-average molecular weight (Mn) and the polydispersity index (M_w/M_n_) are determined by gel permeation chromatography (GPC) calibrated with polymer standards (e.g., polystyrene).[1][5]

  • Chemical Structure: The chemical structure and purity of the polymer are confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR).[6][7]

Visualizations

Mechanism of Living Cationic Polymerization

The key to living cationic polymerization is the reversible equilibrium between a dormant covalent or semi-covalent species and a reactive (active) carbocationic species.[8][9] This equilibrium minimizes the concentration of the highly reactive carbocation at any given time, thereby suppressing termination and chain-transfer reactions.[8][9]

Living_Cationic_Polymerization cluster_equilibrium Reversible Activation cluster_side_reactions Suppressed Reactions Dormant Dormant Species (Covalent/Associated) Active Active Species (Carbocationic) Dormant->Active Activation (k_act) [Catalyst] Active->Dormant Deactivation (k_deact) Propagation Chain Growth Termination Termination Active->Termination ChainTransfer Chain Transfer Active->ChainTransfer Monomer Monomer Monomer->Propagation Propagation->Active k_p Catalyst_Comparison_Workflow Start Catalyst Selection (e.g., Lewis Acid, Organocatalyst, Photoredox) ReagentPrep Reagent & Solvent Purification Start->ReagentPrep Polymerization Living Cationic Polymerization ReagentPrep->Polymerization Characterization Polymer Characterization (GPC, NMR) Polymerization->Characterization DataAnalysis Data Analysis & Comparison (Mn, Mw/Mn, Rate) Characterization->DataAnalysis Conclusion Conclusion on Catalyst Performance DataAnalysis->Conclusion

References

Validating Propenyl Ether Structures with 1H NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Distinguishing propenyl ethers from their allyl ether isomers is a critical step in chemical synthesis and drug development, where precise molecular geometry dictates biological activity. 1H Nuclear Magnetic Resonance (NMR) spectroscopy provides a definitive, non-destructive method for this structural validation. This guide offers a comparative analysis of the 1H NMR spectral features of propenyl ethers versus their common isomers, supported by experimental data, to aid researchers in accurate structure elucidation.

The key to differentiating these isomers lies in the distinct chemical environments of the protons on and adjacent to the carbon-carbon double bond. These differences manifest as unique chemical shifts and, most revealingly, coupling constants (J-values) in the 1H NMR spectrum.

Comparative 1H NMR Data: Propenyl vs. Allyl Ethers

The following table summarizes the characteristic 1H NMR data for a representative propenyl ether, trans-anethole, and its isomer, allyl ethyl ether. This data clearly illustrates the diagnostic spectral features that enable unambiguous identification.

Compound Structure Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
trans-Anetholetrans-Anethole structureH-1' (vinylic)6.41d15.7
H-2' (vinylic)6.15dq15.7, 6.6
-OCH33.84s-
Aromatic-H7.32, 6.89d8.8
-CH31.92dd6.6, 1.4
cis-Anethole (B1224065)cis-Anethole structureH-1' (vinylic)~5.8dq11.5, 7.1
Allyl Ethyl EtherAllyl ethyl ether structureH-1' (vinylic)5.9m-
H-2' (vinylic, trans)5.25dq17.2, 1.6
H-2' (vinylic, cis)5.16dq10.4, 1.4
-OCH2- (allyl)3.98dt5.6, 1.4
-OCH2CH33.48q7.0
-OCH2CH31.21t7.0

Data for trans-anethole and cis-anethole from supporting information for "Ruthenium-catalyzed estragole (B85927) isomerization: high trans-selective formation of anethole".[1] Data for allyl ethyl ether is widely available in spectral databases.

The most significant differentiator is the coupling constant between the vinylic protons. For trans-propenyl ethers, this coupling constant is typically large, in the range of 12-18 Hz.[2] In contrast, cis-propenyl ethers exhibit a smaller coupling constant, generally between 6-12 Hz.[2] Allyl ethers, having a terminal double bond, display a more complex set of vinylic signals with distinct geminal, cis, and trans couplings, and their protons attached to the carbon adjacent to the ether oxygen appear at a different chemical shift compared to the vinylic protons of propenyl ethers.

Experimental Protocol for 1H NMR Spectroscopy

The following protocol outlines the standard procedure for acquiring a high-resolution 1H NMR spectrum for the validation of a this compound structure.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm), unless the solvent signal can be used as a reference.

  • Ensure the solution is clear and free of any particulate matter.

2. Spectrometer Setup and Data Acquisition: [2][3][4][5][6]

  • The 1H NMR spectrum should be acquired on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.

  • The sample is inserted into the spectrometer, and the magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent.

  • The magnetic field homogeneity is optimized by "shimming" to achieve the best possible resolution.

  • The probe is tuned to the 1H frequency to maximize signal-to-noise.

  • A standard one-pulse (e.g., zg30) or a water suppression pulse sequence (if applicable) is used for acquisition.

  • Key acquisition parameters to be set include:

    • Spectral Width: Typically -2 to 12 ppm for a broad overview.

    • Pulse Width: A 30° or 45° pulse is commonly used for quantitative measurements.

    • Acquisition Time: 2-4 seconds to ensure good digital resolution.

    • Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.

    • Number of Scans: 4 to 16 scans are usually sufficient for a moderately concentrated sample.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is subjected to a Fourier Transform to generate the spectrum.

  • An exponential line broadening of 0.3 Hz may be applied to improve the signal-to-noise ratio.

  • The spectrum is phased and baseline corrected to ensure accurate integration.

  • The chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for the validation of a this compound structure using 1H NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis cluster_3 Structure Confirmation A Dissolve sample in deuterated solvent B Add internal standard (e.g., TMS) A->B C Transfer to NMR tube B->C D Lock, shim, and tune spectrometer C->D E Acquire 1H NMR spectrum D->E F Process spectrum (FT, phasing, baseline correction) E->F G Identify vinylic proton signals F->G H Measure coupling constant (J-value) G->H I Compare with expected values H->I J J = 12-18 Hz? I->J K J = 6-12 Hz? J->K No M trans-Propenyl Ether J->M Yes L Other splitting pattern? K->L No N cis-Propenyl Ether K->N Yes O Isomeric Structure (e.g., Allyl Ether) L->O

Caption: Workflow for this compound validation.

References

A Comparative Analysis of the Reactivity of Cis- and Trans-Propenyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The geometric isomerism of propenyl ethers, specifically the cis and trans configurations, imparts distinct stereoelectronic properties that significantly influence their chemical reactivity. This guide provides an objective comparison of the reactivity of cis- and trans-propenyl ethers in key chemical transformations, including acid-catalyzed hydrolysis, electrophilic addition, and cationic polymerization. The information presented is supported by available experimental data to assist researchers in selecting the appropriate isomer for their specific applications, from polymer synthesis to the design of reactive intermediates in drug development.

Executive Summary

In general, cis-propenyl ethers are observed to be more reactive than their trans counterparts in various chemical reactions. This heightened reactivity is primarily attributed to the greater steric strain and higher ground-state energy of the cis isomer compared to the more stable trans configuration. The substituents on the same side of the double bond in the cis isomer lead to steric hindrance, making the molecule less stable and more prone to reactions that relieve this strain.

Comparative Reactivity Data

The following table summarizes the relative reactivity and available quantitative data for the reactions of cis- and trans-propenyl ethers. It is important to note that while the general trend of higher reactivity for the cis isomer is widely acknowledged, specific kinetic data for a direct comparison across all reaction types can be sparse in the literature.

Reaction TypeIsomerRelative ReactivityQuantitative Data (Exemplary)
Acid-Catalyzed Hydrolysis cis-Propenyl etherHigherRate constants are generally greater than for the trans isomer.
trans-Propenyl etherLower-
Electrophilic Addition cis-Propenyl etherHigherFaster reaction rates observed in additions of halogens and other electrophiles.
trans-Propenyl etherLower-
Cationic Polymerization cis-Propenyl etherHigherOften exhibits a higher propagation rate constant (kp).
trans-Propenyl etherLower-

Detailed Reactivity Analysis

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of vinyl ethers, including propenyl ethers, proceeds via protonation of the double bond to form a resonance-stabilized carbocation intermediate. The rate-determining step is the proton transfer from the acid to the ether.

The general mechanism is as follows:

  • Protonation: The lone pair on the oxygen atom attacks a proton from the acid, forming a protonated ether.

  • Carbocation Formation: The pi electrons of the double bond attack the proton, leading to the formation of a carbocation intermediate. The stability of this carbocation is a key factor in the reaction rate.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.

  • Deprotonation: A final deprotonation step yields the hydrolysis products, an aldehyde (propanal) and an alcohol.

Studies on the hydrolysis of various vinyl ether isomers have shown that the cis isomers generally hydrolyze faster than the trans isomers. This is attributed to the higher ground-state energy of the cis isomer due to steric strain. The transition state for protonation is less affected by this initial strain, leading to a lower activation energy for the hydrolysis of the cis isomer. It has been demonstrated that cis and trans isomers of vinyl ethers do not interconvert under hydrolysis conditions.[1]

Electrophilic Addition

In electrophilic addition reactions, an electrophile adds across the double bond of the propenyl ether. Common electrophiles include halogens (e.g., Br₂), hydrogen halides (e.g., HBr), and other electron-deficient species.

The general mechanism involves:

  • Electrophilic Attack: The electron-rich double bond of the this compound attacks the electrophile, forming a carbocation intermediate.

  • Nucleophilic Attack: A nucleophile then attacks the carbocation, completing the addition.

Consistent with the trend observed in hydrolysis, cis-propenyl ethers are generally more reactive towards electrophilic addition than their trans counterparts. The steric repulsion in the cis isomer raises its ground-state energy, making it more readily available to react with an incoming electrophile to relieve this strain.

Cationic Polymerization

Propenyl ethers are known to undergo cationic polymerization, a process initiated by a cationic species that attacks the double bond. The reactivity of the monomer is a critical factor in determining the rate of polymerization and the properties of the resulting polymer.

The key steps in cationic polymerization are:

  • Initiation: A cation (from an initiator) adds to the double bond of the this compound, generating a carbocationic active center.

  • Propagation: The carbocationic end of the growing polymer chain adds to another monomer molecule.

  • Chain Transfer and Termination: The polymerization can be terminated or the active center can be transferred to another molecule.

Research in the field of cationic polymerization has indicated that cis isomers of β-substituted vinyl ethers, such as propenyl ethers, can exhibit higher reactivity than the corresponding trans isomers. This difference in reactivity can influence the choice of monomer and reaction conditions for achieving polymers with desired molecular weights and microstructures.

Experimental Protocols

The following are representative experimental protocols for comparing the reactivity of cis- and trans-propenyl ethers.

Protocol 1: Comparison of Acid-Catalyzed Hydrolysis Rates

Objective: To determine and compare the rate constants for the acid-catalyzed hydrolysis of cis- and trans-propenyl ethers.

Materials:

  • cis-Propenyl ether

  • trans-Propenyl ether

  • Standardized aqueous solution of a strong acid (e.g., 0.1 M HCl)

  • A suitable organic co-solvent (e.g., acetonitrile (B52724) or dioxane) if the ethers have low water solubility

  • Internal standard for NMR or GC analysis (e.g., 1,4-dioxane)

  • NMR spectrometer or Gas Chromatograph (GC)

Procedure:

  • Prepare separate reaction solutions for the cis and trans isomers. In a thermostated reaction vessel, combine the acidic aqueous solution and the organic co-solvent (if used).

  • Add a known amount of the internal standard to each solution.

  • Initiate the reaction by adding a precise amount of the respective this compound isomer to the reaction mixture with vigorous stirring. Start a timer immediately.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by neutralizing the acid with a suitable base (e.g., a solution of sodium bicarbonate).

  • Analyze the quenched samples by ¹H NMR spectroscopy or GC.

  • Quantify the disappearance of the this compound peak and/or the appearance of the propanal peak relative to the internal standard over time.

  • Plot the natural logarithm of the concentration of the this compound versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k_obs).

  • Compare the calculated rate constants for the cis and trans isomers.

Visualizing Reactivity Differences

The following diagrams illustrate the conceptual relationships governing the reactivity of cis- and trans-propenyl ethers.

G cluster_0 Isomer Properties cluster_1 Reactivity Outcome Cis Isomer Cis Isomer Higher Steric Strain Higher Steric Strain Cis Isomer->Higher Steric Strain leads to Trans Isomer Trans Isomer Lower Steric Strain Lower Steric Strain Trans Isomer->Lower Steric Strain leads to Higher Ground-State Energy Higher Ground-State Energy Higher Steric Strain->Higher Ground-State Energy results in Lower Ground-State Energy Lower Ground-State Energy Lower Steric Strain->Lower Ground-State Energy results in Lower Activation Energy Lower Activation Energy Higher Ground-State Energy->Lower Activation Energy contributes to Higher Activation Energy Higher Activation Energy Lower Ground-State Energy->Higher Activation Energy contributes to Higher Reactivity Higher Reactivity Lower Reactivity Lower Reactivity Lower Activation Energy->Higher Reactivity Higher Activation Energy->Lower Reactivity

Figure 1. Relationship between isomeric structure and chemical reactivity.

G cluster_0 Experimental Workflow: Hydrolysis Kinetics A Prepare Acidic Reaction Mixtures (cis and trans) B Add Internal Standard A->B C Initiate Reaction with this compound Isomer B->C D Withdraw and Quench Aliquots at Time Intervals C->D E Analyze Samples (NMR or GC) D->E F Determine Concentration vs. Time E->F G Calculate Rate Constants F->G H Compare Reactivity G->H

Figure 2. Experimental workflow for comparing hydrolysis kinetics.

Conclusion

The stereochemistry of propenyl ethers plays a crucial role in determining their reactivity. The inherent steric strain in cis-propenyl ethers leads to a higher ground-state energy, making them generally more susceptible to acid-catalyzed hydrolysis, electrophilic addition, and cationic polymerization compared to their more stable trans isomers. Researchers and drug development professionals should consider these reactivity differences when designing synthetic routes and developing new materials or therapeutic agents. The provided experimental protocol offers a framework for quantitatively assessing these differences in a laboratory setting.

References

A Comparative Guide to the Stability of Propenyl Ether and Silyl Ether Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups for hydroxyl functionalities is paramount to achieving high yields and preserving molecular complexity. Propenyl ethers and a diverse family of silyl (B83357) ethers represent two widely utilized classes of protecting groups, each with a distinct stability profile that dictates its suitability for specific synthetic strategies. This guide provides an objective comparison of the stability of propenyl ether protecting groups against a range of common silyl ethers (TMS, TES, TBDMS, TIPS, and TBDPS), supported by experimental data and detailed methodologies for their application and removal.

Relative Stability: A Quantitative and Qualitative Overview

The stability of a protecting group is not an absolute measure but rather a relative characteristic that depends on the reaction conditions employed. The choice between a this compound and a silyl ether, or among the various silyl ethers, often hinges on the desired orthogonality—the ability to selectively deprotect one group in the presence of others.

Silyl ethers offer a broad spectrum of stability that is primarily governed by the steric bulk of the substituents on the silicon atom. Larger, bulkier groups hinder the approach of nucleophiles or protons to the silicon-oxygen bond, thereby increasing the stability of the protecting group.[1] In contrast, the stability of propenyl ethers is dictated by the reactivity of the carbon-carbon double bond.

Data Presentation: Comparative Stability

The following tables summarize the stability of propenyl ethers and various silyl ethers under different reaction conditions.

Table 1: Relative Stability under Acidic Conditions [1][2][3]

Protecting GroupRelative Rate of Acid-Catalyzed Hydrolysis (vs. TMS)Typical Cleavage Conditions
This compound Data not directly comparable; generally labileMild to strong acidic conditions (e.g., p-TsOH, CSA, AcOH)
TMS 1Very weak acids (e.g., silica (B1680970) gel, K₂CO₃ in methanol)
TES 64Mild acids (e.g., AcOH in THF/H₂O)
TBDMS 20,000Stronger acids (e.g., CSA in MeOH, HF in pyridine)
TIPS 700,000Very strong acids (e.g., HF in acetonitrile)
TBDPS 5,000,000Harsh acidic conditions

Table 2: Relative Stability under Basic Conditions [1][2][3]

Protecting GroupRelative Rate of Base-Catalyzed Hydrolysis (vs. TMS)Typical Cleavage Conditions
This compound Generally StableStable to strong bases (e.g., KOtBu)
TMS 1Mild bases (e.g., K₂CO₃ in methanol)
TES 10-100Mild to moderate bases
TBDMS ~20,000Stable to most non-fluoride bases
TIPS 100,000Very stable to most non-fluoride bases
TBDPS ~20,000Stable to most non-fluoride bases

Table 3: Stability under Other Common Conditions

Protecting GroupOxidative Conditions (e.g., DDQ)Reductive Conditions (e.g., H₂, Pd/C)Fluoride-Mediated Cleavage (e.g., TBAF)
This compound LabileStableStable
TMS StableStableVery Labile
TES StableStableLabile
TBDMS StableStableLabile
TIPS StableStableLess Labile
TBDPS StableStableLess Labile

Experimental Protocols

The following are representative experimental protocols for the protection of a primary alcohol with a this compound and a TBDMS ether, and their subsequent deprotection under various conditions.

This compound Protection and Deprotection

Protocol 1: Protection of a Primary Alcohol as a this compound

  • Materials: Primary alcohol (1.0 eq), allyl bromide (1.5 eq), sodium hydride (1.2 eq, 60% dispersion in mineral oil), anhydrous tetrahydrofuran (B95107) (THF).

  • Procedure:

    • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the primary alcohol in anhydrous THF dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool the reaction mixture back to 0 °C and add allyl bromide dropwise.

    • Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Protocol 2: Oxidative Deprotection of a this compound with DDQ

  • Materials: this compound (1.0 eq), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ, 1.2 eq), dichloromethane (B109758) (CH₂Cl₂), water.

  • Procedure:

    • Dissolve the this compound in a 9:1 mixture of CH₂Cl₂ and water.

    • Add DDQ portion-wise to the stirred solution at room temperature.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the layers and extract the aqueous layer with CH₂Cl₂.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the product by flash chromatography.

Silyl Ether (TBDMS) Protection and Deprotection

Protocol 3: Protection of a Primary Alcohol as a TBDMS Ether

  • Materials: Primary alcohol (1.0 eq), tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq), imidazole (B134444) (2.2 eq), anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve the primary alcohol and imidazole in anhydrous DMF under an inert atmosphere.

    • Add TBDMSCl to the solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 4: Acid-Catalyzed Deprotection of a TBDMS Ether

  • Materials: TBDMS-protected alcohol (1.0 eq), acetic acid (AcOH), tetrahydrofuran (THF), water.

  • Procedure:

    • Dissolve the TBDMS ether in a 3:1:1 mixture of THF:AcOH:water.

    • Stir the solution at room temperature and monitor the reaction by TLC.

    • Once the starting material is consumed, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the product by flash chromatography if necessary.

Protocol 5: Fluoride-Mediated Deprotection of a TBDMS Ether

  • Materials: TBDMS-protected alcohol (1.0 eq), tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.1 eq, 1.0 M solution in THF), anhydrous THF.

  • Procedure:

    • Dissolve the TBDMS ether in anhydrous THF at room temperature.

    • Add the TBAF solution dropwise to the stirred solution.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, quench with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by flash chromatography.

Visualization of Orthogonal Deprotection Strategies

The distinct stability profiles of propenyl and silyl ethers allow for their use in orthogonal protection strategies, where one group can be selectively removed in the presence of the other.

Orthogonal_Deprotection Substrate Substrate-O-Propenyl Substrate-O-TBDMS DDQ DDQ Substrate->DDQ Oxidative Cleavage TBAF TBAF Substrate->TBAF Fluoride Cleavage Product1 Substrate-OH Substrate-O-TBDMS DDQ->Product1 Product2 Substrate-O-Propenyl Substrate-OH TBAF->Product2

Caption: Orthogonal deprotection of propenyl and TBDMS ethers.

The diagram above illustrates a key advantage of using protecting groups from different classes. A substrate bearing both a this compound and a TBDMS ether can be selectively deprotected. Treatment with DDQ will cleave the this compound while leaving the TBDMS group intact. Conversely, treatment with a fluoride source like TBAF will remove the TBDMS ether without affecting the this compound.

Conclusion

The choice between this compound and silyl ether protecting groups is a strategic decision in organic synthesis that must be guided by the specific requirements of the synthetic route.

  • Propenyl ethers offer robust stability towards basic and many reductive conditions, making them valuable when such reagents are employed. Their lability under oxidative and acidic conditions provides useful deprotection pathways.

  • Silyl ethers provide a tunable continuum of stability, primarily based on steric hindrance. This allows for the selective protection and deprotection of multiple hydroxyl groups within the same molecule by choosing silyl groups of varying bulk. Their general stability to a wide range of non-acidic and non-fluoride reagents makes them exceptionally versatile.

By understanding the quantitative and qualitative differences in the stability of these protecting groups, researchers can design more efficient and elegant synthetic strategies, ultimately accelerating the discovery and development of new molecules.

References

evaluation of different reagents for propenyl ether deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective cleavage of protecting groups is a critical step in multi-step organic synthesis. Propenyl ethers, often formed via isomerization of the more common allyl ethers, serve as robust protecting groups for hydroxyl functionalities. Their removal, however, requires careful consideration of the reagents to ensure high yields and compatibility with other functional groups within a complex molecule. This guide provides an objective comparison of various reagents for the deprotection of propenyl ethers, supported by experimental data and detailed protocols.

Performance Comparison of Deprotection Reagents

The deprotection of propenyl ethers is essentially the hydrolysis of an enol ether, a reaction that is typically catalyzed by acid or specific metal salts. The choice of reagent is dictated by the substrate's sensitivity to acidic conditions and the presence of other protecting groups. Below is a summary of common reagents and their performance in the cleavage of propenyl ethers.

Reagent / CatalystTypical Reaction ConditionsReaction TimeYield (%)Substrate Scope & Remarks
Dilute Mineral Acids (e.g., HCl, H₂SO₄) Aqueous organic solvent (e.g., acetone (B3395972), THF), room temperatureMinutes to hoursGenerally high (>90%)Effective for simple substrates; may not be suitable for acid-sensitive molecules.
Pyridinium p-Toluenesulfonate (PPTS) Methanol (B129727) or ethanol, room temperature to mild heating1 - 6 hoursHigh (typically >85%)A mild and selective acidic catalyst, often used for deprotecting acetals and silyl (B83357) ethers.[1][2][3][4][5] It is suitable for substrates with other acid-labile groups.
Mercuric Chloride (HgCl₂) / Mercuric Oxide (HgO) Aqueous acetone, room temperature0.5 - 2 hoursVery high (>95%)A classic and highly effective method, particularly for substrates where acidic conditions are not tolerated. However, the toxicity of mercury reagents is a significant drawback.
Amberlyst® 15 Methanol, room temperature1 - 4 hoursHigh (>90%)A solid-supported acid catalyst that simplifies work-up through simple filtration.

Experimental Protocols

Detailed methodologies for the deprotection of propenyl ethers using key reagents are provided below.

Protocol 1: Deprotection using Dilute Hydrochloric Acid
  • Dissolution: Dissolve the propenyl ether substrate in a 1:1 mixture of acetone and water.

  • Acidification: Add a catalytic amount of 2M hydrochloric acid to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Protocol 2: Deprotection using Pyridinium p-Toluenesulfonate (PPTS)
  • Dissolution: Dissolve the this compound substrate in methanol.

  • Catalyst Addition: Add a catalytic amount (e.g., 0.1 equivalents) of PPTS to the solution.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Remove the methanol under reduced pressure, then extract the aqueous layer with an organic solvent. Dry, concentrate, and purify the product as described in Protocol 1.

Protocol 3: Deprotection using Mercuric Chloride and Mercuric Oxide

Caution: Mercury compounds are highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Reagent Preparation: Prepare a suspension of mercuric oxide (1.1 equivalents) in a 9:1 mixture of acetone and water.

  • Substrate and Catalyst Addition: To this suspension, add the this compound substrate (1 equivalent) followed by mercuric chloride (1.1 equivalents).

  • Reaction: Stir the resulting mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the mercury salts.

  • Extraction and Purification: Concentrate the filtrate and extract the product with an organic solvent. Wash the organic layer with a saturated aqueous solution of potassium iodide (to remove residual mercury) followed by brine. Dry, concentrate, and purify as needed.

Reaction Mechanisms and Workflow

The deprotection of a this compound is a critical step that follows the isomerization of an allyl ether. The overall process and the subsequent hydrolysis mechanism are depicted in the following diagrams.

G cluster_0 Evaluation Workflow Start Start with Allyl-protected Alcohol Isomerization Isomerization to this compound Start->Isomerization Base or Transition Metal Catalyst Deprotection This compound Deprotection (Hydrolysis) Isomerization->Deprotection Choice of Reagent Analysis Analysis of Deprotected Alcohol (Yield, Purity) Deprotection->Analysis Conclusion Select Optimal Reagent Analysis->Conclusion G cluster_1 Acid-Catalyzed Hydrolysis Mechanism PropenylEther This compound Protonation Protonation PropenylEther->Protonation H⁺ Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) Protonation->Oxocarbenium NucleophilicAttack Nucleophilic Attack by H₂O Oxocarbenium->NucleophilicAttack Hemiacetal Hemiacetal Intermediate NucleophilicAttack->Hemiacetal Deprotonation Deprotonation Hemiacetal->Deprotonation Product Deprotected Alcohol + Propionaldehyde Deprotonation->Product

References

A Comparative Guide to Determining the Molecular Weight of Poly(propenyl ether)s

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of three principal techniques for determining the molecular weight of poly(propenyl ether)s: Gel Permeation Chromatography (GPC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, and Static Light Scattering (SLS). Each method's principles, experimental protocols, and data interpretation are detailed to assist researchers in selecting the most appropriate technique for their specific needs.

Introduction to Polymer Molecular Weight Analysis

The molecular weight of a polymer is a critical parameter that dictates its physical and chemical properties, influencing its performance in various applications, including drug delivery systems. Unlike small molecules, synthetic polymers such as poly(this compound)s consist of a distribution of molecules with varying chain lengths. Therefore, the molecular weight is expressed as an average, with the most common being the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution.[1][2] Accurate determination of these parameters is crucial for ensuring batch-to-batch consistency and predicting the in-vivo behavior of polymer-based therapeutics.

Comparison of Key Techniques

The selection of an appropriate analytical technique for molecular weight determination depends on several factors, including the type of information required (relative versus absolute molecular weight), sample characteristics, and available instrumentation.

Technique Principle Information Obtained Advantages Limitations
Gel Permeation Chromatography (GPC) Separation based on hydrodynamic volume in solution.Relative Mn, Mw, PDI (requires calibration with standards).High throughput, robust, provides detailed molecular weight distribution.Calibration dependent, potential for shear degradation of high molecular weight polymers.
MALDI-TOF Mass Spectrometry Measurement of the mass-to-charge ratio of ionized polymer chains.Absolute Mn, Mw, PDI, end-group analysis, information on repeating units.High accuracy for low PDI polymers, provides structural information, small sample requirement.Difficulty with high PDI polymers (>1.3), potential for mass discrimination, matrix interference.[3]
Static Light Scattering (SLS) Measurement of the time-averaged intensity of scattered light from a polymer solution.Absolute Mw, radius of gyration (Rg), second virial coefficient (A2).Absolute measurement, no calibration needed, can be coupled with GPC.Sensitive to sample purity (dust, aggregates), requires accurate concentration and dn/dc values.[4][5]

Experimental Protocols

Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), is the most widely used method for determining the molecular weight distribution of polymers.[2] The technique separates molecules based on their size in solution as they pass through a column packed with porous gel. Larger molecules elute first, while smaller molecules penetrate the pores and have a longer retention time.

Instrumentation:

  • GPC system with a pump, injector, column oven, and a detector (typically a differential refractive index detector, dRI).

  • GPC columns suitable for the expected molecular weight range of the poly(this compound).

Reagents:

  • Mobile phase: Tetrahydrofuran (THF), HPLC grade.

  • Polymer sample: Poly(this compound).

  • Calibration standards: Polystyrene or other standards with a narrow molecular weight distribution.

Procedure:

  • Mobile Phase Preparation: Ensure the mobile phase is degassed and filtered.

  • Sample Preparation:

    • Accurately weigh 1-2 mg of the dry poly(this compound) sample.

    • Dissolve the sample in 1 mL of THF. Gentle agitation may be required to ensure complete dissolution. Avoid vigorous shaking to prevent shear degradation.

    • Filter the sample solution through a 0.2 µm syringe filter into a GPC vial.

  • Calibration:

    • Prepare a series of calibration standards of known molecular weight in THF.

    • Inject the standards into the GPC system and record their retention times.

    • Generate a calibration curve by plotting the logarithm of the molecular weight versus the retention time.

  • Sample Analysis:

    • Inject the prepared poly(this compound) sample solution into the GPC system.

    • Record the chromatogram.

  • Data Analysis:

    • Using the calibration curve, determine the Mn, Mw, and PDI of the sample from its chromatogram.

Illustrative Data (Poly(ethylene glycol) - a related polyether):

SampleMn (Da)Mw (Da)PDI (Mw/Mn)
PEG Standard 11,4501,5201.05
PEG Standard 25,8006,1001.05
PEG Standard 321,50022,8001.06
Poly(this compound) (Hypothetical)8,5009,8001.15

Note: This table presents hypothetical data for poly(this compound) alongside typical data for polyethylene (B3416737) glycol (PEG) standards to illustrate the expected output.

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing weigh Weigh Polymer dissolve Dissolve in THF weigh->dissolve filter Filter Solution dissolve->filter inject Inject Sample filter->inject separate Separation in Column inject->separate detect dRI Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram calibrate Apply Calibration Curve chromatogram->calibrate calculate Calculate Mn, Mw, PDI calibrate->calculate MALDI_Workflow cluster_prep Sample Preparation cluster_analysis MALDI-TOF Analysis cluster_data Data Processing mix Mix Polymer, Matrix, and Cationizing Agent spot Spot on Target Plate mix->spot dry Air Dry spot->dry irradiate Laser Irradiation dry->irradiate ionize Desorption/Ionization irradiate->ionize accelerate Ion Acceleration ionize->accelerate tof Time-of-Flight Measurement accelerate->tof detect Ion Detection tof->detect spectrum Obtain Mass Spectrum detect->spectrum analyze Analyze Peak Distribution spectrum->analyze calculate Calculate Mn, Mw, PDI, End Groups analyze->calculate SLS_Workflow cluster_prep Sample Preparation cluster_analysis SLS Measurement cluster_data Data Analysis dndc Determine dn/dc solutions Prepare Dilute Solutions filter Filter Solutions solutions->filter measure Measure Scattered Light at Multiple Angles and Concentrations filter->measure zimm Construct Zimm Plot measure->zimm extrapolate Extrapolate to Zero Angle and Zero Concentration zimm->extrapolate calculate Determine Mw, Rg, A2 extrapolate->calculate

References

A Comparative Guide to the Properties of Polymers from Propenyl and Vinyl Ethers for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the properties of polymers derived from propenyl ethers and vinyl ethers. The objective is to offer a comprehensive overview to aid in the selection and development of these polymers for biomedical applications, particularly in the realm of drug delivery. While direct, side-by-side comparative studies on all aspects of these polymers are limited in publicly available literature, this guide synthesizes existing data and provides standardized experimental protocols for a thorough in-house evaluation.

Introduction

Poly(vinyl ether)s (PVEs) are a well-established class of polymers with applications ranging from adhesives and coatings to biomaterials.[1] Their ease of polymerization and tunable properties make them attractive for drug delivery systems.[2][3] Poly(propenyl ether)s (PPEs), which possess a methyl group on the β-carbon of the repeating unit, are structurally similar yet exhibit distinct properties that are of increasing interest.[4][5] This additional methyl group can significantly influence the polymer's thermal and mechanical characteristics, potentially offering advantages in specific biomedical contexts. Both classes of polymers are typically synthesized via cationic polymerization.[6][7]

Monomer Structures

The fundamental difference between poly(vinyl ether)s and poly(this compound)s arises from the structure of their respective monomers.

Monomer Class General Structure Example Monomer Structure of Example
Vinyl EtherIsobutyl Vinyl Ether (IBVE)
This compoundIsobutyl this compound (IBPE)

Comparative Data

Thermal Properties

The presence of the β-methyl group in poly(this compound)s generally leads to a higher glass transition temperature (Tg) compared to their poly(vinyl ether) counterparts.[4][5] This is attributed to the increased steric hindrance, which restricts segmental motion of the polymer backbone.[5] The decomposition temperature (Td), however, may not be significantly different.

Polymer Glass Transition Temperature (Tg) Decomposition Temperature (Td, 5% weight loss) Reference
Poly(4-hydroxybutyl vinyl ether) (Poly(HBVE))-38 °CData not available[5]
Poly(4-hydroxybutyl this compound) (Poly(HBPE))44 °CData not available[5]
Poly(tert-butyldiphenylsiloxybutyl vinyl ether) (Poly(TBDPSBVE))-2.5 °C350 °C[4]
Poly(tert-butyldiphenylsiloxybutyl this compound) (Poly(TBDPSBPE))6.5 °C360 °C[4]
Mechanical Properties
Property Poly(vinyl ether) (Representative) Poly(this compound) (Representative)
Tensile Strength (MPa) Data to be determinedData to be determined
Young's Modulus (GPa) Data to be determinedData to be determined
Elongation at Break (%) Data to be determinedData to be determined
Drug Delivery Characteristics

Similarly, direct comparative studies on the drug loading and release characteristics of PPEs versus PVEs are scarce. The hydrophobicity and polymer-drug interactions will be key determinants of these properties. The increased hydrophobicity expected from the additional methyl group in PPEs might influence the loading and release profile of hydrophobic drugs.

Parameter Poly(vinyl ether)-based Nanoparticles Poly(this compound)-based Nanoparticles
Drug Loading Capacity (%) Data to be determinedData to be determined
Encapsulation Efficiency (%) Data to be determinedData to be determined
Initial Burst Release (%) Data to be determinedData to be determined
Time for 80% Drug Release (h) Data to be determinedData to be determined

Experimental Protocols

To facilitate a direct and objective comparison, the following detailed experimental methodologies are provided.

Synthesis via Cationic Polymerization

a) Living Cationic Polymerization of tert-butyldiphenylsiloxybutyl this compound (TBDPSBPE) [4]

  • Materials: TBDPSBPE monomer, toluene (B28343) (dried), ethyl acetate (B1210297) (AcOEt, dried), 1-isobutoxyethyl acetate (IBEA) initiator solution (1 M in toluene), ethylaluminum sesquichloride (Et1.5AlCl1.5) activator solution (1 M in toluene), tin(IV) chloride (SnCl4) activator solution (1 M in toluene), methanol (B129727), triethylamine.

  • Procedure:

    • Under a nitrogen atmosphere, in a glass tube equipped with a three-way stopcock, dissolve the TBDPSBPE monomer in toluene.

    • Add ethyl acetate as an added base.

    • Cool the solution to -80 °C.

    • Sequentially add the IBEA initiator solution, the Et1.5AlCl1.5 activator solution, and the SnCl4 activator solution via syringe.

    • Maintain the reaction at -80 °C for the desired time.

    • Terminate the polymerization by adding methanol containing a small amount of triethylamine.

    • Precipitate the polymer in a large excess of methanol, collect the precipitate, and dry under vacuum.

b) Cationic Polymerization of Ethyl Vinyl Ether (EVE) [8]

  • Materials: Ethyl vinyl ether (EVE) monomer, trifluoromethyl sulfonate catalyst (e.g., (CF3SO3)3Al), toluene (or other suitable solvent), diethylamine (B46881) or methanol.

  • Procedure:

    • In a reaction flask under a dry atmosphere, dissolve the trifluoromethyl sulfonate catalyst in the chosen solvent.

    • Place the flask in a water bath to maintain room temperature.

    • Dropwise add the EVE monomer to the catalyst solution with stirring. A typical monomer to catalyst molar ratio is 500:1.

    • Allow the polymerization to proceed for 6 hours.

    • Quench the reaction by adding diethylamine or methanol.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of methanol.

    • Collect and dry the polymer product.

Characterization of Thermal Properties

Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC) (Adapted from ASTM E1356-08)

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample to a temperature above its expected Tg to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the Tg.

    • Heat the sample at a constant rate (e.g., 10 °C/min) through the glass transition region.[9]

    • The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically reported as the midpoint of this transition.[10][11]

Evaluation of Mechanical Properties

Tensile Testing of Polymer Films (Adapted from ASTM D882-18)[12][13]

  • Apparatus: Universal Testing Machine with appropriate grips and a load cell.

  • Sample Preparation: Prepare thin films of the polymers by solvent casting or melt pressing. Cut the films into uniform rectangular or dumbbell-shaped specimens.

  • Procedure:

    • Measure the width and thickness of the specimen at several points and calculate the average cross-sectional area.

    • Mount the specimen in the grips of the testing machine.

    • Apply a tensile load at a constant rate of crosshead displacement until the specimen breaks.

    • Record the load and elongation throughout the test.

    • From the resulting stress-strain curve, determine the tensile strength, Young's modulus, and elongation at break.[14]

Assessment of Drug Delivery Potential

In Vitro Drug Release Study from Polymer Nanoparticles (Dialysis Membrane Method)[6]

  • Materials: Drug-loaded polymer nanoparticles, dialysis tubing with an appropriate molecular weight cut-off (MWCO), release medium (e.g., phosphate-buffered saline, pH 7.4), magnetic stirrer.

  • Procedure:

    • Disperse a known amount of drug-loaded nanoparticles in a small volume of the release medium.

    • Transfer the nanoparticle dispersion into a dialysis bag and seal both ends.

    • Immerse the dialysis bag in a larger volume of the release medium, maintained at 37 °C with constant stirring.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Quantify the amount of drug in the collected samples using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

    • Calculate the cumulative percentage of drug released over time.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for a comprehensive comparison of polymers from propenyl and vinyl ethers for biomedical applications.

G cluster_synthesis Polymer Synthesis cluster_characterization Physicochemical Characterization cluster_application Biomedical Application Testing cluster_comparison Comparative Analysis Monomer_VE Vinyl Ether Monomer Polymerization_VE Cationic Polymerization Monomer_VE->Polymerization_VE Monomer_PE This compound Monomer Polymerization_PE Cationic Polymerization Monomer_PE->Polymerization_PE Polymer_PVE Poly(vinyl ether) Polymerization_VE->Polymer_PVE Polymer_PPE Poly(this compound) Polymerization_PE->Polymer_PPE Thermal Thermal Analysis (DSC, TGA) Polymer_PVE->Thermal Mechanical Mechanical Testing (Tensile) Polymer_PVE->Mechanical Structural Structural Analysis (NMR, GPC) Polymer_PVE->Structural Nanoparticle Nanoparticle Formulation Polymer_PVE->Nanoparticle Polymer_PPE->Thermal Polymer_PPE->Mechanical Polymer_PPE->Structural Polymer_PPE->Nanoparticle Comparison Property Comparison & Selection Thermal->Comparison Mechanical->Comparison Drug_Loading Drug Loading & Encapsulation Nanoparticle->Drug_Loading Drug_Release In Vitro Drug Release Drug_Loading->Drug_Release Cytotoxicity Cytotoxicity Assay Drug_Release->Cytotoxicity Drug_Release->Comparison Cytotoxicity->Comparison

Caption: Workflow for comparing propenyl and vinyl ether polymers.

Conclusion

The choice between poly(this compound)s and poly(vinyl ether)s for biomedical applications will depend on the specific requirements of the intended use. The higher glass transition temperature of PPEs suggests they may be suitable for applications requiring greater dimensional stability and mechanical integrity at physiological temperatures. Conversely, the lower Tg of PVEs might be advantageous for applications requiring greater flexibility. This guide provides the foundational information and experimental framework necessary for researchers to conduct a thorough and objective comparison, enabling an informed selection of the optimal polymer for their drug development and biomaterial needs.

References

A Comparative Guide to the Application of Propenyl Ethers in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the strategic use of protecting groups is fundamental to the successful construction of complex molecules. Propenyl ethers have emerged as a versatile class of protecting groups for hydroxyl functionalities, offering a unique profile of stability and reactivity. This guide provides a comprehensive comparison of propenyl ethers with other commonly employed alcohol protecting groups, supported by experimental data, detailed protocols, and logical workflow diagrams to assist researchers, scientists, and drug development professionals in their synthetic endeavors.

Propenyl Ethers as Protecting Groups for Alcohols

Propenyl ethers serve as effective protecting groups for alcohols due to their ease of formation, general stability under various conditions, and facile cleavage under specific, mild protocols. Their application provides an alternative to more traditional ether- and silyl-based protecting groups.

Methods of Formation

The protection of an alcohol as a propenyl ether can be achieved through two primary strategies: the isomerization of an allyl ether or the direct vinylation of an alcohol.

  • Isomerization of Allyl Ethers: A common method for the synthesis of propenyl ethers involves the transition metal-catalyzed isomerization of readily available allyl ethers. This approach is often part of a protection-deprotection sequence for the allyl group itself, where the allyl ether is stable under a variety of conditions, and its isomerization to the this compound is the first step in its removal.[1]

  • Direct Vinylation of Alcohols: More direct routes involve the transition metal-catalyzed transfer of a vinyl group from a vinyl ether or vinyl acetate (B1210297) to an alcohol. Iridium and palladium complexes have proven to be effective catalysts for this transformation, allowing for the direct formation of vinyl and, by extension, propenyl ethers from the corresponding alcohols.[2][3][4][5][6] For instance, the iridium-catalyzed reaction of alcohols with vinyl acetate can produce vinyl ethers, which are structurally similar to propenyl ethers.[3][6] Similarly, palladium-catalyzed transetherification between an alcohol and a vinyl ether, such as ethyl vinyl ether, provides access to a range of functionalized vinyl ethers.[4]

Stability of Propenyl Ethers

An ideal protecting group must be robust under a variety of reaction conditions while being selectively removable. Propenyl ethers exhibit stability towards basic, and some organometallic reagents, but are sensitive to acidic conditions.

Table 1: Comparative Stability of Alcohol Protecting Groups

Protecting GroupBasic Conditions (e.g., NaOH, NaH)Acidic Conditions (e.g., HCl, TFA)Oxidative Conditions (e.g., PCC, O₃)Reductive Conditions (e.g., H₂, Pd/C; LiAlH₄)Organometallic Reagents (e.g., R-MgBr, R-Li)
This compound StableLabile Labile (C=C bond)Stable (ether bond)Generally Stable
Benzyl (Bn) StableStableLabile (Oxidative Cleavage)Labile (Hydrogenolysis)Stable
Silyl (e.g., TBDMS) StableLabile StableStableStable
THP StableLabile StableStableStable
MOM StableLabile StableStableStable

Data compiled from general knowledge of protecting group chemistry. Specific conditions can lead to variations in stability.

Methods of Deprotection

The cleavage of propenyl ethers is typically achieved under mild acidic conditions, which hydrolyze the enol ether to an aldehyde and the corresponding alcohol. This reactivity is a key feature that allows for their selective removal in the presence of other acid-stable protecting groups. The protolytic cleavage of vinyl ethers is subject to general acid catalysis.[7]

Comparison with Alternative Protecting Groups

The choice of a protecting group is a critical decision in the planning of a synthetic route. Propenyl ethers offer a distinct set of advantages and disadvantages when compared to other common alcohol protecting groups.

Table 2: Comparison of Formation and Cleavage of Common Alcohol Protecting Groups

Protecting GroupTypical Formation ConditionsTypical Deprotection ConditionsYield Range (%)
This compound Isomerization of allyl ether (e.g., Rh(PPh₃)₃Cl); Direct vinylation (e.g., Ir or Pd catalyst)Mild acid (e.g., aq. HCl, p-TsOH)80-95
Benzyl (Bn) NaH, BnBr in THFH₂, Pd/C or strong acid90-100
Silyl (TBDMS) TBDMSCl, Imidazole in DMFTBAF in THF or mild acid95-100
THP Dihydropyran, p-TsOH in CH₂Cl₂Aqueous acid (e.g., AcOH, HCl)90-98
MOM MOMCl, i-Pr₂NEt in CH₂Cl₂Mild acid (e.g., HCl in THF/H₂O)85-95

Yields are typical and can vary depending on the substrate and specific reaction conditions.

Experimental Protocols

Formation of a this compound via Isomerization of an Allyl Ether

Reaction: Isomerization of Allyl Phenyl Ether to Propenyl Phenyl Ether

Procedure: A solution of allyl phenyl ether (1.0 g, 7.45 mmol) in anhydrous toluene (B28343) (20 mL) is degassed with argon for 15 minutes. Tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst, 69 mg, 0.0745 mmol) is added, and the mixture is heated to 80 °C under an argon atmosphere. The reaction progress is monitored by TLC. After completion (typically 1-3 hours), the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel (hexanes/ethyl acetate gradient) to afford propenyl phenyl ether.

Deprotection of a this compound

Reaction: Cleavage of Propenyl Phenyl Ether to Phenol

Procedure: To a solution of propenyl phenyl ether (1.0 g, 7.45 mmol) in a mixture of tetrahydrofuran (B95107) (20 mL) and water (5 mL), a catalytic amount of p-toluenesulfonic acid monohydrate (142 mg, 0.745 mmol) is added. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion (typically 30-60 minutes), the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield phenol.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflows for the application of propenyl ethers in synthesis.

Caption: Workflow for the protection of an alcohol as a this compound and its subsequent deprotection.

ComparisonWorkflow cluster_propenyl This compound Route cluster_benzyl Benzyl Ether Route cluster_silyl Silyl Ether Route Start Alcohol (R-OH) Protect_Propenyl Protect as This compound Start->Protect_Propenyl Protect_Bn Protect as Benzyl Ether Start->Protect_Bn Protect_Silyl Protect as Silyl Ether Start->Protect_Silyl Reaction_Propenyl Reaction on other functional groups Protect_Propenyl->Reaction_Propenyl Deprotect_Propenyl Deprotect (Mild Acid) Reaction_Propenyl->Deprotect_Propenyl End Final Product Deprotect_Propenyl->End Reaction_Bn Reaction on other functional groups Protect_Bn->Reaction_Bn Deprotect_Bn Deprotect (Hydrogenolysis) Reaction_Bn->Deprotect_Bn Deprotect_Bn->End Reaction_Silyl Reaction on other functional groups Protect_Silyl->Reaction_Silyl Deprotect_Silyl Deprotect (Fluoride Source) Reaction_Silyl->Deprotect_Silyl Deprotect_Silyl->End

Caption: Comparative logic flow for synthetic routes utilizing different alcohol protecting groups.

Conclusion

Propenyl ethers offer a valuable and practical option for the protection of alcohols in multi-step organic synthesis. Their unique cleavage conditions under mild acid, while maintaining stability to a range of other reagents, provide an orthogonal protecting group strategy. The choice between a this compound and other protecting groups will ultimately depend on the specific requirements of the synthetic route, including the presence of other functional groups and the planned reaction sequence. This guide provides the foundational data and protocols to enable researchers to make an informed decision on the most suitable protecting group for their synthetic targets.

References

Safety Operating Guide

Proper Disposal of Propenyl Ether: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe management and disposal of hazardous chemicals are paramount in a laboratory setting. Propenyl ether, a highly flammable and toxic substance, requires strict adherence to established protocols to ensure the safety of personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its hazards. It is a highly flammable liquid whose vapors can form explosive mixtures with air.[1][2][3] The substance is also toxic and can cause irritation to the skin, eyes, and respiratory system upon contact.[1][2][4][5]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear protective eyeglasses or chemical safety goggles.[1]

  • Hand Protection: Wear suitable protective gloves.[5]

  • Skin Protection: Wear suitable protective clothing to prevent skin contact.[5]

  • Respiratory Protection: Use only in a well-ventilated area or outdoors.[1] If inhalation of vapors is likely, use a NIOSH-approved respirator.

Handling:

  • Keep away from heat, sparks, open flames, and hot surfaces.[1][3][6]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1][2][3]

  • Take precautionary measures against static discharge.[1]

  • Avoid contact with skin and eyes and avoid inhaling vapor or mist.[2]

  • Wash hands and any exposed skin thoroughly after handling.[1]

Chemical and Physical Properties

Understanding the properties of this compound is essential for its safe handling and disposal. The data below corresponds to Ethyl 1-Propenyl Ether, a common variant.

PropertyValue
Chemical Formula C₅H₁₀O
Appearance Colorless, transparent liquid[1][4][7]
Odor Strong, pungent, ether-like[1][4][7]
Density ~0.778 g/mL at 25°C[2][4][5]
Boiling Point 67-80°C[4][5]
Flash Point -18°C (-0.4°F)[2][5]
Hazards Highly Flammable, Toxic, Irritant[1][2][3]
Incompatibilities Strong oxidizing agents, Acids[2][3]

Operational Plan: Step-by-Step Disposal Procedures

This section provides a direct, procedural guide for the safe disposal of this compound from the point of generation to final removal.

Step 1: Waste Collection and Containerization

Proper containment is the first critical step in managing chemical waste.

  • Select an Appropriate Container:

    • Use a container that is chemically compatible with this compound. Plastic containers are often preferred for solvent waste.[8]

    • Ensure the container is in good condition, free from damage, leaks, or cracks, and has a secure, leak-proof cap.[9][10] A good practice is to reuse the original container the chemical was purchased in.[11]

  • Label the Container Correctly:

    • The container must be clearly labeled with the words "Hazardous Waste".[10][11]

    • Identify the full chemical name of the contents (e.g., "Waste this compound").[10]

    • Indicate the associated hazards, such as "Flammable" and "Toxic".[11]

  • Accumulate Waste Safely:

    • Keep the waste container closed at all times, except when adding waste.[8][10]

    • Do not mix this compound waste with incompatible chemicals, such as strong acids or oxidizing agents.[10][12]

Step 2: Segregation and Storage

Safe storage in a designated area is mandatory while awaiting pickup.

  • Designate a Storage Area:

    • Store the waste container in a designated "Satellite Accumulation Area" within the laboratory.[8] This area must be under the control of laboratory personnel.[9]

  • Segregate from Incompatibles:

    • Store this compound waste away from incompatible materials.[9][10] Use physical barriers if necessary.[9]

  • Ensure Safe Storage Conditions:

    • The storage area must be cool, dry, and well-ventilated.[1][2][3]

    • Keep the container away from all sources of ignition.[1][2][3]

    • It is best practice to use a secondary containment system, such as a larger, chemically resistant tray or bin.[9][10]

Step 3: Arrange for Professional Disposal

This compound must not be disposed of via standard drains or trash.[1][3][7][8]

  • Contact a Licensed Service:

    • Arrange for waste pickup through your institution's Environmental Health and Safety (EH&S) department or a licensed professional chemical waste disposal service.[2][8][13]

    • Follow their specific procedures for scheduling a pickup.

  • Disposal Method:

    • Professional disposal services will handle the ultimate destruction of the chemical, often through high-temperature incineration in a facility equipped with afterburners and scrubbers.[2]

Step 4: Managing Empty Containers

Containers that once held this compound are also considered hazardous waste until properly decontaminated.

  • Decontamination Protocol: Triple Rinsing

    • Because this compound is a toxic chemical, empty containers must be triple-rinsed with a suitable solvent capable of removing the residue.[10][13]

    • Each rinse should use a volume of solvent equal to about 5% of the container's volume.[13]

    • Crucially, the rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste. [10][13] Add it to your this compound waste container.

  • Final Disposal of Decontaminated Container:

    • Once triple-rinsed, the container is considered "empty" under most regulations.[12]

    • Deface or remove all hazardous chemical labels from the container.[10][13]

    • The clean, decontaminated container may then typically be disposed of in the regular trash.[10][13]

Experimental Protocol: Triple-Rinse Procedure for Empty Containers

This protocol details the methodology for decontaminating a container that held this compound.

  • Objective: To remove residual this compound to a level that allows the container to be disposed of as non-hazardous waste.

  • Materials:

    • Empty this compound container.

    • Appropriate rinse solvent (e.g., acetone (B3395972) or ethanol, which are miscible with this compound).

    • Designated hazardous waste container for collecting rinsate.

    • All necessary PPE (goggles, gloves, lab coat).

  • Methodology:

    • Perform the procedure in a well-ventilated chemical fume hood.

    • Add a volume of the selected solvent equal to approximately 5% of the container's volume.[13]

    • Securely cap the container and swirl it to ensure the solvent contacts all interior surfaces.

    • Carefully pour the solvent rinsate into the designated hazardous waste container.

    • Repeat steps 2-4 two more times for a total of three rinses.

    • Allow the empty, rinsed container to air dry completely in the fume hood before removing the label and disposing of it as regular trash.[10]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for safely disposing of this compound waste.

PropenylEtherDisposal This compound Disposal Workflow cluster_Generation Waste Generation & Collection cluster_Storage Interim Storage cluster_Disposal Final Disposal cluster_Empty Empty Container Handling Generate This compound Waste Generated Container Select & Label Appropriate Container Generate->Container EmptyCheck Container Empty? Generate->EmptyCheck Is source container now empty? Collect Add Waste to Container (Keep Closed) Container->Collect Store Store in Designated Satellite Accumulation Area Collect->Store Segregate Segregate from Incompatibles (Acids, Oxidizers) Store->Segregate ContactEHS Contact EH&S or Licensed Disposal Service Segregate->ContactEHS Pickup Schedule & Prepare for Waste Pickup ContactEHS->Pickup Incinerate Professional Disposal (e.g., Incineration) Pickup->Incinerate TripleRinse Triple-Rinse with Solvent (Collect Rinsate!) EmptyCheck->TripleRinse Yes DisposeRinsate Add Rinsate to Hazardous Waste TripleRinse->DisposeRinsate DisposeContainer Deface Label & Dispose of Container as Trash TripleRinse->DisposeContainer DisposeRinsate->Collect

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Propenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for handling propenyl ether, also known as ethyl this compound, in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of all personnel and minimizing environmental impact. This document outlines the necessary personal protective equipment (PPE), safe handling protocols, and emergency procedures.

I. Understanding the Hazards

This compound is a highly flammable and volatile liquid that poses several health risks.[1][2] It is crucial to be aware of these hazards before commencing any work with this chemical.

  • Flammability: this compound is highly flammable, with a flash point of -18°C (-0.4°F).[2] Its vapors can form explosive mixtures with air and may travel to an ignition source, causing a flashback.[1][3] Heating can lead to container explosion and the release of irritating gases.[1]

  • Health Hazards: This chemical is toxic and can cause irritation to the eyes, skin, and respiratory system upon contact.[1][4] Inhalation may lead to respiratory irritation, drowsiness, or dizziness.[1][2] It is classified as causing serious eye irritation.[5]

  • Environmental Hazards: this compound is harmful to aquatic life with long-lasting effects.[2] It should not be released into the environment or emptied into drains.[1][2]

II. Quantitative Data Summary

A clear understanding of this compound's physical and chemical properties is fundamental to its safe handling. The following table summarizes key quantitative data.

PropertyValueSource
Chemical Formula C5H10O[4]
Molecular Weight 86.13 g/mol [6]
Appearance Colorless liquid[2][4]
Odor Ether-like / Petroleum distillates[2][4]
Boiling Point 67 - 76 °C (152.6 - 168.8 °F) @ 760 mmHg[2]
Flash Point -18 °C (-0.4 °F)[2]
Density ~0.77 g/cm³[4]
Solubility Sparingly soluble in water; miscible with many organic solvents.[1][4]
Occupational Exposure Limits No specific occupational exposure limit values have been established.
III. Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling this compound to protect against its various hazards.

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards.

  • Recommended for Splash Hazard: A face shield worn over chemical splash goggles provides an additional layer of protection.[7]

  • Gloves:

    • Material: Due to the lack of specific breakthrough time data for this compound, it is recommended to use gloves made of materials generally resistant to ethers, such as Butyl rubber or Viton™. Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[8] Always inspect gloves for any signs of degradation before use.

    • Type: Use chemically resistant gloves. For tasks with a higher risk of splashing, elbow-length gloves are recommended.[9]

    • Practice: Double gloving can provide additional protection.

  • Laboratory Coat: A flame-resistant lab coat is essential.

  • Additional Protection: For larger quantities or procedures with a high splash potential, a chemically resistant apron or coveralls should be worn.[9][10]

  • Footwear: Closed-toe shoes are mandatory. For significant spill risks, chemically resistant boots are advised.[10]

  • Engineering Controls: this compound must be handled in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Respirator Use: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required.[5] For higher concentrations, a full-face respirator or a self-contained breathing apparatus (SCBA) may be necessary.[10]

IV. Operational Plan: A Step-by-Step Guide to Safe Handling
  • Risk Assessment: Conduct a thorough risk assessment for the specific procedure involving this compound.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.

  • PPE Check: Don all required PPE as outlined in Section III.

  • Spill Kit: Confirm that a spill kit appropriate for flammable solvents is readily accessible.

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower and eyewash station.

  • Grounding: Use explosion-proof equipment and take precautionary measures against static discharge by grounding containers and equipment.[1]

  • Tool Selection: Utilize spark-proof tools.[1]

  • Dispensing: Dispense the smallest quantity of this compound necessary for the experiment.

  • Heating: Avoid heating this compound. If heating is unavoidable, use a controlled, intrinsically safe heating source. Keep away from open flames, hot surfaces, and sparks.[1]

  • Container Management: Keep containers tightly closed when not in use.[1]

  • Location: Store this compound in a cool, dry, and well-ventilated area designated for flammable liquids.[3]

  • Incompatibilities: Store away from acids and strong oxidizing agents.[3]

  • Container Integrity: Ensure storage containers are in good condition and properly labeled.

V. Disposal Plan
  • Waste Collection: Collect all this compound waste, including contaminated materials, in a designated, properly labeled, and sealed hazardous waste container.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Disposal Method: this compound must be disposed of as hazardous waste through a licensed professional waste disposal service.[11] It must not be poured down the drain.[1][2]

VI. Emergency Procedures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill:

    • Small Spill: In a fume hood, absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Place the absorbed material in a sealed container for hazardous waste disposal.

    • Large Spill: Evacuate the area immediately. Alert others and contact your institution's emergency response team.

Workflow for Safe Handling of this compound

propenyl_ether_workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency risk_assessment Conduct Risk Assessment verify_hood Verify Fume Hood Functionality risk_assessment->verify_hood don_ppe Don Appropriate PPE verify_hood->don_ppe spill_kit Prepare Spill Kit don_ppe->spill_kit work_in_hood Work in Fume Hood spill_kit->work_in_hood ground_equipment Ground Equipment work_in_hood->ground_equipment spill Spill work_in_hood->spill exposure Personal Exposure work_in_hood->exposure use_spark_tools Use Spark-Proof Tools ground_equipment->use_spark_tools dispense Dispense Smallest Necessary Amount use_spark_tools->dispense keep_closed Keep Container Closed dispense->keep_closed collect_waste Collect Waste in Labeled Container keep_closed->collect_waste dispose_hazardous Dispose as Hazardous Waste collect_waste->dispose_hazardous evacuate Evacuate Area spill->evacuate first_aid Provide First Aid exposure->first_aid contact_emergency Contact Emergency Response evacuate->contact_emergency first_aid->contact_emergency

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.